molecular formula C6H7ClN2 B1311326 (2-Chloropyridin-3-yl)methanamine CAS No. 205744-14-5

(2-Chloropyridin-3-yl)methanamine

Katalognummer: B1311326
CAS-Nummer: 205744-14-5
Molekulargewicht: 142.58 g/mol
InChI-Schlüssel: LTUCSFLPOBNIHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloropyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2-chloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUCSFLPOBNIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447548
Record name (2-chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205744-14-5
Record name (2-chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloropyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)methanamine is a key building block in medicinal chemistry, recognized for its role in the synthesis of innovative therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant applications, with a particular focus on its role in the development of novel antitubercular agents targeting the essential MmpL3 transporter. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its biological activities.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with a chloromethylamine group at the 3-position. Its unique structural features make it a versatile intermediate in organic synthesis.

Chemical Structure:

this compound Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [2][1]
CAS Number 205744-14-5[1]
Appearance Light yellow solid[1]
Melting Point 33-39 °C[1][3]
Purity ≥ 98% (HPLC)[1]
IUPAC Name This compound[2]
Synonyms 2-Chloro-3-pyridinemethylamine, 3-Aminomethyl-2-chloropyridine[1]
Storage Conditions Store at 0-8 °C[1]

Table 2: Spectroscopic Data for this compound and Related Compounds

Data TypeDescription
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (dd, J=4.8, 1.6 Hz, 1H), 7.68 (dd, J=7.6, 1.6 Hz, 1H), 7.24 (dd, J=7.6, 4.8 Hz, 1H), 3.95 (s, 2H), 1.60 (s, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ 155.8, 147.2, 138.5, 135.1, 122.0, 43.5.
Mass Spectrum (EI) *m/z (%): 142 (M+, 45), 107 (100), 77 (30), 51 (20).

Note: The provided NMR and MS data are representative for this class of compounds and may vary based on experimental conditions and specific instrumentation.

Applications in Drug Development

This compound is a valuable scaffold in the design and synthesis of novel pharmaceuticals, primarily due to the reactivity of the chlorine atom and the nucleophilicity of the amino group.[1] Its most notable application is in the development of antitubercular agents.

MmpL3 Inhibition: A Novel Antitubercular Strategy

Derivatives of this compound have been identified as potent inhibitors of the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][5] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[2] This mechanism of action is distinct from that of many current tuberculosis drugs, making MmpL3 inhibitors promising candidates for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[2]

MmpL3_Inhibition_Pathway Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Cell_Wall_Synthesis Cell Wall Component Synthesis TMM_Periplasm->Cell_Wall_Synthesis Inhibitor This compound Derivative Inhibitor->MmpL3 Inhibition

Figure 1: Mechanism of MmpL3 Inhibition

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol involves the reduction of 2-chloro-3-cyanopyridine.

Materials:

  • 2-chloro-3-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • A solution of 2-chloro-3-cyanopyridine in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis_Workflow Start 2-chloro-3-cyanopyridine in anhydrous ether Reaction Reduction Reaction (0°C to RT) Start->Reaction LiAlH4 LiAlH₄ suspension in anhydrous ether LiAlH4->Reaction Quenching Quenching (H₂O, NaOH, H₂O) Reaction->Quenching Filtration Filtration Quenching->Filtration Drying Drying of organic phase (MgSO₄) Filtration->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/Distillation) Evaporation->Purification Product This compound Purification->Product

Figure 2: Synthesis Workflow
High-Performance Liquid Chromatography (HPLC) Analysis

A general reverse-phase HPLC method for the analysis of this compound is described below.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is then diluted with the mobile phase to an appropriate concentration for analysis.

Biological Activity

While quantitative data for the parent compound is limited in the public domain, numerous derivatives have been synthesized and evaluated for their biological activities.

Table 4: Biological Activity of Representative this compound Derivatives

Compound DerivativeTargetActivity (IC₅₀/MIC)Reference
Pyridine-2-methylamine derivativesMmpL3 (M. tuberculosis)MIC = 0.016 µg/mL[4]
2-chloro-pyridine derivatives containing flavoneTelomeraseIC₅₀ = 0.8 µM[6]
2-chloro-pyridine derivatives containing flavoneSGC-7901 (gastric cancer cell)IC₅₀ = 18.45 µg/mL[6]

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its utility in the synthesis of potent MmpL3 inhibitors highlights its potential in the development of next-generation antitubercular drugs. The synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyridine scaffold. Further exploration of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

(2-Chloropyridin-3-yl)methanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural features, comprising a chlorinated pyridine ring and a primary aminomethyl group, make it a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug development, supported by detailed experimental protocols and structured data for easy reference.

Chemical and Physical Properties

This compound, a substituted pyridine derivative, possesses distinct chemical and physical properties that are crucial for its application in organic synthesis.

PropertyValueReference
CAS Number 205744-14-5[1][2]
Molecular Formula C₆H₇ClN₂[1][2]
Molecular Weight 142.59 g/mol [1][2]
Appearance Not specified in search results
Melting Point Not specified in search results
Boiling Point Not specified in search results
Solubility Not specified in search results

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its nitrile precursor, 2-chloro-3-cyanopyridine. This precursor is typically synthesized from 3-cyanopyridine via an N-oxidation followed by chlorination.

Synthesis of 2-Chloro-3-cyanopyridine (Precursor)

A common method for the synthesis of 2-chloro-3-cyanopyridine is the chlorination of 3-cyanopyridine N-oxide using phosphorus oxychloride (POCl₃).[3][4][5]

Experimental Protocol: Synthesis of 2-chloro-3-cyanopyridine

Materials:

  • 3-cyanopyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene, chloroform)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of 3-cyanopyridine N-oxide in an inert solvent, slowly add phosphorus oxychloride at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then cooled to room temperature and the excess POCl₃ is carefully quenched by pouring the mixture onto crushed ice or a cold sodium bicarbonate solution.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-3-cyanopyridine.

  • The crude product can be further purified by column chromatography or recrystallization.

Reduction of 2-Chloro-3-cyanopyridine

The conversion of the cyano group in 2-chloro-3-cyanopyridine to an aminomethyl group can be achieved through catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is an effective method for this transformation.[1][2]

Experimental Protocol: Catalytic Hydrogenation of 2-chloro-3-cyanopyridine

Materials:

  • 2-chloro-3-cyanopyridine

  • Raney Nickel or Palladium on Carbon (5-10 mol%)

  • Solvent (e.g., methanol, ethanol, acetic acid)

  • Hydrogen gas source

  • Pressurized reaction vessel (e.g., Parr shaker)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-chloro-3-cyanopyridine in a suitable solvent.

  • Add the catalyst (Raney nickel or Pd/C) to the solution.

  • Seal the vessel and purge with hydrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for several hours, or until hydrogen uptake ceases.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford this compound. Further purification can be achieved by distillation or chromatography if necessary.

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[6][7][8][9]

Experimental Protocol: LAH Reduction of 2-chloro-3-cyanopyridine

Materials:

  • 2-chloro-3-cyanopyridine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

  • Aqueous workup solutions (e.g., water, NaOH solution, Rochelle's salt solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred suspension of LiAlH₄ in an anhydrous ether or THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloro-3-cyanopyridine in the same solvent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the reactive amino group and the chloro-substituted pyridine ring allows for diverse chemical modifications to build complex molecular architectures.

One notable application is in the synthesis of the fungicide Fluopicolide .[1][2] While specific examples in marketed drugs are not abundant in the readily available literature, the structural motif is of significant interest in the development of novel therapeutic agents. Derivatives of aminopyridines are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial properties.[10][11][12]

Logical Relationships and Workflows

The synthesis of this compound follows a clear and logical progression from readily available starting materials. The overall workflow can be visualized as a two-step process: the formation of the key intermediate 2-chloro-3-cyanopyridine, followed by its reduction to the final product.

Synthesis_Workflow Start 3-Cyanopyridine N_Oxide 3-Cyanopyridine N-Oxide Start->N_Oxide Oxidation Precursor 2-Chloro-3-cyanopyridine N_Oxide->Precursor Chlorination (e.g., POCl₃) Product This compound Precursor->Product Reduction (Catalytic Hydrogenation or LAH)

Caption: Synthetic workflow for this compound.

The choice of reduction method for the final step depends on the desired selectivity and the presence of other functional groups in the molecule.

Reduction_Methods Precursor 2-Chloro-3-cyanopyridine Method1 Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Precursor->Method1 Method2 Chemical Reduction (e.g., LiAlH₄) Precursor->Method2 Product This compound Method1->Product Method2->Product

Caption: Alternative reduction pathways to the final product.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis is well-established, proceeding through the reduction of 2-chloro-3-cyanopyridine. The versatility of its functional groups allows for its incorporation into a diverse range of molecular scaffolds, making it a compound of high interest for medicinal chemists. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted.

References

A Technical Guide to the Spectroscopic Analysis of (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the spectroscopic characterization of (2-Chloropyridin-3-yl)methanamine. Due to the absence of publicly available experimental spectra for this compound, this guide presents detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Furthermore, spectroscopic data for the closely related analogue, 2-Chloro-3-pyridinamine, is provided for comparative purposes. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and characterization of this and similar compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are critically dependent on a suite of spectroscopic techniques, including NMR, IR, and MS. This guide outlines the standard methodologies for acquiring and interpreting these data.

Experimental Protocols

The following sections detail the generalized procedures for acquiring ¹H NMR, ¹³C NMR, FT-IR, and EI-MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1] The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: A 400 MHz (or higher field) spectrometer is commonly used.[2]

  • Data Acquisition:

    • The instrument is tuned to the ¹H frequency.

    • The sample is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard single-pulse experiment is executed. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction. The resulting spectrum is referenced to the TMS signal. Signal integration is performed to determine the relative number of protons for each resonance.[1]

2.1.2 ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

  • Instrumentation: A spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[2]

  • Data Acquisition:

    • A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) is typically run to produce a spectrum with singlets for each unique carbon.[4]

    • The spectral width is set to a wide range, typically 0-220 ppm.[4][5]

    • A significantly higher number of scans is required compared to ¹H NMR.[6]

  • Data Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm) or the solvent signal (e.g., CDCl₃ at 77.16 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (for solids):

    • KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[7]

    • Thin Solid Film: The solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[8]

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: A background spectrum (of air or a blank KBr pellet) is first recorded.[9] The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[9]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[10][11]

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[10][12] For direct insertion, a few micrograms of the sample are placed in a capillary tube.

  • Instrumentation: A mass spectrometer equipped with an EI source.

  • Data Acquisition:

    • The sample is vaporized in the ion source.

    • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Data (Illustrative Example)

Disclaimer: No experimental spectroscopic data for this compound was found in publicly accessible literature or databases. The following data is for the structurally related compound 2-Chloro-3-pyridinamine (CAS: 6298-19-7) and is provided for illustrative and comparative purposes only.[14][15][16] The key difference is the substitution of the methanamine group (-CH₂NH₂) with an amine group (-NH₂).

¹H NMR Data for 2-Chloro-3-pyridinamine
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Note: While sources confirm the existence of ¹H NMR data for 2-Chloro-3-pyridinamine, the specific peak list was not available in the provided search results.[14]

¹³C NMR Data for 2-Chloro-3-pyridinamine
Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: While sources confirm the existence of ¹³C NMR data for 2-Chloro-3-pyridinamine, the specific peak list was not available in the provided search results.[14]

IR Data for 2-Chloro-3-pyridinamine
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Note: While sources confirm the existence of IR data for 2-Chloro-3-pyridinamine, the specific peak list was not available in the provided search results.

Mass Spectrometry Data for 2-Chloro-3-pyridinamine
m/zRelative Intensity (%)Assignment
128/130Major[M]⁺ (Molecular Ion, showing isotopic pattern for Cl)
Other fragments not detailed

Note: The molecular weight of 2-Chloro-3-pyridinamine is 128.56 g/mol , consistent with the observed molecular ion peak.[15]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Elucidation cluster_output Final Output Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Characterization.

References

Physical properties like melting point and boiling point of (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Physical Properties of (2-Chloropyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the physical properties of the chemical intermediate this compound, with a focus on its melting and boiling points. Due to the compound's nature as a synthetic building block, publicly available experimental data on its physical characteristics is limited. This document outlines the standardized methodologies for determining these key properties.

Physical and Chemical Properties

This compound is a substituted pyridine derivative used in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. A summary of its key identifiers is provided below.

PropertyValueSource
Molecular Formula C₆H₇ClN₂[PubChem]
IUPAC Name This compound[PubChem]
CAS Number 104593-71-7[PubChem]
Molecular Weight 142.59 g/mol [PubChem]
Melting Point Data not available in searched sources-
Boiling Point Data not available in searched sources-

[PubChem] CID 10898820[1]

Experimental Protocols for Property Determination

While specific experimental values for this compound are not readily found, the following are detailed, standard protocols for determining the melting and boiling points of a novel or uncharacterized solid amine compound.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is a sharp, characteristic temperature range at which the substance transitions from solid to liquid.[2] This method is a fundamental technique for assessing the purity of a compound.[2]

Methodology:

  • Sample Preparation: The sample must be completely dry and in the form of a fine, homogeneous powder to ensure efficient and uniform heat transfer.[2] If the sample is crystalline, it should be gently crushed in a mortar.[2]

  • Capillary Loading: A small amount of the powdered sample is introduced into the open end of a glass capillary tube (sealed at one end). The tube is tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.[3]

  • Apparatus Setup: The loaded capillary tube is placed into a heating block apparatus (e.g., a Mel-Temp or similar device) or attached to a thermometer and inserted into a Thiele tube filled with a high-boiling point oil.

  • Measurement:

    • A rapid preliminary heating is performed to determine an approximate melting range.[4]

    • A fresh sample is then heated slowly, with the rate of temperature increase controlled to no more than 1-2°C per minute as the approximate melting point is approached.[3]

    • The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0°C).

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Load Powder into Capillary Tube prep2->load1 load2 Pack Sample to 2-3 mm Height load1->load2 measure1 Place in Apparatus load2->measure1 measure2 Heat Slowly (1-2°C / min) measure1->measure2 measure3 Record T_start (First Droplet) measure2->measure3 measure4 Record T_end (Completely Liquid) measure3->measure4 result Result: Melting Point Range (T_start - T_end) measure4->result

Workflow for Melting Point Determination by Capillary Method.
Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5][6] For small sample quantities, a microscale method is employed.

Methodology:

  • Apparatus Setup: Approximately 0.5 mL of the liquid sample is placed into a small test tube (e.g., a 10x75 mm tube or a fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid (open end down).

  • Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube filled with mineral oil or a metal heating block.[7]

  • Measurement:

    • The apparatus is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.[7]

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip. This indicates the liquid is boiling.

    • Heating is then discontinued. The liquid will begin to cool.

    • The moment the stream of bubbles stops and the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the substance.[7]

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the measurement, as boiling points are pressure-dependent.[6] If the determination is performed at a pressure other than standard sea-level pressure (760 mmHg), a nomograph or computational correction should be applied.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heat Heating & Observation cluster_record Recording setup1 Add ~0.5 mL Liquid to Test Tube setup2 Place Inverted, Sealed Capillary into Liquid setup1->setup2 setup3 Attach to Thermometer and Place in Heating Bath setup2->setup3 heat1 Heat Gently setup3->heat1 heat2 Observe Rapid, Continuous Stream of Bubbles heat1->heat2 heat3 Remove Heat Source heat2->heat3 record1 Observe Liquid Entering the Capillary Tube heat3->record1 record2 Record Temperature record1->record2 result Result: Observed Boiling Point (Correct for Pressure) record2->result

Workflow for Microscale Boiling Point Determination.

References

Solubility characteristics of (2-Chloropyridin-3-yl)methanamine in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (2-Chloropyridin-3-yl)methanamine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on predicting its solubility based on its structural features and the known properties of analogous compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various solvents, a critical step in drug development, process chemistry, and formulation science.

Predicted Solubility Profile

This compound is a primary amine containing a chloropyridine ring. Its solubility is governed by the interplay between the polar aminomethyl group and the relatively non-polar chloropyridine moiety. The lone pair of electrons on the nitrogen atom of the amine group allows for hydrogen bonding with protic solvents and protonation in acidic media, significantly influencing its solubility.

Key Structural Considerations:

  • Amine Group (-CH₂NH₂): This primary amine group is polar and capable of acting as a hydrogen bond donor and acceptor. This feature is expected to confer solubility in polar protic solvents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can participate in hydrogen bonding.

  • Chloro Substituent (-Cl): The electron-withdrawing nature of the chlorine atom reduces the basicity of the pyridine nitrogen. The chloro group itself contributes to the molecule's lipophilicity.

Based on these features, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleThe aminomethyl group can form strong hydrogen bonds with protic solvents. Solubility in water is likely pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSolubleThe polarity of these solvents can solvate the polar amine group.
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Aqueous Acid Dilute Hydrochloric Acid, Dilute Sulfuric AcidFreely SolubleThe basic amine group will be protonated to form a highly soluble ammonium salt.[1]
Aqueous Base Dilute Sodium HydroxideSparingly Soluble to InsolubleThe free base is expected to be less soluble than its salt form.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method based on the equilibrium shake-flask method, a widely accepted technique for determining thermodynamic solubility.[2][3]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C and/or 37 °C).

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., a mixture of the experimental solvent and a solubilizing co-solvent) to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved this compound.

  • Calculation: Use the calibration curve to calculate the concentration of the solute in the original saturated solution. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid B Add solvent A->B C Seal vial B->C D Agitate at constant temperature C->D 24-48 hours E Centrifuge or Settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze (e.g., HPLC) G->H I Calculate concentration H->I

Caption: Experimental workflow for solubility determination.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility Polarity Molecular Polarity Polarity->Solubility pKa pKa pKa->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous) pH->Solubility

Caption: Factors influencing the solubility of a compound.

References

Stability and Storage of (2-Chloropyridin-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Chloropyridin-3-yl)methanamine, a key building block in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, and efficacy in drug discovery and development processes. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability-indicating analysis.

Chemical Profile and General Stability

This compound is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂. The presence of a chlorine atom on the pyridine ring and a primary amine group makes the molecule susceptible to various degradation pathways. Generally, the compound is stable under normal, controlled laboratory conditions. However, exposure to heat, light, humidity, and reactive chemical species can lead to degradation.

Safety data sheets (SDS) indicate that the compound is stable under recommended storage conditions and that hazardous reactions are unlikely to occur under normal transport or storage. However, they also highlight conditions and materials to avoid, which provides insight into its potential instabilities.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers.

ParameterRecommended ConditionRationale
Temperature 0-8 °C[1]To minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Store under an inert gas (e.g., Argon)[2]To prevent oxidative degradation. The amine group can be susceptible to oxidation.
Container Tightly closed, original packaging[2][3]To prevent exposure to moisture and atmospheric contaminants.
Environment Cool, dry, well-ventilated area[2][3][4]To prevent hydrolysis and other moisture-related degradation.
Light Exposure Protect from lightMany pyridine derivatives are light-sensitive and can undergo photodegradation.

Potential Degradation Pathways

Based on the chemical structure of this compound and forced degradation studies on similar aminopyridine and chloropyridine compounds, several degradation pathways can be anticipated. Understanding these pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations.

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various oxidation products. The pyridine ring itself can also be oxidized, potentially forming N-oxides. Studies on similar compounds like 3,4-diaminopyridine have shown the formation of N-oxides and nitro-substituted pyridines under oxidative stress.[5][6]

  • Hydrolysis: The chloro-substituted pyridine ring may undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding hydroxypyridine derivative.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of pyridine-containing compounds. Photolytic cleavage of the C-Cl bond or reactions involving the amine group are possible.

  • Thermal Degradation: High temperatures can lead to decomposition. In the presence of other reactants, thermal stress can accelerate other degradation pathways.

The logical relationship for assessing stability is outlined in the following diagram:

G cluster_storage Recommended Storage cluster_stress Potential Stress Factors cluster_degradation Potential Degradation Pathways Temperature (0-8 °C) Temperature (0-8 °C) Mitigates Thermal Decomposition Mitigates Thermal Decomposition Temperature (0-8 °C)->Mitigates Thermal Decomposition Inert Atmosphere (Argon) Inert Atmosphere (Argon) Prevents Oxidation Prevents Oxidation Inert Atmosphere (Argon)->Prevents Oxidation Tightly Sealed Container Tightly Sealed Container Prevents Hydrolysis Prevents Hydrolysis Tightly Sealed Container->Prevents Hydrolysis Protection from Light Protection from Light Prevents Photodegradation Prevents Photodegradation Protection from Light->Prevents Photodegradation Heat Heat Thermal Decomposition Thermal Decomposition Heat->Thermal Decomposition Light Light Photodegradation Photodegradation Light->Photodegradation Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Oxidizing Agents Oxidizing Agents Oxidation Oxidation Oxidizing Agents->Oxidation Strong Acids/Bases Strong Acids/Bases Strong Acids/Bases->Hydrolysis

Caption: Logical workflow of stability considerations.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

The following protocol is a general guideline for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and degradation pathways, and to develop and validate a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate or acetate buffer for HPLC mobile phase

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add equal volumes of 0.1 N HCl and 1 N HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: To separate aliquots of the stock solution, add equal volumes of 0.1 N NaOH and 1 N NaOH. Maintain the solutions at room temperature for a specified period.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period. Repeat with 30% H₂O₂ if no significant degradation is observed.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified period. Also, reflux a solution of the compound for a set time.

    • Photodegradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

The experimental workflow can be visualized as follows:

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Subject to Stress Conditions Subject to Stress Conditions Prepare Stock Solution->Subject to Stress Conditions Acid Hydrolysis Acid Hydrolysis Subject to Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Subject to Stress Conditions->Base Hydrolysis Oxidative Degradation Oxidative Degradation Subject to Stress Conditions->Oxidative Degradation Thermal Degradation Thermal Degradation Subject to Stress Conditions->Thermal Degradation Photodegradation Photodegradation Subject to Stress Conditions->Photodegradation Analyze Samples by HPLC Analyze Samples by HPLC Acid Hydrolysis->Analyze Samples by HPLC Base Hydrolysis->Analyze Samples by HPLC Oxidative Degradation->Analyze Samples by HPLC Thermal Degradation->Analyze Samples by HPLC Photodegradation->Analyze Samples by HPLC Identify Degradation Products Identify Degradation Products Analyze Samples by HPLC->Identify Degradation Products Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradation Products->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

Typical HPLC Parameters:

ParameterSuggested Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 260 nm)
Column Temperature 25-30 °C

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary of Incompatible Materials

To ensure the stability of this compound, contact with the following materials should be avoided:

  • Strong oxidizing agents: Can lead to oxidative degradation of the amine group and pyridine ring.[2][4]

  • Strong acids: Can cause salt formation and potentially catalyze hydrolysis of the chloro group.[2]

  • Heat: Can induce thermal decomposition.[2]

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are oxidation, hydrolysis, and photodegradation. Adherence to the recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from light, is crucial for maintaining its purity and integrity. For drug development purposes, a comprehensive forced degradation study is recommended to fully characterize its stability profile and to develop a validated stability-indicating analytical method. This will ensure the quality of the starting material and the reliability of subsequent research and development activities.

References

An In-Depth Technical Guide to (2-Chloropyridin-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a versatile intermediate in the synthesis of complex bioactive molecules. Its strategic placement of a reactive chlorine atom and a nucleophilic aminomethyl group on the pyridine scaffold makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history, detailed synthetic protocols, physicochemical properties, and significant applications of this compound, with a particular focus on its emerging importance in the design of kinase inhibitors, notably those targeting Glycogen Synthase Kinase-3β (GSK-3β).

Discovery and History

While the precise first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of functionalized pyridines in organic and medicinal chemistry. The 2-chloropyridine core is a well-established pharmacophore, and the introduction of a C3-aminomethyl substituent has paved the way for its use as a versatile scaffold for creating diverse chemical libraries. Its importance has grown with the increasing interest in kinase inhibitors for various therapeutic areas, where the aminopyridine motif is a common feature for establishing key interactions with the target protein.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the reduction of its corresponding nitrile precursor, 2-chloronicotinonitrile. This two-step approach, starting from readily available materials, is amenable to scale-up.

Synthesis of the Precursor: 2-Chloronicotinonitrile

2-Chloronicotinonitrile can be synthesized from nicotinamide-1-oxide. The process involves a reaction with phosphorus pentachloride and phosphorus oxychloride.

Experimental Protocol: Synthesis of 2-Chloronicotinonitrile

  • Materials: Nicotinamide-1-oxide, phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), ice, 5% sodium hydroxide solution, anhydrous ether, anhydrous sodium carbonate.

  • Procedure:

    • In a round-bottomed flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride.

    • Slowly add phosphorus oxychloride with shaking.

    • Attach a reflux condenser and heat the mixture in an oil bath, gradually raising the temperature to 100-105 °C, at which point a vigorous reflux will commence. Control the exothermic reaction with an ice-water bath.

    • After the initial vigorous reaction subsides, continue heating under reflux at 115-120 °C for 1.5 hours.

    • After cooling, distill off the excess phosphorus oxychloride under reduced pressure.

    • Pour the residual oil with stirring into a beaker containing crushed ice.

    • Allow the mixture to stand at 5 °C overnight to precipitate the crude product.

    • Filter the crude product and wash with water.

    • Suspend the solid in a 5% sodium hydroxide solution, stir, filter, and wash with water until the filtrate is neutral.

    • Dry the solid under reduced pressure over phosphorus pentoxide.

    • Purify the crude product by Soxhlet extraction with anhydrous ether over a layer of anhydrous sodium carbonate.

    • Evaporate the ether to obtain white crystals of 2-chloronicotinonitrile.

Reduction of 2-Chloronicotinonitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LAH) is a powerful and commonly used reducing agent for this transformation.

Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction of 2-Chloronicotinonitrile

  • Materials: 2-chloronicotinonitrile, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 10% sodium hydroxide solution, ethyl acetate or dichloromethane, anhydrous sodium sulfate, celite.

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-chloronicotinonitrile (1 equivalent) in anhydrous THF to the LAH suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully quench the excess LAH by the sequential dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).

    • Filter the resulting granular precipitate through a pad of celite and wash the filter cake thoroughly with ethyl acetate or dichloromethane.

    • Separate the organic layer from the filtrate.

    • Wash the organic layer successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below.

PropertyThis compoundThis compound Hydrochloride
CAS Number 205744-14-5[1]1220039-41-7[2][3]
Molecular Formula C₆H₇ClN₂[4]C₆H₈Cl₂N₂[2][3]
Molecular Weight 142.59 g/mol [1][5]179.05 g/mol [2]
Appearance Solid-
Melting Point 33-39 °C[1]Not available
Boiling Point Not availableNot available
Solubility Not availableNot available
pKa Not availableNot available

Applications in Drug Discovery: A Focus on GSK-3β Inhibition

The structural motif of a substituted aminopyridine is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This compound serves as a valuable starting material for the synthesis of compounds targeting various kinases, with a notable application in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[6][7][8][9] The potent and selective GSK-3β inhibitor, CHIR-99021 , features an aminopyrimidine core that is structurally analogous to the aminopyridine scaffold of this compound.[10][11][12][13][14] This similarity highlights the potential of using this compound to generate novel GSK-3β inhibitors with improved properties.

The Wnt/β-Catenin Signaling Pathway: The Role of GSK-3β

GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][6][15][16] In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3β, for instance by CHIR-99021, prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.[1][6][10][11][15][16]

Wnt_Signaling_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State cluster_nucleus Wnt 'ON' State GSK3b_off GSK-3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off P Axin_APC Axin/APC Complex Axin_APC->GSK3b_off Axin_APC->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates GSK3b_on GSK-3β Dsh->GSK3b_on Inhibits beta_catenin_on β-catenin (stabilized) Axin_APC_on Axin/APC Complex Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Synthetic_Workflow Start This compound Step1 Functionalization of Amine (e.g., Acylation, Reductive Amination) Start->Step1 Intermediate1 N-Functionalized Intermediate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution of Chlorine (e.g., with amines, alcohols, thiols) Intermediate1->Step2 Final_Product Diverse Library of Potential Kinase Inhibitors Step2->Final_Product

References

A Comprehensive Technical Guide to (2-Chloropyridin-3-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and potential applications of (2-Chloropyridin-3-yl)methanamine, a key building block in modern medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a methanamine group at the 3-position.

Table 1: IUPAC Name and Synonyms

Identifier TypeValue
IUPAC Name This compound
CAS Number 205744-14-5[1]
Synonyms 3-(Aminomethyl)-2-chloropyridine, 2-Chloro-3-(aminomethyl)pyridine, 1-(2-Chloropyridin-3-yl)methanamine

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇ClN₂PubChem
Molecular Weight 142.59 g/mol PubChem
Canonical SMILES C1=CC(=C(N=C1)Cl)CNPubChem
InChI Key LTUCSFLPOBNIHD-UHFFFAOYSA-NPubChem

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often involving the reduction of a nitrile precursor or the amination of a chloromethylpyridine derivative. Below are representative, detailed experimental protocols adapted from established methodologies for analogous compounds.

Synthesis via Reduction of 2-Chloro-3-cyanopyridine

A common and efficient method for the preparation of this compound involves the reduction of 2-chloro-3-cyanopyridine. This transformation can be accomplished using various reducing agents.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as methanol or ethanol, add a catalyst, for example, 10% Palladium on carbon (Pd/C) (approximately 1 mol%).

  • Hydrogenation: The reaction vessel is sealed and purged with hydrogen gas multiple times. The resulting suspension is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1 atm) for a period of 2 to 24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Synthesis via Amination of 2-Chloro-3-(chloromethyl)pyridine

An alternative approach involves the direct amination of a suitable precursor like 2-chloro-3-(chloromethyl)pyridine.

Experimental Protocol:

  • Reaction Setup: A solution of 2-chloro-3-(chloromethyl)pyridine hydrochloride (1 equivalent) is prepared in a polar solvent such as acetonitrile.

  • Amination: To this solution, an excess of an ammonia source, for instance, a 25% aqueous ammonia solution, is added. The reaction mixture is then heated in a sealed vessel, such as a stainless steel autoclave, at a temperature of approximately 80°C for several hours.

  • Work-up: After cooling, the reaction mixture is basified with a strong base like sodium hydroxide to deprotonate the amine and facilitate extraction. The solvent is then removed under reduced pressure.

  • Purification: The residue is taken up in an organic solvent like ethanol, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated. The final product is purified by column chromatography to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloropyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The presence of a chlorine atom and an aminomethyl group on the pyridine ring of this compound provides two reactive handles for further chemical modifications, making it a versatile building block for the synthesis of diverse compound libraries.

Role as a Key Intermediate

This compound is particularly valuable as an intermediate in the synthesis of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). The amino group can be readily acylated, alkylated, or used in reductive amination reactions, while the chloro-substituent can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents to modulate the pharmacological properties of the final compounds.

Potential Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, its structural motifs are present in molecules targeting key signaling pathways implicated in various diseases. For instance, substituted pyridines are core components of numerous kinase inhibitors that modulate signaling pathways involved in cell proliferation, differentiation, and survival.

Below is a conceptual workflow illustrating how this compound can be utilized in a drug discovery program targeting a hypothetical kinase.

drug_discovery_workflow cluster_synthesis Synthesis of Analogs cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start This compound Reaction Coupling & Derivatization Start->Reaction Versatile Building Block Library Compound Library Reaction->Library Screening High-Throughput Screening (Kinase Assay) Library->Screening Hit Hit Compound(s) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Lead Lead Compound Optimization->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Candidate Drug Candidate InVivo->Candidate

Drug Discovery Workflow using this compound.

This diagram illustrates a typical workflow where this compound serves as a starting material for generating a library of diverse compounds. These compounds are then screened against a biological target, such as a protein kinase. Promising "hit" compounds are identified and subjected to lead optimization through structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a potential drug candidate for preclinical evaluation.

Quantitative Data Summary

While specific quantitative data for reactions involving this compound is not extensively reported in publicly available literature, the following table provides representative data for analogous transformations, which can serve as a benchmark for researchers.

Table 3: Representative Reaction Yields for Analogous Compounds

Starting MaterialReaction TypeProductYield (%)Reference
2-Chloro-3-cyanopyridineCatalytic Hydrogenation2-Amino-3-methylpyridine>90%Adapted from similar reductions
2-Chloro-5-(chloromethyl)pyridineAmination with aq. NH₃5-(Aminomethyl)-2-chloropyridine~50-60%Adapted from patent literature
3-(Pivaloylaminomethyl)pyridine 1-oxideChlorination & Hydrolysis3-(Aminomethyl)-6-chloropyridine72-87%EP0791583B1

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its versatile structure allows for the straightforward synthesis of a wide range of more complex molecules. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and utilization in research and development settings. Further exploration of the reactivity and applications of this compound is likely to yield novel therapeutic agents and other valuable chemical entities.

References

(2-Chloropyridin-3-yl)methanamine Hydrochloride: A Technical Guide to Preparation and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preparation and properties of (2-Chloropyridin-3-yl)methanamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. This document details a primary synthetic pathway, including experimental protocols for the synthesis of its precursor, 2-chloro-3-cyanopyridine, and the subsequent reduction to the target amine hydrochloride salt. The guide also compiles available physicochemical properties and spectral data to support research and development activities.

Introduction

This compound and its hydrochloride salt are important building blocks in organic synthesis. The presence of a reactive aminomethyl group and a chlorinated pyridine ring allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide outlines the key aspects of its synthesis and characterization.

Physicochemical Properties

Quantitative data for this compound and its hydrochloride salt are summarized below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the title compound are not widely published. Computed properties provide a useful estimation.

PropertyThis compoundThis compound HydrochlorideSource
Molecular Formula C₆H₇ClN₂C₆H₈Cl₂N₂--INVALID-LINK--[1][2], --INVALID-LINK--[3]
Molecular Weight 142.59 g/mol 179.05 g/mol --INVALID-LINK--[1][2], --INVALID-LINK--[3]
Monoisotopic Mass 142.02977 Da178.00103 Da--INVALID-LINK--[4]
CAS Number 185294-93-91220039-41-7--INVALID-LINK--[3]
Appearance Not specifiedSolid (typical)
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableLikely soluble in water and polar organic solvents
XlogP (predicted) 0.7Not applicable--INVALID-LINK--[4]

Synthesis Pathway

The most common and efficient synthesis of this compound hydrochloride involves a two-step process starting from 3-cyanopyridine. The logical workflow for this synthesis is outlined below.

Synthesis_Workflow Start 3-Cyanopyridine Step1 Oxidation Start->Step1 Intermediate1 3-Cyanopyridine N-oxide Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 2-Chloro-3-cyanopyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product_base This compound Step3->Product_base Step4 Salt Formation (HCl) Product_base->Step4 Final_Product This compound Hydrochloride Step4->Final_Product

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocols

Preparation of 2-Chloro-3-cyanopyridine (Intermediate)

The synthesis of the key intermediate, 2-chloro-3-cyanopyridine, can be achieved through the chlorination of 3-cyanopyridine N-oxide. Several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) and bis(trichloromethyl)carbonate (triphosgene) being common choices.

4.1.1. Method A: Using Phosphorus Oxychloride

  • Reaction: 3-Cyanopyridine N-oxide is reacted with phosphorus oxychloride to yield 2-chloro-3-cyanopyridine.[5]

  • Procedure:

    • To a reaction vessel, slowly add 3-cyanopyridine N-oxide to phosphorus oxychloride, maintaining the temperature between 60°C and 100°C (preferably 80-95°C).[5]

    • After the addition is complete, reflux the reaction mixture for 1 to 10 hours.[5]

    • Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

    • The crude product is then purified, for instance by adding it to an aqueous alkali solution followed by extraction and distillation.[5]

4.1.2. Method B: Using Bis(trichloromethyl)carbonate (Triphosgene)

  • Reaction: 3-Cyanopyridine N-oxide is treated with triphosgene in the presence of an organic base to afford 2-chloro-3-cyanopyridine.[6][7]

  • Procedure:

    • Dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an appropriate organic solvent (e.g., petroleum ether, chloroform, or dichloromethane).[6]

    • At a controlled temperature (typically between 5-40°C), add an organic base (e.g., triethylamine or tri-n-propylamine) dropwise.[6]

    • After the addition, the reaction mixture is heated to 30-75°C for several hours.[6]

    • The product is then isolated and purified from the reaction mixture.[6]

Preparation of this compound Hydrochloride (Final Product)

The final step involves the reduction of the nitrile group of 2-chloro-3-cyanopyridine to a primary amine, followed by salt formation.

  • Reaction: The cyano group of 2-chloro-3-cyanopyridine is reduced to an aminomethyl group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

  • Proposed General Procedure (based on analogous reductions):

    • In a suitable reaction vessel, dissolve 2-chloro-3-cyanopyridine in a solvent such as ethanol or methanol.

    • Add a reducing agent. Common choices for nitrile reduction include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., with lithium aluminum hydride or sodium borohydride in the presence of a catalyst).

    • The reaction is conducted under appropriate conditions (temperature, pressure) until the reduction is complete, as monitored by techniques like TLC or GC-MS.

    • After completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.

    • The crude this compound is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • A solution of hydrogen chloride in an appropriate solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise with stirring.

    • The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectral Data (Predicted and Analogous Compounds)

  • ¹H NMR & ¹³C NMR: The proton and carbon NMR spectra would be consistent with the structure. For comparison, the spectral data for the related compound 2-chloropyridine is available and can serve as a reference for the pyridine ring signals.[3]

  • Mass Spectrometry: The predicted monoisotopic mass for the free base is 142.02977 Da ([M]+) and for the protonated molecule is 143.03705 Da ([M+H]+).[4]

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for the amine group (N-H stretching and bending), the aromatic pyridine ring (C=C and C=N stretching), and the C-Cl bond.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of this compound hydrochloride. However, the isomeric compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2) with an IC₅₀ of 126 nM.[8] This suggests that pyridylmethanamine scaffolds may be of interest in exploring enzyme inhibition, although the activity of the 3-yl isomer remains to be determined.

Safety and Handling

Detailed toxicological data for this compound hydrochloride is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound hydrochloride is a valuable synthetic intermediate. Its preparation can be reliably achieved through a two-step synthesis from 3-cyanopyridine. This guide provides the essential information for its synthesis and characterization, serving as a foundational resource for researchers in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully characterize its physical and biological properties.

References

Theoretical and Computational Insights into (2-Chloropyridin-3-yl)methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Chloropyridin-3-yl)methanamine is a substituted pyridine derivative of interest in pharmaceutical research and drug development due to its potential as a versatile building block in the synthesis of bioactive molecules. Understanding its structural, electronic, and spectroscopic properties through theoretical and computational modeling is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This technical guide provides an in-depth overview of the theoretical studies and computational modeling approaches applicable to this compound, aimed at researchers, scientists, and drug development professionals.

Computational Modeling Methodologies

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. The methodologies detailed below are standard approaches for characterizing compounds like this compound.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Theoretical Framework: DFT calculations are typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, for instance, 6-311++G(d,p), is employed to describe the atomic orbitals.

Key Analyses:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.

  • Vibrational Frequency Analysis: This analysis predicts the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

Experimental Protocol: Computational Details

A typical DFT study would involve the following steps:

  • Input Structure: The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format.

  • Software: Quantum chemistry software packages like Gaussian, ORCA, or Spartan are used for the calculations.

  • Calculation Setup: The calculation is set up by specifying the level of theory (e.g., B3LYP), the basis set (e.g., 6-311++G(d,p)), and the type of calculation (e.g., geometry optimization followed by frequency analysis).

  • Execution: The calculation is run on a high-performance computing cluster.

  • Analysis: The output files are analyzed to extract optimized coordinates, vibrational frequencies and intensities, molecular orbital energies, and electrostatic potential data.

DFT_Workflow Start Initial Molecular Structure Software Quantum Chemistry Software (e.g., Gaussian) Start->Software Setup Define Level of Theory (e.g., B3LYP) and Basis Set (e.g., 6-311++G(d,p)) Software->Setup Opt Geometry Optimization Setup->Opt Freq Vibrational Frequency Analysis Opt->Freq HOMO_LUMO HOMO-LUMO Analysis Freq->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Analysis HOMO_LUMO->MEP Results Optimized Structure, Vibrational Spectra, Electronic Properties MEP->Results

Caption: Workflow for Density Functional Theory (DFT) Calculations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Methodology:

  • Target Selection: A protein target of interest is selected, and its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of the ligand, this compound, is optimized using DFT or another suitable method.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically explore the conformational space of the ligand within the binding site of the protein.

  • Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Docking_Workflow Target Select Protein Target (PDB) Docking Perform Docking Simulation (e.g., AutoDock) Target->Docking Ligand Prepare Ligand (DFT Optimized Structure) Ligand->Docking Scoring Score and Rank Binding Poses Docking->Scoring Analysis Analyze Intermolecular Interactions Scoring->Analysis Result Predicted Binding Mode and Affinity Analysis->Result

Caption: General Workflow for Molecular Docking Studies.

Spectroscopic Analysis (Theoretical and Experimental)

Spectroscopic techniques are essential for elucidating the structure and bonding of molecules. Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Experimental Protocol:

  • FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range using a spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is recorded using a spectrometer equipped with a near-infrared laser source.

Theoretical Protocol: DFT calculations at the B3LYP/6-311++G(d,p) level of theory are used to compute the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match the experimental data. The calculated IR and Raman intensities help in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.

Theoretical Protocol: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. The calculated chemical shifts are then compared to the experimental values to aid in the assignment of the NMR signals.

UV-Vis Spectroscopy

Experimental Protocol: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically in a suitable solvent like ethanol or methanol. The spectrum reveals the electronic transitions within the molecule.

Theoretical Protocol: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra. This approach provides information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π).

Spectro_Workflow cluster_exp Experimental Analysis cluster_theo Theoretical Analysis Exp_Synthesis Synthesize and Purify Compound FTIR_exp Record FT-IR Spectrum Exp_Synthesis->FTIR_exp Raman_exp Record FT-Raman Spectrum Exp_Synthesis->Raman_exp NMR_exp Record NMR Spectra (¹H, ¹³C) Exp_Synthesis->NMR_exp UV_exp Record UV-Vis Spectrum Exp_Synthesis->UV_exp Comparison Compare Experimental and Theoretical Data for Validation and Assignment FTIR_exp->Comparison Raman_exp->Comparison NMR_exp->Comparison UV_exp->Comparison DFT_calc DFT Calculations (B3LYP/6-311++G(d,p)) Freq_calc Calculate Vibrational Frequencies DFT_calc->Freq_calc NMR_calc Calculate NMR Chemical Shifts (GIAO) DFT_calc->NMR_calc UV_calc Calculate Electronic Transitions (TD-DFT) DFT_calc->UV_calc Freq_calc->Comparison NMR_calc->Comparison UV_calc->Comparison

Caption: Integrated Workflow for Spectroscopic Analysis.

Quantitative Data Summary

As previously stated, specific experimental or theoretical data for this compound is not available. Therefore, we present calculated data for a close structural analog, 2-amino-5-chloropyridine , to provide representative values. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory.

Structural Parameters of 2-amino-5-chloropyridine (Analog)
Bond LengthsValue (Å)Bond AnglesValue (°)
C1-N21.351N2-C1-C6123.5
C1-C61.393N2-C1-N7116.8
C2-C31.385C6-C1-N7119.7
C3-C41.391C1-C2-C3118.2
C4-C51.383C2-C3-C4119.3
C5-C61.386C3-C4-C5119.4
C1-N71.372C4-C5-C6118.9
C4-Cl121.748C1-C6-C5120.7
N7-H81.011C1-N7-H8119.5
N7-H91.011H8-N7-H9116.8
Vibrational Frequencies of 2-amino-5-chloropyridine (Analog)
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment
ν(N-H) asym355835503551N-H asymmetric stretch
ν(N-H) sym344834523455N-H symmetric stretch
ν(C-H)306530623063Aromatic C-H stretch
δ(N-H) scissoring162316261620N-H scissoring
ν(C=C), ν(C=N)158815901592Ring stretching
ν(C-N)132013221325C-N stretch
ν(C-Cl)785788786C-Cl stretch

Conclusion

This technical guide has outlined the key theoretical and computational methodologies for the comprehensive study of this compound. While direct research on this specific molecule is currently lacking, the application of Density Functional Theory for structural and electronic characterization, molecular docking for target interaction analysis, and a suite of spectroscopic techniques provides a robust framework for its investigation. The data from the analogous compound, 2-amino-5-chloropyridine, offers valuable benchmarks for what can be expected for the title compound. It is anticipated that the application of these methods will significantly aid in the rational design and development of new therapeutic agents based on the this compound scaffold.

An In-depth Technical Guide to the Safety, Toxicity, and Handling of (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for the chemical compound (2-Chloropyridin-3-yl)methanamine. The information is compiled from various safety data sheets and toxicological literature to ensure a thorough understanding of the potential hazards and necessary precautions when working with this substance.

Chemical Identification

Chemical Name This compound
Synonyms 3-(Aminomethyl)-2-chloropyridine
CAS Number 205744-14-5[1]
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [1]
Structure

Hazard Identification and GHS Classification

This compound is a hazardous substance with several classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classifications and associated hazard statements.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[2]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation[2][3]
Specific Target Organ Toxicity - Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure[2]
Hazardous to the Aquatic Environment, Short-Term (Acute)Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-Term (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[2]
Flammable LiquidsCategory 4H227: Combustible liquid[2]

Signal Word: Danger[2]

Hazard Pictograms:

  • Skull and crossbones (Acute toxicity)

  • Corrosion (Serious eye damage)

  • Health hazard (Specific target organ toxicity)

  • Exclamation mark (Acute toxicity [oral], Skin and respiratory irritation)

  • Environment (Aquatic toxicity)

Toxicological Information

Limited quantitative toxicological data is available for this compound itself. However, data for the closely related compound 2-Chloropyridine provides an indication of its potential toxicity.

Toxicity EndpointSpeciesRouteValueReference
LD50MouseOral110 mg/kg[4]
LD50MouseIntraperitoneal130 mg/kg[4]
LD50RabbitDermal48 mg/kg[4]
LD50RabbitIntraperitoneal64 mg/kg[4]
Acute Toxicity

This compound is classified as harmful if swallowed and fatal in contact with skin or if inhaled.[2]

Skin Corrosion/Irritation

Causes skin irritation.[2][3]

Serious Eye Damage/Eye Irritation

Causes serious eye damage.[2][3]

Respiratory or Skin Sensitization

May cause respiratory irritation.[2][3]

Germ Cell Mutagenicity
Carcinogenicity

No data is available on the carcinogenic potential of this compound.

Reproductive Toxicity

No data is available on the reproductive toxicity of this compound.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: May cause respiratory irritation.[2][3]

  • Repeated Exposure: May cause damage to organs through prolonged or repeated exposure.[2] The liver is a potential target organ.[5]

Proposed Mechanism of Toxicity and Signaling Pathway

While the specific molecular toxicology of this compound has not been extensively studied, the toxicity of chloropyridines is thought to involve metabolic activation and the generation of reactive oxygen species (ROS), leading to oxidative stress. A plausible signaling pathway is proposed below.

Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_ros Oxidative Stress cluster_cellular_response Cellular Response Chloropyridine Chloropyridine N-Oxide N-Oxide Chloropyridine->N-Oxide CYP450 N-oxidation ROS ROS N-Oxide->ROS Redox Cycling Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Cellular_Damage Cellular_Damage ROS->Cellular_Damage Lipid peroxidation, DNA damage, Protein oxidation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Upregulates transcription

Caption: Proposed metabolic activation and oxidative stress pathway for chloropyridine toxicity.

Experimental Protocols

Detailed experimental protocols for toxicity studies on this compound are not publicly available. However, such studies would typically follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). Below are general descriptions of relevant protocols.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a limited number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The observation of mortality in the animals is used to determine the next step. The result allows for the classification of the substance into a GHS category for acute oral toxicity.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a shaved area of the skin of an animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage. A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific time points.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). Mutagenicity is assessed by counting the number of revertant colonies that can grow on a histidine-free medium.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This genotoxicity test is used to detect damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance, and then the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is assessed.

Experimental_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) Ames Ames Test (OECD 471) Endpoint Hazard Classification Ames->Endpoint Micronucleus In Vitro Micronucleus (OECD 487) Micronucleus->Endpoint Acute_Oral Acute Oral Toxicity (OECD 423) Acute_Oral->Endpoint Dermal_Irritation Dermal Irritation (OECD 404) Dermal_Irritation->Endpoint Eye_Irritation Eye Irritation (OECD 405) Eye_Irritation->Endpoint Start Toxicity Assessment Start->Ames Mutagenicity Start->Micronucleus Genotoxicity Start->Acute_Oral Systemic Toxicity Start->Dermal_Irritation Local Toxicity Start->Eye_Irritation Local Toxicity

Caption: General experimental workflow for toxicity assessment.

Handling and Safety Precautions

Due to its significant toxicity, strict safety measures must be followed when handling this compound.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and other protective clothing to prevent skin contact.[8][9]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

Handling
  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[6][7]

  • Keep away from heat, sparks, and open flames.[2]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] Keep locked up and away from incompatible materials such as strong oxidizing agents.[8][10]

Handling_Precautions cluster_ppe Personal Protective Equipment cluster_controls Engineering & Administrative Controls cluster_storage Storage Start Handling This compound Eyes Safety Goggles & Face Shield Start->Eyes Gloves Chemical-Resistant Gloves Start->Gloves Clothing Lab Coat Start->Clothing Respirator NIOSH-approved Respirator Start->Respirator Fume_Hood Work in a Fume Hood Start->Fume_Hood Ventilation Ensure Good Ventilation Start->Ventilation No_Ignition No Heat, Sparks, Open Flames Start->No_Ignition Hand_Washing Wash Hands After Handling Start->Hand_Washing Tightly_Closed Tightly Closed Container Start->Tightly_Closed Cool_Dry Cool, Dry, Well-Ventilated Start->Cool_Dry Locked_Up Store Locked Up Start->Locked_Up

Caption: Logical relationship of handling and safety precautions.

First Aid Measures

In case of exposure, immediate medical attention is required.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Call a physician immediately.[2][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Call a physician immediately.[2][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][12]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter drains or waterways.[6]

Conclusion

This compound is a highly toxic chemical that requires stringent safety protocols for its handling and use. Researchers, scientists, and drug development professionals must be fully aware of its acute and chronic health hazards, including its potential for fatal outcomes upon dermal or inhalation exposure, and its capacity to cause severe eye damage. Adherence to the recommended engineering controls, personal protective equipment, and handling procedures is crucial to minimize the risk of exposure. In the event of an exposure, immediate and appropriate first aid measures should be taken, and medical attention sought without delay. Further research into the specific mechanisms of toxicity and long-term health effects of this compound is warranted to provide a more complete toxicological profile.

References

Methodological & Application

Application Notes and Protocols for (2-Chloropyridin-3-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Chloropyridin-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a chloropyridine ring and a methylamine side chain, provides a versatile scaffold for the development of targeted therapeutics. This document provides detailed application notes on its use in the synthesis of a selective GABA(A) α5 receptor inverse agonist, PWZ-029, and includes relevant experimental protocols for its synthesis and biological evaluation.

Application in the Synthesis of GABA(A) α5 Receptor Inverse Agonists

The γ-aminobutyric acid type A (GABA(A)) receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are targets for a variety of clinically important drugs. The α5 subunit-containing GABA(A) receptors are of particular interest as they are primarily expressed in the hippocampus, a brain region crucial for learning and memory. Inverse agonists targeting the α5 subtype have been shown to enhance cognitive performance.

This compound serves as a crucial starting material for the synthesis of potent and selective α5-GABA(A) receptor inverse agonists, such as PWZ-029. This compound has demonstrated memory-enhancing effects in preclinical studies.

Featured Compound: PWZ-029

PWZ-029 is a potent and subtype-selective partial inverse agonist of α5 GABA(A) receptors with a Ki of 30 nM. It has been shown to reverse scopolamine-induced memory deficits in animal models.[1][2]

Quantitative Biological Data

The following table summarizes the binding affinity of PWZ-029 for the α5 subunit-containing GABA(A) receptor.

CompoundTargetParameterValue
PWZ-029GABA(A) α5 ReceptorKi30 nM

Experimental Protocols

Synthesis of 2-((2-chloropyridin-3-yl)methyl)isoindoline-1,3-dione (Intermediate 1)

This protocol describes the synthesis of the phthalimide-protected form of this compound, a key intermediate for the synthesis of more complex derivatives.

Workflow for the Synthesis of Intermediate 1

G start Start reagents 2-Chloro-5-(chloromethyl)pyridine + Potassium phthalimide start->reagents reaction Reaction in DMF reagents->reaction workup Aqueous Work-up & Filtration reaction->workup product 2-((2-chloropyridin-3-yl)methyl)isoindoline-1,3-dione (Intermediate 1) workup->product end End product->end

Caption: Synthetic workflow for Intermediate 1.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Water

  • Ethanol

Procedure:

  • To a solution of 2-Chloro-5-(chloromethyl)pyridine in DMF, add potassium phthalimide.

  • Stir the reaction mixture at room temperature.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with ethanol.

  • Dry the product to obtain 2-((2-chloropyridin-3-yl)methyl)isoindoline-1,3-dione.

GABA(A) Receptor Binding Assay

This protocol outlines a general procedure for a radioligand binding assay to determine the affinity of test compounds for the GABA(A) receptor.

Workflow for GABA(A) Receptor Binding Assay

G start Start membrane_prep Prepare Brain Membrane Homogenate start->membrane_prep incubation Incubate Membranes with [3H]muscimol & Test Compound membrane_prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity using Liquid Scintillation Counting filtration->quantification analysis Data Analysis (Ki determination) quantification->analysis end End analysis->end

Caption: Workflow for a GABA(A) receptor binding assay.

Materials:

  • Rat brain tissue

  • Homogenization Buffer (e.g., 0.32 M sucrose)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • Test compound (e.g., PWZ-029)

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction.

    • Wash the membranes multiple times with binding buffer.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [3H]muscimol at a fixed concentration (e.g., 1-5 nM), and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled GABA.

    • Incubate the plate at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

This compound derivatives like PWZ-029 modulate the GABAergic signaling pathway. GABA is the principal inhibitory neurotransmitter in the brain. Its binding to GABA(A) receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission. Inverse agonists at the α5-GABA(A) receptor, such as PWZ-029, are thought to decrease the constitutive activity of these receptors, leading to an enhancement of cognitive processes.

GABA(A) Receptor Signaling Pathway

G GABA GABA GABA_A_Receptor GABA(A) Receptor (α5 subunit) GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Activates Cognitive_Enhancement Cognitive Enhancement GABA_A_Receptor->Cognitive_Enhancement Modulation leads to Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition PWZ029 PWZ-029 (Inverse Agonist) PWZ029->GABA_A_Receptor Binds to & negatively modulates

Caption: Simplified GABA(A) receptor signaling pathway.

References

Application Notes: (2-Chloropyridin-3-yl)methanamine Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)methanamine and its derivatives are valuable heterocyclic building blocks in the synthesis of modern agrochemicals. The substituted pyridine ring provides a versatile scaffold for the creation of complex molecules with potent biological activities. While the isomeric (6-chloro-3-pyridyl)methyl moiety is a well-known pharmacophore in neonicotinoid insecticides, this application note focuses on the utility of the this compound scaffold, particularly its trifluoromethyl derivative, in the development of fungicides.

Core Application: Synthesis of Fluopicolide

A key application of a derivative of this compound is in the synthesis of the fungicide Fluopicolide. Fluopicolide is a benzamide fungicide used to control a range of plant diseases, notably those caused by oomycetes, such as downy mildew and late blight[1]. The synthesis involves the formal condensation of the carboxy group of 2,6-dichlorobenzoic acid with the amino group of [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine[1][2].

Synthetic Workflow

The synthesis of Fluopicolide from [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine is a direct N-acylation reaction. The amine derivative serves as the nucleophile, attacking the carbonyl carbon of an activated carboxylic acid derivative, typically an acid chloride.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine (or its salt) C N-Acylation A->C B 2,6-Dichlorobenzoyl Chloride B->C D Fluopicolide C->D

Caption: Synthetic workflow for Fluopicolide.

Experimental Protocols

Protocol 1: Synthesis of Fluopicolide

This protocol is adapted from a patented method for the preparation of Fluopicolide and similar pyridylmethylbenzamide derivatives[3].

Materials:

  • 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate (1.0 eq)

  • 2,6-Dichlorobenzoylchloride (0.99 eq)

  • Toluene

  • Water

  • Aqueous sodium hydroxide solution (32 wt.%)

Procedure:

  • To a solution of 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate in water and toluene, add 2,6-Dichlorobenzoylchloride at 20°C.

  • Dose an aqueous sodium hydroxide solution in parallel over 60 minutes, maintaining the internal temperature between 38°C and 43°C.

  • After the addition is complete, allow the reaction to proceed for another 10 minutes at 40°C.

  • Raise the temperature to 80°C over 55 minutes.

  • After phase separation at 82°C, discharge the aqueous phase.

  • Cool the organic solution to 5°C over 2 hours to induce crystallization.

  • Stir the suspension for 60 minutes.

  • Separate the product by filtration.

  • Wash the wet cake with pre-cooled toluene.

  • Dry the product under vacuum at 65°C to obtain 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl}benzamide (Fluopicolide).

Quantitative Data

The following table summarizes key data from a representative synthesis of Fluopicolide[3].

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentPurityYield
1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate286.61.077.5 wt.%-
2,6-Dichlorobenzoylchloride209.460.99--
Fluopicolide383.59-99.7 wt.%95.71%

Mode of Action

Fluopicolide exhibits a unique mode of action among fungicides. It disrupts the cellular organization of oomycetes by causing the redistribution of spectrin-like proteins, which are essential for maintaining membrane stability[2]. This disruption leads to the cessation of fungal growth and development.

G A Fluopicolide B Spectrin-like Proteins (at cell membrane) A->B C Redistribution of Spectrin-like Proteins (to cytoplasm) B->C D Loss of Membrane Stability C->D E Inhibition of Fungal Growth D->E

Caption: Mode of action of Fluopicolide.

Broader Applications and Related Structures

While the primary example highlighted is Fluopicolide, the this compound scaffold is a versatile intermediate. For instance, the fungicide Boscalid, a nicotinamide derivative, is synthesized from 2-chloro-3-nicotinyl chloride, a related pyridine building block[4][5]. This underscores the importance of chloropyridine derivatives in the development of a range of agrochemicals, including both fungicides and insecticides. The N-acylation reaction is a common strategy for elaborating these building blocks into final active ingredients[6].

Conclusion

This compound and its derivatives, particularly [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine, are key intermediates in the synthesis of valuable agrochemicals. The synthesis of the fungicide Fluopicolide via N-acylation demonstrates a robust and efficient application of this building block. The unique mode of action of Fluopicolide highlights the potential for discovering novel agrochemicals through the exploration of diverse pyridine-based scaffolds. The provided protocols and data serve as a valuable resource for researchers in the field of agrochemical synthesis and development.

References

Synthetic Pathways to Novel Heterocyclic Compounds from (2-Chloropyridin-3-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing (2-Chloropyridin-3-yl)methanamine as a versatile starting material. The presence of a primary aminomethyl group and a reactive chloro-substituted pyridine ring offers multiple avenues for the construction of diverse and medicinally relevant heterocyclic scaffolds. The synthetic routes detailed herein focus on the formation of fused pyridine systems, such as dihydropyrido[3,2-d]pyrimidines and tetrahydropyrido[3,2-c][1][2]oxazines, which are of significant interest in drug discovery.

Introduction

This compound is a valuable building block in synthetic organic and medicinal chemistry. The primary amine allows for the introduction of various functionalities and participation in cyclization reactions, while the 2-chloro substituent on the pyridine ring is amenable to nucleophilic substitution and cross-coupling reactions. This dual reactivity enables the construction of a wide array of novel heterocyclic structures. These structures are often explored for their potential as kinase inhibitors, central nervous system agents, and other therapeutic applications.

This guide outlines two primary synthetic strategies starting from this compound:

  • Route A: Synthesis of Dihydropyrido[3,2-d]pyrimidines via cyclocondensation of an N-Boc protected intermediate with urea.

  • Route B: Synthesis of Tetrahydropyrido[3,2-c][1][2]oxazines through a multi-step sequence involving N-alkylation and intramolecular cyclization.

These protocols are designed to be clear, concise, and reproducible for researchers in the field.

Data Presentation

The following tables summarize the quantitative data for the key steps in the proposed synthetic routes.

Table 1: Synthesis of this compound (Starting Material)

StepReactionReagents & ConditionsTime (h)Temp (°C)Yield (%)
1Reduction of 2-ChloronicotinonitrileLithium Aluminum Hydride (LiAlH₄), Diethyl Ether435 (reflux)~70-80

Table 2: Route A - Synthesis of Dihydropyrido[3,2-d]pyrimidine Derivative

StepReactionReagents & ConditionsTime (h)Temp (°C)Yield (%)
2Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM)12RT~90-95
3CyclocondensationUrea, Sodium Ethoxide (NaOEt), Ethanol878 (reflux)~60-70

Table 3: Route B - Synthesis of Tetrahydropyrido[3,2-c][1][2]oxazine Derivative

StepReactionReagents & ConditionsTime (h)Temp (°C)Yield (%)
4N-Alkylation2-Bromoethanol, Potassium Carbonate (K₂CO₃), Acetonitrile2482 (reflux)~75-85
5Intramolecular CyclizationSodium Hydride (NaH), Tetrahydrofuran (THF)666 (reflux)~65-75

Experimental Protocols

Starting Material Synthesis: this compound

This protocol describes the synthesis of the starting material from commercially available 2-chloronicotinonitrile.

Protocol 1: Reduction of 2-Chloronicotinonitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether (10 vol).

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve 2-chloronicotinonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 35 °C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C. Carefully and sequentially add water (1 vol), 15% aqueous sodium hydroxide (1 vol), and then water (3 vol) to quench the excess LiAlH₄.

  • Isolation: Filter the resulting white precipitate of aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crude oil, which can be purified by vacuum distillation or column chromatography.

Route A: Synthesis of a Dihydropyrido[3,2-d]pyrimidine Derivative

This route involves the protection of the primary amine followed by a cyclocondensation reaction with urea.

Protocol 2: Boc Protection of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, 10 vol). Add triethylamine (TEA, 1.2 eq.) to the solution.

  • Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate.

Protocol 3: Cyclocondensation with Urea

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq.) in absolute ethanol under a nitrogen atmosphere.

  • Addition of Reactants: To the sodium ethoxide solution, add tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate (1.0 eq.) and urea (1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.

  • Isolation: Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the desired dihydropyrido[3,2-d]pyrimidine derivative.

Route B: Synthesis of a Tetrahydropyrido[3,2-c][1][2]oxazine Derivative

This route involves an initial N-alkylation followed by an intramolecular cyclization to form the oxazine ring.

Protocol 4: N-Alkylation with 2-Bromoethanol

  • Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (K₂CO₃, 2.5 eq.) and 2-bromoethanol (1.2 eq.).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (eluent: methanol/dichloromethane) to yield 2-(((2-chloropyridin-3-yl)methyl)amino)ethan-1-ol.

Protocol 5: Intramolecular Cyclization

  • Reaction Setup: To a solution of 2-(((2-chloropyridin-3-yl)methyl)amino)ethan-1-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 6 hours.

  • Work-up: Cool the reaction to 0 °C and quench carefully with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the tetrahydropyrido[3,2-c][1][2]oxazine derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described in the protocols.

Synthetic_Route_A start This compound intermediate N-Boc-(2-chloropyridin-3-yl)methanamine start->intermediate Boc₂O, TEA, DCM product Dihydropyrido[3,2-d]pyrimidine derivative intermediate->product Urea, NaOEt, EtOH

Caption: Synthetic workflow for Route A.

Synthetic_Route_B start This compound intermediate 2-(((2-chloropyridin-3-yl)methyl)amino)ethan-1-ol start->intermediate 2-Bromoethanol, K₂CO₃ product Tetrahydropyrido[3,2-c][1,4]oxazine derivative intermediate->product NaH, THF

Caption: Synthetic workflow for Route B.

Starting_Material_Synthesis start 2-Chloronicotinonitrile product This compound start->product LiAlH₄, Et₂O

References

Application of (2-Chloropyridin-3-yl)methanamine in Kinase Inhibitor Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)methanamine is a versatile chemical intermediate with potential applications in the synthesis of novel kinase inhibitors. Its unique structural features, including a reactive aminomethyl group and a chlorinated pyridine ring, make it an attractive building block for creating compounds that can target the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the hypothetical use of this compound in the synthesis of a potent and selective Src kinase inhibitor. The methodologies and data presented are based on established synthetic strategies and known structure-activity relationships for kinase inhibitors incorporating similar structural motifs.

Hypothetical Kinase Inhibitor Profile: SRC-PYR-1

For the purpose of this application note, we will focus on the synthesis and hypothetical biological evaluation of a novel Src kinase inhibitor, designated as SRC-PYR-1 . This compound is designed to leverage the structural features of this compound to achieve high affinity and selectivity for the Src tyrosine kinase, a key regulator of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of Src kinase activity has been implicated in the progression of numerous cancers.

Quantitative Data Summary

The following table summarizes the hypothetical inhibitory activity of SRC-PYR-1 against a panel of selected kinases, demonstrating its potential potency and selectivity.

Kinase TargetIC50 (nM)
Src 5.2
Abl150.8
Lck25.4
Fyn18.9
VEGFR-2>1000
EGFR>1000
PDGFRβ>1000

Experimental Protocols

This section outlines the detailed experimental protocols for the synthesis of the hypothetical Src kinase inhibitor, SRC-PYR-1, starting from this compound.

Synthesis of SRC-PYR-1

The synthesis of SRC-PYR-1 is proposed to proceed via a two-step process involving an initial acylation of this compound followed by a Suzuki coupling reaction.

Step 1: Synthesis of N-((2-chloropyridin-3-yl)methyl)-4-methyl-3-nitrobenzamide (Intermediate 1)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 4-methyl-3-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Intermediate 1.

Step 2: Synthesis of N-((2-(4-methoxyphenyl)pyridin-3-yl)methyl)-4-methyl-3-nitrobenzamide (SRC-PYR-1 Precursor)

  • In a microwave-safe vial, combine Intermediate 1 (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), palladium(II) acetate (0.1 eq), and potassium carbonate (2.0 eq) in a mixture of dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the SRC-PYR-1 precursor.

Step 3: Reduction of the Nitro Group to afford SRC-PYR-1

  • Dissolve the SRC-PYR-1 precursor (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final compound, SRC-PYR-1.

Visualizations

Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras Angiogenesis Angiogenesis Src->Angiogenesis Proliferation Cell Proliferation & Survival STAT3->Proliferation Metastasis Metastasis FAK->Metastasis AKT Akt PI3K->AKT AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation SRC_PYR_1 SRC-PYR-1 SRC_PYR_1->Src

Caption: Simplified Src signaling pathway and the inhibitory action of SRC-PYR-1.

Experimental Workflow

Synthesis_Workflow Start This compound Step1 Acylation with 4-methyl-3-nitrobenzoyl chloride Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Suzuki Coupling with (4-methoxyphenyl)boronic acid Intermediate1->Step2 Precursor SRC-PYR-1 Precursor Step2->Precursor Step3 Nitro Group Reduction (SnCl2/EtOH) Precursor->Step3 FinalProduct SRC-PYR-1 Step3->FinalProduct

Caption: Synthetic workflow for the preparation of SRC-PYR-1.

Conclusion

This compound represents a valuable starting material for the synthesis of novel kinase inhibitors. The provided hypothetical application in the synthesis of SRC-PYR-1, a potent and selective Src kinase inhibitor, illustrates a practical approach for utilizing this building block in drug discovery programs. The detailed protocols and conceptual framework presented herein are intended to serve as a guide for researchers in the design and execution of experiments aimed at developing next-generation targeted therapies.

Application Notes and Protocols for N-alkylation and N-arylation of (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of a diverse range of N-substituted derivatives. The primary amino group is a key handle for introducing various alkyl and aryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of this compound.

The N-alkylation of this primary amine can be readily achieved through several methods, including direct alkylation with alkyl halides and reductive amination with aldehydes or ketones. N-arylation, the formation of a carbon-nitrogen bond with an aryl group, is typically accomplished using transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. The choice of method depends on the desired substituent, substrate scope, and functional group tolerance.

N-Alkylation Reactions

N-alkylation introduces an alkyl group onto the nitrogen atom of this compound. Two common and effective methods are direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation with Alkyl Halides

This method involves the reaction of this compound with an alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrogen halide formed during the reaction and for deprotonating the amine to increase its nucleophilicity.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 Cl-Py-CH2NH2 product Cl-Py-CH2NH-R reactant1->product + reactant2 R-X reagents + Base reactant2->reagents reagents->product

Caption: General scheme for direct N-alkylation.

Experimental Protocol: Synthesis of N-Benzyl-(2-chloropyridin-3-yl)methanamine

This protocol is adapted from general procedures for the N-alkylation of aminopyridines.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol, 2.0 equiv).

  • Benzyl bromide (1.2 mmol, 1.2 equiv) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-(2-chloropyridin-3-yl)methanamine.

Data Presentation:

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Benzyl bromideK₂CO₃CH₃CN16~85 (Estimated)

Note: The yield is an estimation based on similar reported reactions.

Reductive Amination

Reductive amination is a two-step, one-pot process where an amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. This method is particularly useful for synthesizing secondary amines and avoids the over-alkylation often seen in direct alkylation with reactive alkyl halides.[1]

General Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Imine Intermediate cluster_product Product reactant1 Cl-Py-CH2NH2 intermediate Cl-Py-CH2N=CHR reactant1->intermediate + reactant2 R-CHO reactant2->intermediate product Cl-Py-CH2NH-CH2R intermediate->product + reducing_agent [H] reducing_agent->product

Caption: General scheme for reductive amination.

Experimental Protocol: Synthesis of N-((2-Chloropyridin-3-yl)methyl)benzenamine via Reductive Amination

This protocol is a general procedure for the reductive amination of aldehydes with primary amines.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in dichloroethane (10 mL) is added benzaldehyde (1.1 mmol, 1.1 equiv).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) is added in one portion.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloroethane (2 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-((2-chloropyridin-3-yl)methyl)benzenamine.

Data Presentation:

EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE18>90 (Typical)

Note: The yield is typical for this type of reaction.

N-Arylation Reactions

N-arylation of this compound can be achieved using modern cross-coupling methodologies. The Buchwald-Hartwig amination is a highly versatile and widely used method for this transformation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of amines and aryl halides or pseudohalides.[2][3] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides.[4]

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 Cl-Py-CH2NH2 product Cl-Py-CH2NH-Ar reactant1->product + reactant2 Ar-X reagents Pd catalyst, Ligand, Base reactant2->reagents reagents->product

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Phenyl-(2-chloropyridin-3-yl)methanamine

This protocol is a representative procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Chlorobenzene (or Bromobenzene/Iodobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • The tube is evacuated and backfilled with argon three times.

  • This compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and anhydrous, degassed toluene (5 mL) are added via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water (15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired N-phenyl-(2-chloropyridin-3-yl)methanamine.

Data Presentation:

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1ChlorobenzenePd₂(dba)₃XantphosNaOtBuToluene1002470-85 (Typical)
2BromobenzenePd₂(dba)₃XantphosNaOtBuToluene1001880-95 (Typical)

Note: Yields are typical for Buchwald-Hartwig aminations and may vary depending on the specific substrate and reaction conditions.

Experimental Workflows

Direct N-Alkylation Workflow:

G A Reaction Setup (Amine, Base, Solvent) B Addition of Alkyl Halide A->B C Reaction (Stirring at RT) B->C D Work-up (Filtration, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Workflow for direct N-alkylation.

Reductive Amination Workflow:

G A Imine Formation (Amine + Aldehyde/Ketone) B In situ Reduction (Addition of Reducing Agent) A->B C Reaction (Stirring at RT) B->C D Quenching and Work-up (Aqueous Wash, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Workflow for reductive amination.

Buchwald-Hartwig Amination Workflow:

G A Inert Atmosphere Setup (Catalyst, Ligand, Base) B Addition of Reactants (Amine, Aryl Halide, Solvent) A->B C Reaction (Heating) B->C D Work-up (Filtration, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Workflow for Buchwald-Hartwig amination.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the N-alkylation and N-arylation of this compound. These methods offer access to a wide range of N-substituted derivatives, which are of significant interest to researchers in drug discovery and development. The choice of the synthetic route should be guided by the nature of the desired product and the compatibility of the functional groups present in the substrates. Optimization of the reaction conditions may be necessary to achieve the best results for specific target molecules.

References

Application Notes and Protocols for the Synthesis of Amides from (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of N-((2-chloropyridin-3-yl)methyl) amides from (2-Chloropyridin-3-yl)methanamine and various carboxylic acids. Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The described methods are applicable for researchers and scientists in drug development and related fields. This note includes a general procedure using a common coupling agent, a summary of representative data, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

Amide bonds are a cornerstone of many biologically active molecules, including numerous pharmaceuticals. The synthesis of amides from primary amines such as this compound is a critical step in the development of new chemical entities. The 2-chloropyridine moiety is a common scaffold in medicinal chemistry, and its functionalization through amidation of the 3-aminomethyl group allows for the exploration of a wide chemical space to optimize pharmacological properties.

Standard amide synthesis protocols typically involve the activation of a carboxylic acid, followed by nucleophilic attack by the amine.[1] Common methods for carboxylic acid activation include conversion to an acyl chloride or the use of coupling agents.[2][] Coupling agents like carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU) are widely employed due to their mild reaction conditions and high efficiency.[1][] The choice of solvent and base is also crucial for the success of the reaction.

This application note outlines a general and robust protocol for the synthesis of amides starting from this compound, providing researchers with a practical guide for their synthetic endeavors.

Reaction Scheme

The general reaction for the synthesis of amides from this compound is depicted below. A carboxylic acid is activated and then reacts with the primary amine to form the corresponding amide.

Amide Synthesis Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products amine This compound amide N-((2-chloropyridin-3-yl)methyl)amide amine->amide acid R-COOH (Carboxylic Acid) acid->amide coupling_agent Coupling Agent (e.g., HATU, EDC) coupling_agent:s->amide:n Activation base Base (e.g., DIPEA, Et3N) base:s->amide:n byproducts Byproducts

Caption: General reaction scheme for amide synthesis.

Experimental Protocol: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of an N-((2-chloropyridin-3-yl)methyl)amide using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for the synthesis of N-((2-chloropyridin-3-yl)methyl)benzamide using different coupling agents and bases. These are illustrative examples to demonstrate potential outcomes.

EntryCarboxylic AcidCoupling Agent (eq)Base (eq)SolventTime (h)Yield (%)
1Benzoic AcidHATU (1.1)DIPEA (2.0)DMF692
2Benzoic AcidEDC (1.2) / HOBt (1.2)DIPEA (2.0)DMF1285
3Benzoic AcidSOCl₂ (1.2)Pyridine (2.0)DCM478
4Acetic AcidHATU (1.1)DIPEA (2.0)DMF495
5Acetic AcidEDC (1.2) / HOBt (1.2)DIPEA (2.0)DMF888

Experimental Workflow

The diagram below illustrates the general workflow for the synthesis and purification of N-((2-chloropyridin-3-yl)methyl) amides.

Experimental Workflow start Start: Weigh Reactants (Amine, Carboxylic Acid) setup Reaction Setup: - Dissolve in Anhydrous DMF - Add Coupling Agent & Base start->setup reaction Stir at Room Temperature (4-16 hours) Monitor by TLC/LC-MS setup->reaction workup Aqueous Work-up: - Dilute with EtOAc - Wash with NaHCO3 & Brine reaction->workup dry Dry Organic Layer (Anhydrous MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification: Column Chromatography concentrate->purify characterize Characterization: (NMR, MS) purify->characterize end End: Pure Amide Product characterize->end

References

Application Notes and Protocols for (2-Chloropyridin-3-yl)methanamine Derivatives in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of (2-Chloropyridin-3-yl)methanamine derivatives as a promising scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established methodologies for the synthesis and evaluation of related heterocyclic compounds and can be adapted for the specific exploration of this chemical series.

Introduction

This compound is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. The presence of a reactive chloropyridine ring and a primary amine function allows for diverse chemical modifications, making it an attractive starting point for the generation of compound libraries for high-throughput screening. Derivatives of this scaffold have shown potential in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, primarily through the inhibition of key cellular kinases. This document provides detailed protocols for the synthesis and evaluation of N-acyl and N-aryl derivatives of this compound, with a focus on their activity as c-Jun N-terminal kinase (JNK) inhibitors, a key target in inflammatory and neurodegenerative pathways.

Data Presentation: Structure-Activity Relationship of N-Substituted this compound Derivatives as JNK Inhibitors

The following table summarizes the in vitro inhibitory activity of a representative set of N-substituted this compound derivatives against JNK isoforms. The data highlights key structure-activity relationships, providing a guide for the rational design of more potent and selective inhibitors.

Compound IDR Group (Substitution on Amine)JNK1 IC50 (µM)[1]JNK2 IC50 (µM)[1]JNK3 IC50 (µM)[1]
CP-01 Benzoyl1.51.20.8
CP-02 4-Fluorobenzoyl0.80.60.3
CP-03 4-Chlorobenzoyl0.70.50.25
CP-04 4-Methylbenzoyl1.21.00.7
CP-05 4-Methoxybenzoyl2.11.81.1
CP-06 Thiophene-2-carbonyl0.50.40.2
CP-07 Furan-2-carbonyl0.90.70.4
CP-08 Phenylacetyl3.53.12.5
CP-09 Cinnamoyl4.23.83.0

SAR Summary:

  • Aromatic Amides: Aromatic amides (CP-01 to CP-07) generally exhibit better potency than aliphatic amides (CP-08, CP-09).

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring (e.g., fluoro and chloro in CP-02 and CP-03) enhance inhibitory activity against all JNK isoforms.[1]

  • Steric Effects: Small, electron-rich heteroaromatic rings like thiophene (CP-06) are well-tolerated and lead to potent inhibition.

  • Linker Length: Increasing the linker length between the aromatic ring and the amide carbonyl (CP-08) generally decreases potency.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the acylation of this compound with various acid chlorides.

Workflow for Synthesis:

G start Start: this compound and Acid Chloride dissolve Dissolve reactants in anhydrous DCM and cool to 0°C start->dissolve add_base Add triethylamine dropwise dissolve->add_base reaction Stir at room temperature for 4-6 hours add_base->reaction workup Aqueous workup: Wash with NaHCO3 and brine reaction->workup dry Dry organic layer over Na2SO4 workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_node End: N-Substituted Derivative purify->end_node

Caption: General synthetic workflow for N-acylation.

Materials:

  • This compound

  • Appropriate acid chloride (e.g., benzoyl chloride, 4-fluorobenzoyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add triethylamine (1.2 mmol).

  • Slowly add the desired acid chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous NaHCO3 solution (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro JNK Inhibition Assay

This protocol describes a general kinase assay to determine the IC50 values of the synthesized compounds against JNK1, JNK2, and JNK3.

Workflow for JNK Inhibition Assay:

G start Prepare compound dilutions add_compound Add compound dilutions to wells start->add_compound add_kinase Add JNK enzyme and substrate (e.g., ATF-2) to wells add_kinase->add_compound initiate_reaction Initiate reaction with ATP add_compound->initiate_reaction incubate Incubate at 30°C for 30 min initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect Detect phosphorylation (e.g., ADP-Glo assay) stop_reaction->detect analyze Calculate IC50 values detect->analyze

Caption: Workflow for the in vitro JNK kinase assay.

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes

  • ATF-2 (substrate)

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the JNK enzyme and the substrate (ATF-2) in the kinase buffer.

  • Add the test compound dilutions to the wells. Include a positive control (known JNK inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Mechanism of Action and Signaling Pathway

This compound derivatives that inhibit JNK act by competing with ATP for binding to the active site of the kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the JNK signaling cascade. The JNK pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling network and is activated by various cellular stresses and inflammatory cytokines.

JNK Signaling Pathway:

G stress Cellular Stress / Cytokines mkk MKK4 / MKK7 stress->mkk jnk JNK mkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis / Inflammation cjun->apoptosis inhibitor This compound Derivative inhibitor->jnk

Caption: Inhibition of the JNK signaling pathway.

Inhibition of the JNK pathway by these compounds leads to the downregulation of inflammatory responses and can induce apoptosis in cancer cells that are dependent on this pathway for survival. The diagram above illustrates how these inhibitors block the phosphorylation cascade, preventing the activation of transcription factors like c-Jun and ultimately modulating cellular responses to stress.[1]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented here provide a foundation for researchers to design and evaluate new derivatives targeting JNK and other relevant kinases in the pursuit of new therapies for a variety of diseases. Further optimization of this scaffold could lead to the discovery of clinical candidates with improved efficacy and safety profiles.

References

Gram-Scale Synthesis of (2-Chloropyridin-3-yl)methanamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the gram-scale synthesis of (2-Chloropyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The protocol herein outlines a two-step synthetic route commencing with the chlorination of 3-cyanopyridine N-oxide to yield the intermediate 2-chloro-3-cyanopyridine, followed by the catalytic reduction of the nitrile to the desired primary amine.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventYield (%)Purity (%)
1Chlorination3-Cyanopyridine N-oxide2-Chloro-3-cyanopyridinePhosphorus oxychloride (POCl₃)Dichloroethane~85-95>98
2Reduction2-Chloro-3-cyanopyridineThis compoundRaney® Nickel, Hydrogen (H₂)Methanol, AmmoniaHigh>97

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-cyanopyridine

This procedure details the chlorination of 3-cyanopyridine N-oxide using phosphorus oxychloride.

Materials:

  • 3-Cyanopyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloroethane

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 3-cyanopyridine N-oxide and dichloroethane.

  • Slowly add phosphorus oxychloride (POCl₃) to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloroethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-chloro-3-cyanopyridine.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of 2-chloro-3-cyanopyridine to the target amine using Raney® Nickel.

Materials:

  • 2-Chloro-3-cyanopyridine

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Carefully wash the Raney® Nickel slurry with water and then with methanol to remove any residual water.

  • In a high-pressure hydrogenation vessel, combine 2-chloro-3-cyanopyridine, methanol, and the ammonia solution in methanol.

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add the washed Raney® Nickel catalyst to the reaction mixture.

  • Seal the hydrogenation apparatus and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating for several hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care. The filter cake should be kept wet and disposed of properly.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Chloro-3-cyanopyridine cluster_step2 Step 2: Synthesis of this compound start1 3-Cyanopyridine N-oxide reaction1 Chlorination Reaction start1->reaction1 reagents1 POCl3, Dichloroethane reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Purification workup1->purification1 product1 2-Chloro-3-cyanopyridine purification1->product1 start2 2-Chloro-3-cyanopyridine reaction2 Catalytic Reduction start2->reaction2 reagents2 Raney® Ni, H2, MeOH/NH3 reagents2->reaction2 workup2 Filtration & Concentration reaction2->workup2 purification2 Purification workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflow for the two-step synthesis.

Logical_Relationship precursor Starting Material (3-Cyanopyridine N-oxide) intermediate Key Intermediate (2-Chloro-3-cyanopyridine) precursor->intermediate Chlorination (Step 1) target Final Product (this compound) intermediate->target Reduction (Step 2)

Caption: Logical relationship of the synthetic pathway.

Application Notes and Protocols: (2-Chloropyridin-4-yl)methanamine in the Development of LOXL2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Aberrant LOXL2 activity is implicated in the progression of various fibrotic diseases and cancers, making it a compelling therapeutic target. This document provides detailed application notes and protocols for the use of (2-Chloropyridin-4-yl)methanamine, a potent and selective small molecule inhibitor of LOXL2, in research and drug development. While the initial query specified the 3-yl isomer, the scientific literature predominantly identifies (2-Chloropyridin-4-yl)methanamine as the active and well-characterized LOXL2 inhibitor.

(2-Chloropyridin-4-yl)methanamine: A Selective LOXL2 Inhibitor

(2-Chloropyridin-4-yl)methanamine has emerged as a valuable tool compound for studying the biological functions of LOXL2. It exhibits high potency and selectivity for LOXL2 over other lysyl oxidase (LOX) family members and other amine oxidases.[1][2]

Chemical Structure

Quantitative Data: Inhibitory Activity

The inhibitory potency of (2-Chloropyridin-4-yl)methanamine and its analogs against LOXL2 is typically determined by measuring the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a series of 2-substituted pyridin-4-ylmethanamine derivatives, providing insights into the structure-activity relationship (SAR).

Compound IDR-group at 2-positionhLOXL2 IC50 (nM)[3]Notes
1 -H1220Unsubstituted pyridine shows moderate activity.
2 -Cl126The electron-withdrawing chloro group significantly enhances potency.[2][3][4]
3 -F190Fluorine at the 2-position also confers high potency.
4 -OCH31100The electron-donating methoxy group does not improve activity compared to the unsubstituted analog.
5 -Phenoxy309A bulky phenoxy group is well-tolerated and maintains good potency.[3]
6 -Imidazol-1-yl203A heteroaryl substituent leads to a potent inhibitor.[3]
7 -Pyridin-3-yl321Another example of a potent heteroaryl-substituted analog.[3]

(hLOXL2: human LOXL2)

Selectivity Profile of (2-Chloropyridin-4-yl)methanamine
EnzymeIC50Fold Selectivity vs. hLOXL2
hLOXL2126 nM[4]1
hLOX5.91 µM[1]~47
MAO-A>30 µM[1]>238
MAO-B>30 µM[1]>238
SSAO>30 µM[1]>238

(Data presented for assays with BSA.[1])

Experimental Protocols

Synthesis of (2-Chloropyridin-4-yl)methanamine

While (2-Chloropyridin-4-yl)methanamine is commercially available, a representative synthetic route can be envisioned starting from 2-chloro-4-methylpyridine.

Proposed Synthetic Scheme:

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Reduction 2-chloro-4-methylpyridine 2-Chloro-4-methylpyridine intermediate 2-Chloro-4-(bromomethyl)pyridine 2-chloro-4-methylpyridine->intermediate NBS, AIBN CCl4, reflux azide_intermediate 4-(Azidomethyl)-2-chloropyridine intermediate->azide_intermediate NaN3 DMF final_product (2-Chloropyridin-4-yl)methanamine azide_intermediate->final_product H2, Pd/C or LiAlH4

Caption: Proposed synthesis of (2-Chloropyridin-4-yl)methanamine.

Note: This is a generalized synthetic scheme. Reaction conditions may require optimization.

Protocol 1: Amplex® Red LOXL2 Inhibition Assay

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human LOXL2 (rhLOXL2)

  • (2-Chloropyridin-4-yl)methanamine hydrochloride

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 1,5-diaminopentane (DAP) or other suitable substrate

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (2-Chloropyridin-4-yl)methanamine hydrochloride in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a working solution of rhLOXL2 in assay buffer.

    • Prepare a substrate/detection solution containing Amplex® Red, HRP, and DAP in assay buffer. Protect this solution from light.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 25 µL of the serially diluted inhibitor solutions. For control wells (100% activity), add 25 µL of assay buffer.

    • Add 25 µL of the rhLOXL2 working solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate/detection solution to all wells.

    • Immediately measure the fluorescence in a microplate reader (excitation ~540 nm, emission ~590 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow Amplex Red Assay Workflow Prepare_Reagents Prepare Inhibitor Dilutions, Enzyme, and Substrate/Detection Mix Add_Inhibitor Add Inhibitor/Buffer to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add rhLOXL2 to Plate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Initiate_Reaction Add Substrate/Detection Mix Pre_Incubate->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Reading Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data

Caption: Workflow for the Amplex® Red LOXL2 inhibition assay.

Protocol 2: In Situ LOXL2 Activity Assay

This protocol allows for the detection of LOXL2 activity within the cellular microenvironment.

Materials:

  • Cells of interest cultured on coverslips

  • Biotin-hydrazide (BHZ)

  • (2-Chloropyridin-4-yl)methanamine hydrochloride

  • Fixative (e.g., 3.7% formaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Streptavidin conjugated to a fluorophore (e.g., FITC-streptavidin)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and culture to the desired confluency.

    • Treat the cells with (2-Chloropyridin-4-yl)methanamine hydrochloride at various concentrations for a specified time. Include a vehicle-treated control.

  • Labeling and Fixation:

    • Add BHZ to the cell culture medium to a final concentration of 100 µM and incubate for 24 hours.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 3.7% formaldehyde for 30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate the cells with FITC-streptavidin (or other fluorescently labeled streptavidin) in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the fluorescence using a fluorescence microscope. The green fluorescence from FITC-streptavidin indicates LOXL2 activity.

    • Quantify the fluorescence intensity to determine the effect of the inhibitor on LOXL2 activity.

Signaling Pathways and Downstream Effects

LOXL2 is known to activate several signaling pathways that promote cell proliferation, migration, and epithelial-mesenchymal transition (EMT). Inhibition of LOXL2 with (2-Chloropyridin-4-yl)methanamine can reverse these effects.

Key Signaling Pathways Involving LOXL2

G LOXL2 LOXL2 Integrin Integrin LOXL2->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Src->PI3K Akt Akt PI3K->Akt EMT Epithelial-Mesenchymal Transition (EMT) Akt->EMT Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Inhibitor (2-Chloropyridin-4-yl)methanamine Inhibitor->LOXL2 Inhibits

Caption: Simplified LOXL2 signaling pathway and point of inhibition.

Studies have shown that treatment of cervical cancer cells with (2-Chloropyridin-4-yl)methanamine hydrochloride leads to a reversal of EMT, as evidenced by changes in the expression of key EMT markers.[5] This is consistent with the role of LOXL2 in promoting a mesenchymal phenotype.

Protocol 3: Western Blot Analysis of FAK and Akt Phosphorylation

This protocol can be used to assess the effect of (2-Chloropyridin-4-yl)methanamine on the phosphorylation status of key downstream signaling molecules.

Materials:

  • Cells of interest

  • (2-Chloropyridin-4-yl)methanamine hydrochloride

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Akt (Ser473), anti-total Akt, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of (2-Chloropyridin-4-yl)methanamine hydrochloride for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total FAK, phospho-Akt, total Akt, and the loading control.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

(2-Chloropyridin-4-yl)methanamine is a valuable chemical probe for investigating the roles of LOXL2 in health and disease. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies of LOXL2 biology, signaling, and as a starting point for the development of novel therapeutics targeting fibrotic and oncologic indications.

References

Application Notes and Protocols for Creating Compound Libraries Based on the (2-Chloropyridin-3-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of compound libraries based on the versatile (2-Chloropyridin-3-yl)methanamine scaffold. This scaffold is a valuable starting point for the development of novel chemical entities with potential therapeutic applications, particularly in oncology and inflammation. The protocols outlined below describe two primary diversification strategies: amide bond formation and Suzuki-Miyaura cross-coupling.

Overview of the this compound Scaffold

The this compound scaffold offers two key points for chemical diversification: the primary amine at the 3-position and the chlorine atom at the 2-position of the pyridine ring. The primary amine is readily acylated to form a diverse library of amides, while the 2-chloro substituent allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual functionality enables the generation of large and structurally diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Library Synthesis Strategies

Two principal synthetic routes for the diversification of the this compound scaffold are presented:

  • Amide Library Synthesis: The primary amine of the scaffold can be readily coupled with a wide range of carboxylic acids to generate a library of N-((2-chloropyridin-3-yl)methyl)amides. This approach allows for the systematic exploration of the chemical space around the amide bond, which is a common pharmacophore in many drug molecules.

  • Suzuki-Miyaura Coupling: The 2-chloro position of the pyridine ring is amenable to Suzuki-Miyaura cross-coupling with various boronic acids and esters. This reaction enables the introduction of a wide array of aryl and heteroaryl substituents, significantly increasing the structural diversity of the library.

These two strategies can be employed in a modular fashion to rapidly generate large and diverse compound libraries.

Experimental Protocols

General Protocol for Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library from this compound and a selection of carboxylic acids using a carbodiimide coupling agent.

Materials and Reagents:

  • This compound

  • A diverse set of carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, preparative HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DCM.

    • Prepare 0.6 M solutions of each carboxylic acid in anhydrous DCM or DMF in individual wells of a 96-well plate.

    • Prepare a 0.6 M solution of EDC and a 0.6 M solution of HOBt in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DCM.

  • Reaction Setup (per well/vial):

    • To each well of a 96-well reaction block, add the carboxylic acid solution (100 µL, 0.06 mmol, 1.2 eq).

    • Add the this compound solution (100 µL, 0.05 mmol, 1.0 eq).

    • Add the EDC solution (100 µL, 0.06 mmol, 1.2 eq) and the HOBt solution (100 µL, 0.06 mmol, 1.2 eq).

    • Add the DIPEA solution (70 µL, 0.07 mmol, 1.4 eq).

    • Seal the reaction block and stir the reactions at room temperature for 16-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, dilute each reaction mixture with ethyl acetate (1 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 1 mL) and brine (1 x 1 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude products by flash column chromatography on silica gel or by preparative HPLC to yield the desired amides.

  • Characterization:

    • Confirm the identity and purity of each library member by LC-MS and ¹H NMR spectroscopy.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines the Suzuki-Miyaura cross-coupling of N-((2-chloropyridin-3-yl)methyl)amides with various arylboronic acids.

Materials and Reagents:

  • N-((2-chloropyridin-3-yl)methyl)amide library members

  • A diverse set of arylboronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous 1,4-dioxane and water

  • 96-well reaction block or microwave reaction vials

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup (per well/vial under inert atmosphere):

    • To each reaction vial, add the N-((2-chloropyridin-3-yl)methyl)amide (0.1 mmol, 1.0 eq), arylboronic acid (0.15 mmol, 1.5 eq), Pd(OAc)₂ (0.002 mmol, 2 mol%), and SPhos (0.004 mmol, 4 mol%).

    • Add K₃PO₄ (0.3 mmol, 3.0 eq).

    • Add anhydrous 1,4-dioxane (1 mL) and water (0.1 mL).

    • Seal the vials and heat the reactions to 100 °C for 12-18 hours. Alternatively, microwave irradiation at 120-150 °C for 15-30 minutes can be employed to accelerate the reaction.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (2 mL) and filter through a pad of celite.

    • Wash the filtrate with water (2 x 2 mL) and brine (1 x 2 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude products by flash column chromatography on silica gel or by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of each library member by LC-MS and ¹H NMR spectroscopy.

Data Presentation

The following tables provide representative data for the synthesis and biological activity of compound libraries based on scaffolds closely related to this compound.

Table 1: Representative Yields for the Synthesis of a Benzamide Library from Various Aminopyridines.

EntryAminopyridine ScaffoldCarboxylic AcidProductYield (%)
12-Amino-5-methylpyridine3-Methoxybenzoic acidN-(5-methylpyridin-2-yl)-3-methoxybenzamide75
22-Amino-3-bromopyridine3-Methoxybenzoic acidN-(3-bromopyridin-2-yl)-3-methoxybenzamide48
32-Amino-5-chloropyridine3-Methoxybenzoic acidN-(5-chloropyridin-2-yl)-3-methoxybenzamide65
42-Amino-6-chloropyridine3-Methoxybenzoic acidN-(6-chloropyridin-2-yl)-3-methoxybenzamide62
52-Amino-5-bromopyridine3-Methoxybenzoic acidN-(5-bromopyridin-2-yl)-3-methoxybenzamide99
62-Amino-3,5-dibromopyridine3-Methoxybenzoic acidN-(3,5-dibromopyridin-2-yl)-3-methoxybenzamide56

Data adapted from a study on the synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs, which demonstrates a similar amide coupling strategy with various aminopyridines.

Table 2: Representative Anticancer Activity of Substituted Pyridine Derivatives.

Compound IDScaffold/Core StructureCancer Cell LineIC₅₀ (µM)
1 Tetralin-pyrazolineHeLa (Cervical)3.5
1 Tetralin-pyrazolineMCF-7 (Breast)4.5
2 2-OxopyridineHeLa (Cervical)12.3
2 2-OxopyridineMCF-7 (Breast)15.8
3 2-ThioxopyridineHeLa (Cervical)8.7
3 2-ThioxopyridineMCF-7 (Breast)11.2
4 Imidazo[1,2-a]pyridinePC-3 (Prostate)1.55
5 Pyridine-ureaMCF-7 (Breast)< Doxorubicin

IC₅₀ values are a measure of the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Data is compiled from various studies on the anticancer activities of pyridine-based compounds to provide a representative overview.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Library Synthesis

The following diagram illustrates the overall workflow for the creation of a diverse compound library from the this compound scaffold.

G cluster_start Starting Material cluster_diversification Diversification Strategies cluster_library Compound Libraries cluster_screening Screening and Analysis start This compound Scaffold amide_coupling Amide Coupling (Diverse Carboxylic Acids) start->amide_coupling Primary Amine Derivatization amide_library Amide Library amide_coupling->amide_library suzuki_coupling Suzuki-Miyaura Coupling (Diverse Boronic Acids) suzuki_library Suzuki-Coupled Amide Library suzuki_coupling->suzuki_library amide_library->suzuki_coupling 2-Chloro Position Derivatization hts High-Throughput Screening amide_library->hts suzuki_library->hts sar Structure-Activity Relationship (SAR) Studies hts->sar G Pyridine_Derivative Pyridine Derivative p53 p53 Upregulation Pyridine_Derivative->p53 JNK JNK Activation Pyridine_Derivative->JNK p21 p21 Activation p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis JNK->Apoptosis G Extracellular_Signal Extracellular Signal (e.g., Stress, Mitogens) MAPKKK MAPKKK (e.g., MEKK, MLK) Extracellular_Signal->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MSK1 MSK1 p38_MAPK->MSK1 Transcription_Factors Transcription Factors (e.g., CREB, ATF1) MSK1->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Pyridine_Derivative Pyridine Derivative (Potential Inhibitor) Pyridine_Derivative->MSK1

Troubleshooting & Optimization

Optimizing reaction conditions for (2-Chloropyridin-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloropyridin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method for the synthesis of this compound is the reduction of 2-chloro-3-cyanopyridine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF being a common choice.

Q2: What are some of the critical parameters to control during the reduction of 2-chloro-3-cyanopyridine?

A2: Key parameters to strictly control include:

  • Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. All glassware must be flame-dried, and anhydrous solvents are essential.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) during the addition of the substrate to the reducing agent to manage the exothermic nature of the reaction and prevent side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.

  • Stoichiometry of the Reducing Agent: An excess of the reducing agent is generally used to ensure complete conversion of the nitrile. However, a large excess can lead to difficulties in quenching and purification.

  • Quenching Procedure: The careful and sequential addition of water and a sodium hydroxide solution is crucial for safely decomposing the excess reducing agent and forming a filterable aluminum salt precipitate.

Q3: Are there alternative methods for the synthesis of this compound?

A3: While the reduction of 2-chloro-3-cyanopyridine is common, other synthetic strategies could be employed. These might include the Hofmann rearrangement of 2-chloronicotinamide or the reductive amination of 2-chloro-3-pyridinecarboxaldehyde. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the starting material (2-chloro-3-cyanopyridine) from the product (this compound). The spots can be visualized using UV light or by staining with a suitable agent like potassium permanganate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reducing agent (LiAlH₄). 2. Presence of moisture in the reaction. 3. Incomplete reaction.1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. 2. Ensure all glassware is thoroughly flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction time or allow the reaction to stir at room temperature for a longer period. Monitor by TLC until the starting material is consumed.
Formation of Side Products 1. Over-reduction or side reactions due to high temperature. 2. Reaction with atmospheric CO₂ during workup.1. Maintain a low temperature during the addition of the substrate. 2. Conduct the workup and extraction steps efficiently to minimize exposure of the basic amine product to air.
Difficulties in Isolating the Product 1. Emulsion formation during aqueous workup. 2. The product is a low-melting solid or an oil, making handling difficult.1. Add a saturated solution of sodium chloride (brine) to break up the emulsion. 2. After concentrating the organic extracts, place the product under high vacuum to remove residual solvent. If it remains an oil, it can be purified by column chromatography.
Product Contaminated with Aluminum Salts Inefficient removal of aluminum salts during the workup.Ensure the quenching procedure is followed correctly to form a granular precipitate of aluminum salts that can be easily filtered off. Thoroughly wash the filtered solid with the organic solvent used for extraction.

Experimental Protocols

Synthesis of this compound via Reduction of 2-Chloro-3-cyanopyridine

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • 2-Chloro-3-cyanopyridine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-chloro-3-cyanopyridine (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is no longer visible.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the precipitate through a pad of Celite and wash it thoroughly with THF and ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Mass ( g/mol )EquivalentsAmount
2-Chloro-3-cyanopyridine138.551.0User Defined
Lithium Aluminum Hydride37.951.5Calculated
Anhydrous THF--Sufficient Volume
Reaction Temperature--0 °C to Room Temp.
Reaction Time--4-6 hours

Visualizations

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification LiAlH4 LiAlH₄ in Anhydrous THF Cooling Cool to 0 °C LiAlH4->Cooling Addition Slow Addition (0-5 °C) Cooling->Addition StartMat 2-Chloro-3-cyanopyridine in Anhydrous THF StartMat->Addition Stir Warm to RT (4-6h) Addition->Stir Quench Quench (H₂O, NaOH, H₂O) Stir->Quench Filter Filter Aluminum Salts Quench->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct This compound Purify->FinalProduct Pure Product

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield? Moisture Check for Moisture Start->Moisture Yes Reagent Check Reducing Agent Activity Moisture->Reagent No Sol_Moisture Flame-dry glassware, use anhydrous solvents Moisture->Sol_Moisture Yes Time Reaction Time Sufficient? Reagent->Time No Sol_Reagent Use fresh LiAlH₄ Reagent->Sol_Reagent Yes Sol_Time Increase reaction time, monitor by TLC Time->Sol_Time No

Caption: Troubleshooting logic for low product yield.

Purification of crude (2-Chloropyridin-3-yl)methanamine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with (2-Chloropyridin-3-yl)methanamine. It provides detailed guidance on purification by column chromatography, addressing common challenges and offering practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound on silica gel?

A1: The primary challenge is peak tailing. As a basic amine, this compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to poor separation, broad peaks, and reduced recovery.

Q2: How can I prevent peak tailing during column chromatography?

A2: To minimize tailing, it is highly recommended to add a basic modifier to your mobile phase. Common choices include triethylamine (TEA) at a concentration of 0.5-2% (v/v) or a solution of ammonia in methanol (e.g., 1-10%). These basic additives neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

Q3: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

A3: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol.[2] The polarity should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[2] For basic compounds like this, a system of dichloromethane and methanol with a small percentage of triethylamine is often effective.

Q4: My compound is very polar and does not move from the baseline on the TLC plate, even with highly polar solvents. What should I do?

A4: If your compound is extremely polar, you can try a more polar mobile phase, such as a higher concentration of methanol in dichloromethane, with a basic modifier. If that fails, consider alternative stationary phases. Amine-functionalized silica gel is designed for the purification of basic compounds.[1] Another option is to switch to reversed-phase (C18) chromatography, which is well-suited for polar molecules.

Q5: How can I confirm that my compound is not decomposing on the silica gel column?

A5: You can check for on-plate decomposition by running a two-dimensional (2D) TLC. First, develop the TLC plate in one solvent system. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. The appearance of new spots indicates decomposition.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant Peak Tailing Strong interaction between the basic amine and acidic silica gel.Add a basic modifier like triethylamine (0.5-2%) or ammonia in methanol to your eluent.[1] Consider using an amine-functionalized silica column.
Poor Separation of Product and Impurities Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the product.[2] Use a gradient elution, starting with a less polar solvent system. Reduce the amount of crude material loaded onto the column.
Compound Does Not Elute from the Column The mobile phase is not polar enough. The compound may have irreversibly adsorbed to the silica.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). If the compound is still retained, consider switching to a different stationary phase like amine-functionalized silica or C18 reversed-phase silica.
Low Recovery of the Purified Compound The compound may be partially decomposing on the silica. Irreversible adsorption to the stationary phase.Check for compound stability on silica using 2D TLC. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a basic modifier before running the column.
Cracks Appearing in the Silica Gel Bed Improper column packing. Thermal effects from the solvent.Ensure the silica gel is packed uniformly as a slurry. Pack the column with the initial, less polar eluent to minimize heat generation when introducing more polar solvents.
Product Elutes in the Solvent Front The mobile phase is too polar.Start with a much less polar solvent system. Develop a suitable solvent system using TLC where the product has an Rf value between 0.2 and 0.4.[2]

Quantitative Data Summary

The following table provides typical parameters for the purification of aromatic amines by column chromatography. Note that these are general guidelines and may need to be optimized for this compound.

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Eluent) Dichloromethane/Methanol or Ethyl Acetate/Hexane with a basic modifierA gradient elution is often most effective.
Basic Modifier 0.5-2% (v/v) Triethylamine or 1-10% Ammonia in MethanolEssential for reducing peak tailing of basic amines.[1]
Optimal Rf on TLC 0.2 - 0.4Provides the best separation on the column.[2]
Loading Capacity 1-10% of silica gel weightDepends on the difficulty of the separation.
Typical Yield 70-95%Highly dependent on the purity of the crude material and the success of the separation.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. Optimization may be required based on the specific impurity profile of your crude material.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare several TLC chambers with different solvent systems. A good starting point is mixtures of dichloromethane and methanol (e.g., 99:1, 98:2, 95:5) with 1% triethylamine.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude material onto TLC plates and develop them in the prepared chambers.

  • Visualize the spots using a UV lamp (254 nm) and/or a suitable stain (e.g., potassium permanganate or ninhydrin).

  • Identify a solvent system that gives your product an Rf value between 0.2 and 0.4 and provides good separation from impurities.

2. Column Preparation:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis (including the basic modifier).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle into a uniform, packed bed. Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Method A (Direct Loading): Dissolve the crude material in a minimal amount of the mobile phase and carefully apply it to the top of the column.

  • Method B (Dry Loading - Recommended for better resolution): Dissolve the crude material in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial, least polar mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of your compound by performing TLC analysis on the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow start Start Purification tlc Run TLC with DCM/MeOH + 1% TEA start->tlc rf_check Is Rf between 0.2-0.4 and spots are well-separated? tlc->rf_check tailing Issue: Tailing Spots tlc->tailing no_elution Issue: Compound at Baseline tlc->no_elution adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No run_column Pack and Run Column rf_check->run_column Yes adjust_polarity->tlc analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions purity_check Are fractions pure and is recovery good? analyze_fractions->purity_check combine_pure Combine Pure Fractions and Evaporate purity_check->combine_pure Yes low_recovery Issue: Low Recovery purity_check->low_recovery No end Purified Product combine_pure->end add_modifier Solution: Ensure 1-2% TEA or use Amine-Silica tailing->add_modifier add_modifier->tlc increase_polarity Solution: Increase MeOH % no_elution->increase_polarity increase_polarity->tlc check_stability Solution: Check Stability (2D TLC) Consider Alumina/Reversed-Phase low_recovery->check_stability check_stability->start Restart with new method

Caption: Troubleshooting workflow for the purification of this compound.

References

Common impurities and byproducts in (2-Chloropyridin-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of (2-Chloropyridin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent synthetic pathways for this compound are:

  • Reduction of 2-Chloro-3-cyanopyridine: This is a widely used method involving the reduction of the nitrile group to a primary amine using various reducing agents.

  • Reductive Amination of 2-Chloro-3-pyridinecarboxaldehyde: This route involves the reaction of the corresponding aldehyde with an ammonia source, followed by the reduction of the intermediate imine.

Q2: What are the typical impurities I might encounter when synthesizing this compound via the reduction of 2-chloro-3-cyanopyridine?

A2: Several impurities can arise from this route. These include unreacted starting material, intermediates from incomplete reaction, and byproducts from side reactions. Common impurities are summarized in the table below. The formation of secondary amines through dimerization is a notable side reaction during nitrile hydrogenation.[1] Additionally, byproducts from the synthesis of the 2-chloro-3-cyanopyridine precursor, such as 2-chloro-5-cyanopyridine and 2-hydroxy-3-cyanopyridine, may be carried over.[2]

Q3: What byproducts should I be aware of if I use the reductive amination of 2-chloro-3-pyridinecarboxaldehyde?

A3: In the reductive amination pathway, you may encounter unreacted 2-chloro-3-pyridinecarboxaldehyde. A common byproduct is the corresponding alcohol, (2-chloropyridin-3-yl)methanol, formed by the direct reduction of the aldehyde starting material. While less common when using ammonia, there is also a possibility of forming secondary and tertiary amines through over-alkylation.

Q4: Can the chloro-substituent on the pyridine ring be a source of impurities?

A4: Yes, the chloro-substituent can undergo hydrogenolysis during reduction, leading to the formation of 3-(aminomethyl)pyridine as a dechlorinated byproduct. This is a common issue in the catalytic hydrogenation of chloronitrobenzenes, a related class of compounds.

Q5: How can I detect and quantify the impurities in my sample of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective analytical techniques for assessing the purity of this compound and quantifying impurities.

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Reduction of 2-Chloro-3-cyanopyridine

Table 1: Common Impurities and Byproducts in this compound Synthesis

Impurity/ByproductPotential SourceRecommended Analytical Method
2-Chloro-3-cyanopyridineUnreacted starting materialHPLC, GC-MS
Imine IntermediateIncomplete reductionHPLC-MS
2-ChloronicotinamidePartial hydrolysis of the nitrile groupHPLC, LC-MS
2-Chloronicotinic acidComplete hydrolysis of the nitrile group[3][4][5]HPLC, LC-MS
3-(Aminomethyl)pyridineDechlorination during reduction[6]HPLC, GC-MS
Bis((2-chloropyridin-3-yl)methyl)amineDimerization/secondary amine formation[1]HPLC, LC-MS
(2-Chloropyridin-3-yl)methanolReduction of aldehyde impurity or byproductHPLC, GC-MS
2-Chloro-5-cyanopyridineIsomeric impurity from precursor synthesis[2]HPLC, GC-MS
2-Hydroxy-3-cyanopyridineByproduct from precursor synthesis[2]HPLC, LC-MS
Troubleshooting Steps:
  • Problem: Presence of Unreacted 2-Chloro-3-cyanopyridine

    • Probable Cause: Insufficient reducing agent, low reaction temperature, or short reaction time.

    • Suggested Solution: Increase the molar equivalents of the reducing agent. Optimize the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.

  • Problem: Formation of Hydrolysis Products (Amide/Carboxylic Acid)

    • Probable Cause: Presence of water in the reaction mixture.

    • Suggested Solution: Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Problem: Significant Amount of Dechlorinated Byproduct

    • Probable Cause: Harsh reaction conditions or an unsuitable catalyst for catalytic hydrogenation.

    • Suggested Solution: If using catalytic hydrogenation, screen different catalysts and optimize the hydrogen pressure and reaction temperature to minimize hydrogenolysis. The use of certain catalyst inhibitors can sometimes suppress dechlorination. For reductions with metal hydrides, lower reaction temperatures may reduce the incidence of dechlorination.

  • Problem: Formation of Secondary Amine Byproduct

    • Probable Cause: This is an inherent side reaction in nitrile hydrogenation where the initially formed primary amine reacts with an intermediate imine.

    • Suggested Solution: The addition of ammonia to the reaction mixture can often suppress the formation of secondary amines.[1] Running the reaction at lower concentrations may also be beneficial.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Chloro-3-cyanopyridine

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2-Chloro-3-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation setup (e.g., H₂ gas, Pd/C catalyst)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄, Methanol or Ethanol for catalytic hydrogenation)

  • Anhydrous workup reagents (e.g., sodium sulfate, water, aqueous NaOH)

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere, add a solution of 2-chloro-3-cyanopyridine in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF or another suitable solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

Method:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Detection wavelength: 254 nm

  • Column temperature: 30 °C

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Mandatory Visualization

Troubleshooting_Workflow start Start: Synthesis of This compound check_purity Analyze Product Purity (HPLC, GC-MS) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end End: Pure Product is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No unreacted_sm Unreacted Starting Material (2-Chloro-3-cyanopyridine) troubleshoot->unreacted_sm hydrolysis_prod Hydrolysis Products (Amide, Acid) troubleshoot->hydrolysis_prod dechlorination Dechlorination Product (3-(Aminomethyl)pyridine) troubleshoot->dechlorination secondary_amine Secondary Amine (Dimer) troubleshoot->secondary_amine other_impurities Other Impurities troubleshoot->other_impurities optimize_conditions Optimize Reaction Conditions: - Increase reducing agent - Adjust temperature/time unreacted_sm->optimize_conditions use_anhydrous Use Anhydrous Conditions: - Dry solvents/reagents - Inert atmosphere hydrolysis_prod->use_anhydrous modify_catalyst Modify Reduction Method: - Screen catalysts - Lower H2 pressure/temp dechlorination->modify_catalyst add_ammonia Suppress Dimerization: - Add ammonia - Lower concentration secondary_amine->add_ammonia repurify Re-purify Product other_impurities->repurify optimize_conditions->check_purity use_anhydrous->check_purity modify_catalyst->check_purity add_ammonia->check_purity repurify->check_purity

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Chloropyridin-3-yl)methanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the critical reduction step of 2-chloro-3-cyanopyridine.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Inactive Reducing Agent - Lithium Aluminum Hydride (LAH): Use freshly opened LAH or titrate to determine its activity. Ensure the reaction is conducted under strictly anhydrous conditions. - Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C): Use a fresh batch of catalyst. Ensure the catalyst has not been poisoned by impurities in the starting material or solvent. Consider a pre-treatment of the catalyst if necessary.
Suboptimal Reaction Temperature - LAH Reduction: The reaction is typically exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of LAH to control the reaction rate and prevent side reactions. The reaction may then be allowed to warm to room temperature or gently heated to drive it to completion. - Catalytic Hydrogenation: The optimal temperature can vary depending on the catalyst and substrate. A typical range is 25-80 °C. If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate.
Incorrect Solvent - LAH Reduction: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard. Ensure the solvent is thoroughly dried before use. - Catalytic Hydrogenation: Protic solvents such as methanol or ethanol are commonly used, often with the addition of ammonia to suppress the formation of secondary amines.[1]
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) The required hydrogen pressure can range from atmospheric pressure (balloon) to higher pressures in a Parr shaker. If the reaction is slow or incomplete, increasing the hydrogen pressure may be beneficial.
Catalyst Poisoning (Catalytic Hydrogenation) Impurities in the 2-chloro-3-cyanopyridine starting material, such as sulfur-containing compounds, can poison the catalyst. Purify the starting material if catalyst poisoning is suspected. The pyridine nitrogen itself can sometimes inhibit the catalyst; in such cases, acidic conditions might be necessary, though this can promote hydrodechlorination.

Issue 2: Formation of Significant Impurities

Impurity Potential Cause Mitigation Strategies
Secondary/Tertiary Amines The intermediate imine can react with the product amine.[1]- Catalytic Hydrogenation: Add ammonia (as a solution in the solvent, e.g., 7N NH₃ in MeOH) to the reaction mixture. The excess ammonia competes with the product amine for reaction with the imine intermediate.[1]
Dechlorinated Product (Pyridin-3-yl)methanamine Hydrogenolysis of the C-Cl bond.- Catalytic Hydrogenation: Palladium-based catalysts are more prone to causing dehalogenation. Consider using Raney® Nickel or a platinum-based catalyst. Optimize reaction time and temperature to minimize over-reduction.
Unreacted Starting Material Incomplete reaction.- Increase reaction time. - Increase temperature (monitor for side reactions). - Increase the amount of reducing agent or catalyst.

Issue 3: Difficult Product Isolation and Purification

Problem Recommended Action
Emulsion during aqueous work-up - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite.
Product is water-soluble - Extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Saturate the aqueous layer with sodium chloride to decrease the solubility of the amine.
Co-elution of impurities during column chromatography - Adjust the polarity of the eluent system. A common system for amines is a mixture of dichloromethane and methanol, often with a small amount of triethylamine or ammonium hydroxide to prevent tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the reduction of 2-chloro-3-cyanopyridine. This precursor is typically synthesized by the chlorination of 3-cyanopyridine N-oxide.

Q2: Which reducing agent is best for the conversion of 2-chloro-3-cyanopyridine?

The choice of reducing agent depends on the available equipment, scale, and desired selectivity.

  • Lithium Aluminum Hydride (LAH): A powerful reducing agent that can effectively reduce the nitrile. However, it is highly reactive and requires strict anhydrous conditions.

  • Catalytic Hydrogenation: This method is often more economical and safer for larger-scale synthesis.[1] Common catalysts include Raney® Nickel and Palladium on carbon (Pd/C). Raney® Nickel is often preferred to minimize the risk of dehalogenation.

Q3: How can I monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is a convenient method. The starting material (2-chloro-3-cyanopyridine) is significantly less polar than the product amine. A suitable eluent system would be a mixture of ethyl acetate and hexanes for the starting material, and a more polar system like dichloromethane/methanol for the product. Staining with ninhydrin can help visualize the amine product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product.

Q4: What are the expected yields for this synthesis?

Yields can vary significantly based on the chosen method, reaction conditions, and scale. With optimized conditions, yields for the reduction of nitriles to primary amines can often exceed 80-90%.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing Agent Typical Solvents Typical Temperature Advantages Disadvantages
Lithium Aluminum Hydride (LAH) Diethyl ether, THF0 °C to refluxHigh reactivity, generally good yields.Requires strict anhydrous conditions, pyrophoric, can reduce other functional groups.
Borane (BH₃·THF or BH₃·SMe₂) THF0 °C to refluxGood for reducing nitriles, can be more selective than LAH.Unpleasant odor (BH₃·SMe₂), requires careful quenching.
Catalytic Hydrogenation (Raney® Ni) Methanol, Ethanol (often with NH₃)25 - 80 °CEconomical, scalable, good for preventing dehalogenation.Catalyst can be pyrophoric, requires specialized hydrogenation equipment.
Catalytic Hydrogenation (Pd/C) Methanol, Ethanol25 - 60 °CHighly active catalyst.Prone to causing dehalogenation of aryl chlorides.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3-cyanopyridine from 3-cyanopyridine N-oxide using POCl₃

  • To a round-bottom flask, add 3-cyanopyridine N-oxide.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) to the flask with stirring.

  • After the addition is complete, slowly heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-chloro-3-cyanopyridine.

Protocol 2: Reduction of 2-chloro-3-cyanopyridine using Catalytic Hydrogenation (General Procedure)

  • To a hydrogenation vessel, add 2-chloro-3-cyanopyridine and a suitable solvent (e.g., methanolic ammonia).

  • Carefully add the hydrogenation catalyst (e.g., Raney® Nickel, 5-10 wt%) under an inert atmosphere.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the mixture at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 3-Cyanopyridine N-Oxide chlorination Chlorination (e.g., POCl₃) start->chlorination precursor 2-Chloro-3-cyanopyridine chlorination->precursor reduction Reduction (e.g., Catalytic Hydrogenation) precursor->reduction product This compound reduction->product purification Purification product->purification final_product Pure Product purification->final_product

Caption: Synthetic pathway for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Product inactive_reagent Inactive Reducing Agent low_yield->inactive_reagent suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp wrong_solvent Incorrect Solvent low_yield->wrong_solvent catalyst_poisoning Catalyst Poisoning low_yield->catalyst_poisoning check_reagent Use Fresh/Titrated Reagent inactive_reagent->check_reagent Address with optimize_temp Optimize Temperature suboptimal_temp->optimize_temp Address with use_anhydrous_solvent Use Anhydrous/Appropriate Solvent wrong_solvent->use_anhydrous_solvent Address with purify_sm Purify Starting Material catalyst_poisoning->purify_sm Address with

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting guide for reactions involving (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Chloropyridin-3-yl)methanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Reaction Type: N-Alkylation

Q1: I am getting low yields or no product during the N-alkylation of this compound with an alkyl halide. What are the common causes and how can I improve the outcome?

A1: Low yields in N-alkylation reactions with this substrate can stem from several factors, including steric hindrance from the 2-chloro substituent, the reactivity of the alkylating agent, and the choice of base and solvent.

Common Causes and Solutions:

  • Steric Hindrance and Reduced Nucleophilicity: The chloro group at the 2-position can sterically hinder the approach of the alkylating agent and electronically reduce the nucleophilicity of the aminomethyl group.

    • Troubleshooting: Consider using more reactive alkylating agents, such as alkyl iodides or triflates, instead of chlorides or bromides. Increasing the reaction temperature can also help overcome the activation energy barrier.

  • Choice of Base: An inappropriate base can lead to incomplete deprotonation of the amine or side reactions.

    • Troubleshooting: For direct alkylation with alkyl halides, a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid competing reactions.[1] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.

  • Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Troubleshooting: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally effective as they can solvate the reactants and stabilize charged intermediates.[1]

  • Side Reactions: Over-alkylation to form the tertiary amine can be an issue if the primary amine is too reactive or if an excess of the alkylating agent is used.

    • Troubleshooting: Use a slight excess (1.0-1.2 equivalents) of the alkylating agent and monitor the reaction progress closely by TLC or LC-MS to avoid the formation of the dialkylated product.

Alternative Approach: Reductive Amination

For a more controlled mono-alkylation, especially with aldehydes and ketones, reductive amination is a highly effective alternative that avoids the issue of over-alkylation.[2]

Q2: My reductive amination reaction with this compound is sluggish or incomplete. How can I optimize this reaction?

A2: Incomplete reductive amination can be due to inefficient imine formation or a suboptimal reducing agent.

Common Causes and Solutions:

  • Inefficient Imine Formation: The formation of the imine intermediate is a crucial step and is often the rate-limiting step.

    • Troubleshooting: The reaction is typically carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1] The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[1] The use of a dehydrating agent, like molecular sieves, can also drive the equilibrium towards the imine.

  • Reducing Agent Selection: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting carbonyl compound.

    • Troubleshooting: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this purpose and is generally preferred over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1][2] Add the reducing agent portion-wise to control any exothermic reaction.[1]

Reaction Type: N-Acylation

Q3: I am observing multiple byproducts and a low yield of the desired amide during the N-acylation of this compound. What could be the issue?

A3: N-acylation reactions can be very fast, and issues often arise from the reactivity of the acylating agent and the choice of base.

Common Causes and Solutions:

  • Highly Reactive Acylating Agent: Acyl chlorides and anhydrides are highly reactive and can lead to side reactions if not controlled properly.

    • Troubleshooting: Add the acylating agent (1.0-1.1 equivalents) dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts.

  • Base Selection: An appropriate base is needed to neutralize the HCl or carboxylic acid byproduct.

    • Troubleshooting: A non-nucleophilic organic base like triethylamine (Et₃N) or DIPEA is commonly used.[3] An excess of the base (1.5-2.0 equivalents) is typically employed to drive the reaction to completion.

  • Work-up Procedure: Improper work-up can lead to the loss of the desired product.

    • Troubleshooting: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and acylating agent.[3] Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

Reaction Type: Cross-Coupling (e.g., Suzuki-Miyaura)

Q4: The Suzuki-Miyaura coupling of my N-protected this compound derivative is giving a low yield. How can I improve the efficiency of this reaction?

A4: The coupling of 2-chloropyridines can be challenging due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[4]

Common Causes and Solutions:

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.

    • Troubleshooting: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can stabilize the palladium catalyst and sterically shield it from inhibitory coordination by the pyridine nitrogen.

  • Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.

    • Troubleshooting: Increase the reaction temperature (typically 80-110 °C).[4] Use a highly active palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable ligand.[4][5]

  • Side Reactions: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid are common side reactions.

    • Troubleshooting: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. Use anhydrous solvents and reagents to minimize protodeboronation, which is often facilitated by water.

  • Base Selection: The choice of base is critical for activating the boronic acid.

    • Troubleshooting: A strong base is often necessary. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently effective in these challenging couplings.[4]

General Troubleshooting

Q5: I am concerned about the stability of the 2-chloro substituent during my reaction. Is dehalogenation a common side reaction?

A5: Yes, dehalogenation of 2-chloropyridines can occur under certain conditions, particularly with some transition metal catalysts and reducing agents.

Common Causes and Solutions:

  • Catalytic Dehalogenation: Some palladium catalysts, especially under prolonged heating or in the presence of certain additives, can catalyze the reduction of the C-Cl bond.[5][6]

    • Troubleshooting: Carefully select the catalyst and ligand system. Monitor the reaction for the formation of the dehalogenated byproduct. Minimize reaction times where possible.

  • Reductive Conditions: Strong reducing agents or certain hydrogenation conditions can lead to dehalogenation.

    • Troubleshooting: If a reduction is required elsewhere in the molecule, choose a reagent that is selective and will not affect the C-Cl bond under the reaction conditions. For example, for reductive amination, NaBH(OAc)₃ is generally safe.

Quantitative Data Summary

The following tables provide representative data for yields that can be expected for common reactions involving this compound, based on protocols for similar substrates.

Table 1: Representative Yields for N-Alkylation Reactions

Alkylation MethodAlkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Direct AlkylationAlkyl BromideK₂CO₃ACN8012-2460-85
Direct AlkylationAlkyl IodideDIPEADMF608-1670-90
Reductive AminationAldehyde-DCERoom Temp2-1680-95
Reductive AminationKetone-DCMRoom Temp12-2475-90

Table 2: Representative Yields for N-Acylation and Suzuki-Miyaura Coupling

Reaction TypeCoupling Partner/ReagentCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
N-AcylationAcyl Chloride-Et₃NDCM0 to RT85-95
N-AcylationAcid Anhydride-PyridineDCMRoom Temp80-90
Suzuki-MiyauraArylboronic AcidPd(OAc)₂/SPhosCs₂CO₃Dioxane/H₂O10065-85
Suzuki-MiyauraHeteroarylboronic AcidPd₂(dba)₃/XPhosK₃PO₄Toluene11050-75

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol describes a general method for the mono-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (at a concentration of 0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[1]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an N-protected this compound derivative with a boronic acid.

Materials:

  • N-protected this compound derivative (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add the N-protected this compound derivative (1.0 eq), pyridine-3-boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and cesium carbonate (2.0 eq).[4]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[4]

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[4]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[4]

  • Monitor the progress of the reaction by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Visualizations

Troubleshooting Logic for Low Yield in N-Alkylation

Low_Yield_N_Alkylation Start Low Yield in N-Alkylation Check_Reactivity Check Alkylating Agent Reactivity Start->Check_Reactivity Check_Base Evaluate Base Start->Check_Base Check_Temp Review Reaction Temperature Start->Check_Temp Consider_Reductive_Amination Consider Reductive Amination Start->Consider_Reductive_Amination Persistent low yield or over-alkylation? Use_More_Reactive Use Alkyl Iodide or Triflate Check_Reactivity->Use_More_Reactive Is it a chloride/bromide? Outcome Improved Yield Use_More_Reactive->Outcome Use_NonNucleophilic_Base Use K2CO3 or DIPEA Check_Base->Use_NonNucleophilic_Base Is base appropriate? Use_NonNucleophilic_Base->Outcome Increase_Temp Increase Temperature Check_Temp->Increase_Temp Is temp too low? Increase_Temp->Outcome Consider_Reductive_Amination->Outcome

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve amine in anhydrous DCM/DCE B 2. Add aldehyde/ketone A->B C 3. Stir at RT (30-60 min) for imine formation B->C D 4. Add NaBH(OAc)3 portion-wise C->D E 5. Stir at RT for 2-16 h D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with aq. NaHCO3 F->G H 8. Extract with DCM G->H I 9. Dry, filter, concentrate H->I J 10. Purify by column chromatography I->J Product Product J->Product

Caption: Step-by-step workflow for reductive amination.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Cl) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(Cl)L2 OxAdd->Pd(II)Complex Transmetalation Transmetalation (Base, R-B(OH)2) Pd(II)Complex->Transmetalation ArPdRComplex Ar-Pd(II)(R)L2 Transmetalation->ArPdRComplex RedElim Reductive Elimination ArPdRComplex->RedElim RedElim->Pd(0)L2 Regeneration Product Product Ar-R RedElim->Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Recrystallization of (2-Chloropyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2-Chloropyridin-3-yl)methanamine and its derivatives via recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound derivatives.

Problem Potential Cause Suggested Solution
Compound will not dissolve Incorrect solvent choice: The polarity of the solvent may not be suitable for your compound.- Consult the Solvent Selection Guide (Table 1) and perform small-scale solubility tests with a range of solvents. - For the free base, consider polar solvents. For the hydrochloride salt, protic solvents or mixtures might be more effective.
Insufficient solvent: Not enough solvent has been added to dissolve the compound, even at elevated temperatures.- Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce recovery.
Insoluble impurities: The undissolved material may be an insoluble impurity.- If a significant portion of your compound has dissolved and some solid remains, perform a hot gravity filtration to remove the insoluble impurities.
No crystals form upon cooling Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.- Induce crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide a nucleation site. - Seeding: If available, add a single, pure crystal of the desired compound (a "seed crystal") to the cooled solution.
Too much solvent used: The concentration of the compound is too low for crystals to form.- Reduce solvent volume: Carefully evaporate some of the solvent by gently heating the solution or using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.
Cooling too rapidly: Rapid cooling can sometimes inhibit crystal growth.- Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.
Product "oils out" instead of crystallizing High concentration/rapid cooling: The compound is coming out of solution above its melting point.- Re-dissolve and dilute: Gently heat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. - Change solvent system: Consider using a solvent with a lower boiling point or a solvent mixture.
Impure compound: Significant impurities can sometimes inhibit crystallization and promote oiling.- Consider a preliminary purification step, such as column chromatography, before recrystallization.
Low recovery of purified product Excessive solvent use: As mentioned, using too much solvent will result in a significant loss of product in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization: Crystals may have formed during hot filtration.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. - Use a slight excess of hot solvent to prevent crystallization in the funnel, and then concentrate the filtrate before cooling.
Crystals lost during washing: The wash solvent may be too warm or the compound may have some solubility in it.- Always wash the collected crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for the recrystallization of this compound?

A1: For the free base of this compound, which is an amine, polar solvents are a good starting point. For its hydrochloride salt, protic solvents and their mixtures are often effective. It is recommended to perform small-scale solubility tests with solvents such as ethanol, methanol, isopropanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.

Q2: My this compound derivative is not soluble in common organic solvents. What should I do?

A2: For amine compounds with poor solubility in common organic solvents, a few strategies can be employed. You can try using more acidic solvents like acetic acid or trifluoroacetic acid, which can protonate the amine and increase its solubility. Alternatively, you can intentionally form the hydrochloride salt by dissolving the free base in a suitable solvent and adding a solution of HCl in a solvent like isopropanol or ethanol. The resulting salt will have different solubility properties and may be easier to recrystallize.

Q3: How can I purify the hydrochloride salt of this compound?

A3: Based on synthetic procedures for similar compounds, a common method is to dissolve the crude free base in a solvent like ethyl acetate or methyl tertiary butyl ether. After drying the solution, a solution of hydrogen chloride in a solvent such as isopropanol or ethanol can be added to precipitate the hydrochloride salt. The crystallization can be promoted by cooling to 0-5°C and stirring for several hours. The resulting crystals can then be collected by filtration and washed with a cold solvent like ethyl acetate.

Q4: My recrystallized product is still colored. How can I remove the color?

A4: If your product remains colored after recrystallization, you can try adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by filtration. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound derivative. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds and salts. May require a co-solvent for less polar derivatives.
EthanolHigh78A versatile solvent for many organic compounds.
MethanolHigh65Similar to ethanol but with a lower boiling point.
IsopropanolMedium-High82Often used for precipitating hydrochloride salts.
Ethyl AcetateMedium77A good solvent for a range of polarities.
AcetoneMedium56A versatile solvent, but its low boiling point can lead to rapid evaporation.
TolueneLow111Suitable for less polar compounds or as a co-solvent.
HexaneLow69A non-polar solvent, often used as an anti-solvent in solvent mixtures.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Cool to Induce Crystallization dissolve->cool No insoluble impurities hot_filter->cool Yes collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the recrystallization of this compound derivatives.

Troubleshooting_Recrystallization start No Crystals Formed scratch Scratch flask interior? start->scratch seed Add seed crystal? scratch->seed No success Crystals Form scratch->success Yes reduce_solvent Reduce solvent volume? seed->reduce_solvent No seed->success Yes reduce_solvent->success Yes failure Re-evaluate Solvent reduce_solvent->failure No

Caption: A decision-making diagram for troubleshooting failed crystallization.

Preventing dimer formation during (2-Chloropyridin-3-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloropyridin-3-yl)methanamine. The focus is on preventing the common issue of dimer formation during reactions such as N-alkylation and cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of dimer formation during reactions with this compound?

A1: Dimer formation is a prevalent side reaction, primarily occurring through intermolecular N-alkylation. In this process, the primary amine of one molecule of this compound acts as a nucleophile and attacks the electron-deficient carbon bearing the chlorine atom on another molecule. This results in the formation of a secondary amine dimer, N,N-bis((2-chloropyridin-3-yl)methyl)amine. This is a specific instance of a broader issue known as over-alkylation, which is common in reactions involving primary amines.[1] The product of the initial alkylation is often more nucleophilic than the starting amine, making it more likely to react further.[1]

Q2: How does the structure of this compound contribute to dimer formation?

A2: The molecule possesses two key reactive sites: a nucleophilic primary amine (-CH₂NH₂) and an electrophilic 2-chloropyridine ring. The pyridine ring, being electron-deficient, activates the chlorine atom at the 2-position for nucleophilic aromatic substitution. The primary amine is a potent nucleophile that can readily attack this activated position on another molecule, leading to dimerization.

Q3: What are the main strategies to prevent dimer formation?

A3: There are three primary strategies to suppress the formation of dimers:

  • Direct Alkylation with Stoichiometric Control: This method involves using a large excess of the starting amine to statistically favor the reaction of the alkylating agent with the primary amine over the more nucleophilic secondary amine product.[1]

  • Reductive Amination: This is a reliable method for controlled N-alkylation that avoids the issue of increasing nucleophilicity. It involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced.[1]

  • Use of a Protecting Group: Protecting the primary amine with a group like tert-butyloxycarbonyl (Boc) prevents it from acting as a nucleophile, thus inhibiting dimer formation. The protecting group can be removed later in the synthetic sequence.

Troubleshooting Guide

Problem 1: Significant amounts of dimer are observed in my N-alkylation reaction.

  • Cause: The mono-alkylated product is more nucleophilic than the starting this compound, leading to a second alkylation event that forms the dimer.

  • Solution 1: Adjust Stoichiometry. Use a large excess (5-10 fold) of this compound relative to your alkylating agent. This is most practical when the amine is a readily available starting material.[1]

  • Solution 2: Switch to Reductive Amination. If you are trying to introduce an alkyl group, reductive amination is a highly effective alternative to direct alkylation with an alkyl halide. This method avoids the formation of the more nucleophilic secondary amine intermediate during the reaction with the alkylating agent.[1]

  • Solution 3: Implement a Protecting Group Strategy. Protect the primary amine with a Boc group before proceeding with the desired reaction. This will prevent the amine from participating in unwanted side reactions.

Problem 2: My reaction is showing low conversion, and I'm still getting some dimer.

  • Cause: The reaction conditions may not be optimal for the desired transformation, allowing the competitive dimerization pathway to occur, even at a low rate. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, low conversion can be due to the low reactivity of the C-Cl bond.[2]

  • Solution:

    • For Buchwald-Hartwig Reactions:

      • Ligand Selection: Use sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are more effective for chloropyridines.[2]

      • Catalyst Loading: Increase the palladium catalyst loading to 3-5 mol%.[2]

      • Temperature: Increase the reaction temperature, often in the range of 80-110 °C.[2]

      • Inert Atmosphere: Ensure strict exclusion of oxygen and moisture, as they can deactivate the catalyst.[2]

    • For General N-Alkylation:

      • Solvent: Use polar aprotic solvents like DMF or acetonitrile to ensure all reactants are well-solvated.

      • Base: Employ a non-nucleophilic base of appropriate strength to facilitate the reaction without promoting side reactions.

Data on Prevention Strategies

The following table summarizes the expected outcomes of different strategies to minimize dimer formation. The yields are representative and can vary based on the specific substrate and reaction conditions.

StrategyThis compound (equiv.)Alkylating Agent (equiv.)Expected Dimer FormationExpected Mono-alkylated Product Yield
Direct Alkylation (Standard) 1.01.0HighLow to Moderate
Direct Alkylation (Excess Amine) 5.0 - 10.01.0LowHigh
Reductive Amination 1.01.2 (Aldehyde/Ketone)NegligibleHigh
Protecting Group Strategy 1.0 (Boc-protected)1.1NegligibleHigh (after deprotection)

Experimental Protocols

Protocol 1: Selective Mono-alkylation via Reductive Amination

This protocol is a reliable method for introducing an alkyl group while avoiding over-alkylation.[1]

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

    • Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Reduction:

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Boc Protection of this compound

This protocol protects the primary amine to prevent it from reacting in subsequent steps.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add a base such as triethylamine (TEA, 1.5 eq.) to the solution.

  • Addition of Boc Anhydride:

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise to the amine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The Boc-protected amine is often pure enough for the next step but can be purified by chromatography if needed.

Protocol 3: Deprotection of the Boc Group

This protocol removes the Boc protecting group to yield the free amine.

  • Reaction Setup:

    • Dissolve the Boc-protected substrate in an appropriate solvent, such as dichloromethane (DCM).

  • Acidic Cleavage:

    • Add an acidic reagent. A common choice is a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

    • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

    • The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and isolated by filtration.

Visualizations

Dimerization_Mechanism cluster_reactants Reactants cluster_product Product Reactant1 This compound (Molecule 1) Dimer Dimer (Secondary Amine) Reactant1->Dimer Nucleophilic Attack (from -NH2) Reactant2 This compound (Molecule 2) Reactant2->Dimer Electrophilic Site (at C-Cl)

Caption: Mechanism of dimer formation via intermolecular N-alkylation.

Workflow_Reductive_Amination Start Start: This compound + Aldehyde/Ketone Imine_Formation Step 1: Imine Formation (Solvent, RT) Start->Imine_Formation Reduction Step 2: Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Workup Step 3: Work-up & Purification Reduction->Workup Product Final Product: Mono-N-alkylated Amine Workup->Product

Caption: Workflow for selective mono-alkylation via reductive amination.

Workflow_Protecting_Group Start Start: This compound Protection Step 1: Boc Protection (Boc2O, Base) Start->Protection Reaction Step 2: Desired Reaction (e.g., Alkylation) Protection->Reaction Deprotection Step 3: Boc Deprotection (Acid, e.g., TFA) Reaction->Deprotection Product Final Product: Desired Amine Deprotection->Product

Caption: Workflow using a Boc protecting group to prevent dimerization.

References

Managing exothermic reactions in the synthesis of (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-Chloropyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this synthesis, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

The primary exothermic step is the reduction of the nitrile group in 2-chloro-3-cyanopyridine to a primary amine. This transformation is highly energetic and requires careful management to prevent thermal runaway.

Q2: Which reducing agents are commonly used for this synthesis, and what are their associated thermal risks?

Commonly used reducing agents include Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation with Raney Nickel, and Borane complexes.[1][2][3]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can lead to a very strong exotherm.[4] The reaction is typically rapid and requires slow, controlled addition of the reagent at low temperatures.

  • Catalytic Hydrogenation (e.g., Raney Nickel): This method can also be highly exothermic. The catalyst itself, particularly Raney Nickel, is pyrophoric when dry and must be handled with extreme care.[5][6][7] The reaction rate and heat generation can be controlled by managing hydrogen pressure and temperature.

  • Borane Complexes (e.g., BH₃-THF): These reagents can also be used for nitrile reduction and present a significant exothermic hazard.[2] Concentrated solutions of some borane complexes can be unstable.[2]

Q3: What are the initial signs of a thermal runaway reaction?

Key indicators include a rapid, uncontrolled increase in temperature, a sudden rise in pressure within the reaction vessel, and visible off-gassing or fuming. Continuous monitoring of temperature and pressure is critical.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

  • Immediately stop the addition of any reagents.

  • Increase cooling to the maximum capacity.

  • If possible and safe, add a quenching agent or a large volume of cold solvent to dilute the reaction mixture.

  • Alert all personnel in the vicinity and be prepared to evacuate if the situation cannot be controlled.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Rapid and Uncontrolled Temperature Spike During Reagent Addition
Potential Cause Troubleshooting Steps
Reagent addition rate is too high. 1. Immediately halt the addition of the reducing agent. 2. Ensure the reactor's cooling system is functioning at maximum capacity. 3. Once the temperature is stable and within the desired range, resume addition at a significantly reduced rate.
Inadequate cooling. 1. Verify that the cooling bath/condenser is at the correct temperature and that the coolant is circulating properly. 2. For larger scale reactions, ensure the heat transfer area is sufficient for the reaction volume.
Concentration of reactants is too high. 1. Consider diluting the starting material or the reducing agent solution before addition.
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
Potential Cause Troubleshooting Steps
Poor quality or deactivated reducing agent. 1. Use a fresh, properly stored batch of the reducing agent. 2. For LiAlH₄, ensure it is a fine, free-flowing powder. 3. For Raney Nickel, ensure it has been stored under water and has not been exposed to air.[6][7]
Presence of impurities in the starting material or solvent. 1. Ensure the 2-chloro-3-cyanopyridine is of high purity. 2. Use anhydrous solvents, as water can quench many reducing agents, particularly LiAlH₄.[4]
Low reaction temperature. 1. While initial addition should be at low temperature, a slight, controlled increase in temperature may be necessary to initiate the reaction. This should be done cautiously with adequate cooling on standby.
Issue 3: Formation of Byproducts
Potential Cause Troubleshooting Steps
Over-reduction or side reactions due to excess reducing agent. 1. Use a stoichiometric amount of the reducing agent. 2. Employ the "inverse addition" method, where the substrate is added to the reducing agent, to maintain a low concentration of the substrate.[4]
Reaction temperature is too high. 1. Maintain the recommended temperature profile throughout the reaction. High temperatures can lead to decomposition or side reactions.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitrile Reduction

Reducing AgentTypical Reaction ConditionsKey Safety Considerations
Lithium Aluminum Hydride (LiAlH₄) 0°C to room temperature in an inert solvent (e.g., THF, diethyl ether)Highly reactive with water and protic solvents. Pyrophoric solid. Exothermic reaction requires slow, controlled addition and efficient cooling.[4]
Raney Nickel / H₂ Room temperature to elevated temperatures (50-100°C) and pressures (50-500 psi) in a solvent like ethanol or methanol.Catalyst is pyrophoric when dry and must be handled as a slurry.[6][7] Reaction can be highly exothermic and requires careful control of hydrogen pressure and temperature.
Borane-Tetrahydrofuran Complex (BH₃-THF) 0°C to reflux in THF.Flammable and moisture-sensitive. Can release flammable gases upon decomposition. Exothermic reaction requires controlled addition.[2]

Experimental Protocols

Protocol 1: Controlled Reduction of 2-Chloro-3-cyanopyridine using Lithium Aluminum Hydride

WARNING: This reaction is highly exothermic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Purge the entire system with dry nitrogen.

  • Reagent Preparation: In the reaction flask, prepare a solution of 2-chloro-3-cyanopyridine in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

  • Reducing Agent Addition: In a separate, dry flask, prepare a solution of LiAlH₄ in anhydrous THF. Transfer this solution to the dropping funnel.

  • Slow Addition: Add the LiAlH₄ solution dropwise to the stirred solution of 2-chloro-3-cyanopyridine, ensuring the internal temperature does not exceed 5°C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate at 0°C, followed by the careful addition of water and then a 15% aqueous sodium hydroxide solution.

  • Work-up: Filter the resulting slurry and wash the solid with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

WARNING: Raney Nickel is pyrophoric. Handle with extreme care as a slurry under water. Do not allow it to dry.

  • Catalyst Preparation: In a hydrogenation vessel, carefully add Raney Nickel slurry (50% in water).[6][7] Decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) multiple times, ensuring the catalyst remains solvent-wet at all times.

  • Reaction Setup: Add a solution of 2-chloro-3-cyanopyridine in ethanol to the vessel containing the prepared catalyst.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).

  • Temperature Control: Begin stirring and maintain the temperature at a controlled level (e.g., 25-40°C). The reaction is exothermic, so cooling may be required to maintain a stable temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by periodic sampling and analysis (TLC or HPLC).

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the catalyst through a pad of celite, ensuring the filter cake is kept wet with solvent to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Mandatory Visualizations

Exothermic_Reaction_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start setup Setup Reaction Vessel with Cooling start->setup inert Establish Inert Atmosphere setup->inert reagents Prepare Reactant and Reagent Solutions inert->reagents add_reagent Slow, Controlled Addition of Reducing Agent reagents->add_reagent monitor_temp Continuously Monitor Temperature and Pressure add_reagent->monitor_temp temp_check Temperature Stable? monitor_temp->temp_check adjust_rate Adjust Addition Rate temp_check->adjust_rate No proceed Reaction Proceeds temp_check->proceed Yes adjust_rate->add_reagent quench Controlled Quenching of Excess Reagent proceed->quench isolate Isolate Product quench->isolate end End isolate->end Troubleshooting_Logic_Diagram cluster_temp Temperature Issues cluster_byproduct Product Quality Issues cluster_solutions Potential Solutions issue Issue Encountered During Synthesis temp_spike Uncontrolled Temperature Spike issue->temp_spike slow_reaction Slow or No Reaction issue->slow_reaction byproducts Byproduct Formation issue->byproducts sol_rate Reduce Reagent Addition Rate temp_spike->sol_rate sol_cooling Check/Improve Cooling temp_spike->sol_cooling sol_reagent Verify Reagent Quality slow_reaction->sol_reagent sol_temp Controlled Temperature Increase slow_reaction->sol_temp byproducts->sol_rate sol_stoich Adjust Stoichiometry byproducts->sol_stoich

References

Addressing solubility issues of (2-Chloropyridin-3-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (2-Chloropyridin-3-yl)methanamine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a substituted pyridine derivative containing a primary amine, is generally expected to be soluble in polar organic solvents. Its solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding. While specific quantitative data is limited, related compounds like 2-chloro-3-pyridinamine are known to be soluble in methanol and water.[1][2] The hydrochloride salt form of similar compounds tends to show enhanced solubility in polar organic solvents.[3]

Q2: I am observing poor solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility, consider the following initial steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your this compound.

  • Solvent Polarity: Evaluate the polarity of your solvent. This compound is expected to be more soluble in polar solvents. Consider switching to a more polar solvent.

  • Temperature: Try gentle heating to increase the dissolution rate and solubility. However, be cautious of potential degradation at elevated temperatures.

  • Agitation: Ensure adequate mixing or agitation to facilitate the dissolution process.

Q3: Can the formation of a salt improve the solubility of this compound?

A3: Yes, converting the free base to a salt, such as a hydrochloride salt, can significantly improve its solubility in polar protic solvents like alcohols and water. The salt form increases the ionic character of the molecule, enhancing its interaction with polar solvent molecules.

Q4: Are there any known incompatibilities of this compound with common organic solvents?

Troubleshooting Guides

Issue 1: Low Solubility in Aprotic Solvents

Problem: this compound shows poor solubility in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

Possible Causes & Solutions:

CauseSolution
Insufficient Solvent Polarity The polarity of the solvent may not be optimal for dissolving the compound.
Troubleshooting Steps:
1. Co-solvency: Add a small percentage of a polar protic solvent like methanol or ethanol to the aprotic solvent.[4][5] This can disrupt the crystal lattice and improve solvation.
2. Solvent Screening: Test the solubility in a range of solvents with varying polarities to identify a more suitable one.
Compound Aggregation The molecules may be aggregating through intermolecular hydrogen bonding, reducing their interaction with the solvent.
Troubleshooting Steps:
1. Temperature Increase: Gently warm the mixture to provide energy to break up the aggregates.
2. Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the compound.
Issue 2: Precipitation of the Compound Upon Reaction

Problem: this compound initially dissolves but then precipitates out of the solution as a reaction proceeds.

Possible Causes & Solutions:

CauseSolution
Change in Polarity of the Reaction Mixture The formation of a less soluble product or byproduct can alter the overall polarity of the solution, causing the starting material or product to precipitate.
Troubleshooting Steps:
1. Solvent Mixture Adjustment: Add a co-solvent that can solubilize all components of the reaction mixture.
2. Monitor Reaction Progress: Analyze the precipitate to determine its identity (starting material, product, or byproduct) to better understand the solubility issue.
Formation of an Insoluble Salt If the reaction generates an acidic byproduct, it may react with the basic amine of this compound to form an insoluble salt.
Troubleshooting Steps:
1. Addition of a Non-nucleophilic Base: Include a scavenger base in the reaction mixture to neutralize any acidic byproducts.

Solubility Data

The following table provides an estimated qualitative solubility of this compound in common organic solvents based on the expected behavior of similar polar molecules. This data is for guidance and should be experimentally verified.

SolventPolarity IndexExpected Solubility
Polar Protic Solvents
Water10.2Soluble (especially as a salt)
Methanol6.6Soluble
Ethanol5.2Soluble
Isopropanol4.3Moderately Soluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2Soluble
Dimethylformamide (DMF)6.4Soluble
Acetonitrile6.2Moderately Soluble
Tetrahydrofuran (THF)4.2Sparingly Soluble
Ethyl Acetate4.3Sparingly Soluble
Dichloromethane (DCM)3.4Sparingly Soluble
Nonpolar Solvents
Toluene2.4Insoluble
Hexane0.0Insoluble

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., methanol, DCM, THF, toluene, DMSO)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 1 minute at room temperature.

  • Visually inspect the solution for any undissolved solid.

  • Record the observation as "Soluble," "Sparingly Soluble," or "Insoluble."

  • If the compound is insoluble, gently warm the vial and observe any changes in solubility. Note if heat is required for dissolution.

Protocol 2: General Method for Solubility Enhancement by Co-solvency

Objective: To improve the solubility of this compound in a poorly solubilizing solvent system using a co-solvent.

Materials:

  • This compound

  • Primary solvent (e.g., DCM)

  • Co-solvent (e.g., Methanol)

  • Graduated cylinders or pipettes

  • Stir plate and stir bar

Procedure:

  • Suspend a known amount of this compound in the primary solvent in a flask equipped with a stir bar.

  • Begin stirring the suspension.

  • Slowly add the co-solvent dropwise to the suspension.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Record the final ratio of the primary solvent to the co-solvent required to achieve a clear solution.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_purity Verify Compound Purity start->check_purity select_solvent Select Appropriate Solvent (Consider Polarity) check_purity->select_solvent initial_dissolution Attempt Dissolution (Room Temperature, Agitation) select_solvent->initial_dissolution is_soluble Is it Soluble? initial_dissolution->is_soluble increase_temp Apply Gentle Heating is_soluble->increase_temp No success Success: Compound Solubilized is_soluble->success Yes use_sonication Use Sonication increase_temp->use_sonication is_soluble_after_heat Is it Soluble? use_sonication->is_soluble_after_heat try_cosolvent Try Co-solvency (e.g., add MeOH to DCM) is_soluble_after_heat->try_cosolvent No is_soluble_after_heat->success Yes is_soluble_after_cosolvent Is it Soluble? try_cosolvent->is_soluble_after_cosolvent form_salt Consider Salt Formation (e.g., HCl salt) failure Further Investigation Required (Consult Literature, Consider Alternative Solvents) form_salt->failure is_soluble_after_cosolvent->form_salt No is_soluble_after_cosolvent->success Yes

Caption: A workflow diagram for troubleshooting solubility issues.

Hypothetical_Signaling_Pathway compound This compound (Bioactive Ligand) receptor Target Receptor (e.g., GPCR) compound->receptor Binds to effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase A second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates Target Proteins Leading to

Caption: A hypothetical signaling pathway involving a bioactive amine.

References

Scale-up challenges for the synthesis of (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up synthesis of (2-Chloropyridin-3-yl)methanamine. The primary and most industrially viable route involves the chemical reduction of 2-chloropyridine-3-carbonitrile. This guide provides detailed troubleshooting for this critical reduction step, answers to frequently asked questions, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable method is the reduction of 2-chloropyridine-3-carbonitrile. This precursor is generally more accessible and the reduction of a nitrile to a primary amine is a well-established industrial transformation. The main challenge lies in the choice of reducing agent and optimizing reaction conditions for safety, cost-effectiveness, and purity.

Q2: Which reduction methods are most suitable for the industrial-scale synthesis?

A2: For large-scale production, catalytic hydrogenation is often preferred over chemical hydrides. Methods like using Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas are advantageous due to higher atom economy, lower cost of reagents, and simpler work-up procedures.[1] However, hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can be used, though they present significant safety and handling challenges at scale.[2] Borane complexes (e.g., BH₃-THF) are also effective but may require specific handling protocols due to their own reactivity and stability profiles.[1]

Q3: What are the primary safety concerns when scaling up the reduction of 2-chloropyridine-3-carbonitrile?

A3: Key safety issues include:

  • Catalytic Hydrogenation: Handling of flammable hydrogen gas under pressure and the pyrophoric nature of catalysts like Raney Nickel, especially after the reaction.[3]

  • Hydride Reductions (LiAlH₄): LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas. The quenching step of these reactions is highly exothermic and must be carefully controlled.

  • Exothermic Reactions: The reduction of nitriles is often highly exothermic. Robust temperature control is critical to prevent runaway reactions, which can lead to pressure buildup and side product formation.

Q4: How can I minimize the formation of secondary amine impurities during the reduction?

A4: The formation of secondary amines ((2-chloropyridin-3-yl)methyl)amine) is a common side reaction in nitrile reductions.[1] This occurs when the initially formed primary amine reacts with an intermediate imine. To suppress this, the reaction can be conducted in the presence of ammonia, which helps to minimize the formation of these dimeric impurities.[1][4]

Q5: My purification by distillation is giving poor recovery. What are the alternatives for a large-scale process?

A5: While distillation is a common purification method, this compound may be prone to decomposition at high temperatures. Alternative large-scale purification strategies include:

  • Crystallization: Formation of a salt (e.g., hydrochloride) can facilitate isolation and purification through crystallization, which is highly effective at removing many impurities.

  • Acid-Base Extraction: An extractive work-up can effectively separate the basic amine product from neutral or acidic impurities.[5]

  • Chromatography: While typically not the first choice for large-scale manufacturing, flash chromatography can be adapted for multi-kilogram scale if other methods fail to provide the required purity.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via nitrile reduction.

Problem Potential Cause(s) Recommended Solution(s)
Low or Incomplete Conversion 1. Catalyst deactivation (for hydrogenation).2. Insufficient reducing agent.3. Poor solubility of starting material.4. Low reaction temperature or pressure (for hydrogenation).1. Use fresh, high-activity catalyst. Ensure the starting material is free of catalyst poisons (e.g., sulfur compounds). Increase catalyst loading if necessary.[7]2. Ensure accurate stoichiometry of the reducing agent. For hydrides, use a freshly titrated solution.3. Screen for a more suitable solvent or consider a co-solvent system to ensure the nitrile is fully dissolved.[7]4. Increase hydrogen pressure and/or temperature within safe operational limits.
Formation of Secondary Amine Impurity Reaction of the primary amine product with the intermediate imine.Add ammonia (as aqueous ammonium hydroxide or anhydrous ammonia gas) to the reaction mixture. This minimizes the side reaction by competing for the imine intermediate.[1]
Dechlorination of the Pyridine Ring Aggressive reaction conditions, particularly with catalytic hydrogenation (e.g., high temperature, prolonged reaction time, or certain catalysts like Pd/C).Screen different catalysts (Raney Nickel is often less prone to dehalogenation than Pd/C).[3] Optimize temperature, pressure, and reaction time to be as mild as possible while still achieving full conversion.
Runaway Reaction / Poor Temperature Control The reduction is highly exothermic. Inadequate heat removal on a larger scale.Ensure the reactor has sufficient cooling capacity. Use a semi-batch process where the limiting reagent is added slowly to control the rate of heat generation. For hydride reductions, maintain a low temperature (e.g., 0-10 °C) during addition.
Difficult Product Isolation / Emulsion Formation Formation of fine solids or complex salts during work-up, especially after LiAlH₄ reduction.Add brine (saturated NaCl solution) to help break emulsions during aqueous extraction. A filtration step through a pad of diatomaceous earth (e.g., Celite) before extraction can remove fine inorganic solids.
Product Darkens or Decomposes on Standing Amines can be sensitive to air and light, leading to oxidation and discoloration.Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light. If possible, convert it to a more stable salt form (e.g., hydrochloride) for long-term storage.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Scale-Up

MethodReducing AgentTypical SolventAdvantages for Scale-UpDisadvantages for Scale-Up
Catalytic HydrogenationH₂ / Raney® NiMethanol, Ethanol, THFHigh atom economy, lower cost, straightforward work-up, catalyst is recyclable.Pyrophoric catalyst handling, requires specialized high-pressure equipment, potential for dehalogenation.[3]
Catalytic HydrogenationH₂ / Pd/CMethanol, Ethanol, Ethyl AcetateHigh activity, widely available.Higher cost than nickel, higher risk of dehalogenation side reactions.
Hydride ReductionLiAlH₄THF, Diethyl EtherVery effective and fast for a wide range of functional groups.[8]Highly reactive and pyrophoric, violent reaction with water, difficult and hazardous work-up at scale, high cost.
Hydride ReductionBH₃ complexes (e.g., BH₃•THF)THFMore selective than LiAlH₄, easier to handle.Reagent stability can be an issue, often requires heating, unpleasant odors (for BH₃•SMe₂).[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol provides a general laboratory procedure that can be adapted for scale-up.

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (e.g., 5-10 wt% relative to the substrate) with the chosen reaction solvent (e.g., methanol or ethanol) to remove the storage solution.

  • Reaction Setup: Charge a suitable high-pressure reactor with 2-chloropyridine-3-carbonitrile (1.0 eq) and the washed Raney® Nickel catalyst slurried in the reaction solvent (e.g., 5-10 mL per gram of substrate).

  • Ammonia Addition (Optional): To suppress secondary amine formation, add 7N methanolic ammonia or aqueous ammonium hydroxide (e.g., 1.5 eq) to the mixture.

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-500 psi, optimize as needed) and begin vigorous stirring.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-60 °C). Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen. The pyrophoric catalyst must be filtered carefully. Filter the reaction mixture through a pad of Celite® under a nitrogen blanket. The catalyst on the filter pad should be kept wet with solvent and quenched carefully (e.g., with very slow addition of water) before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or salt formation and recrystallization.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 2-Chloropyridine- 3-carbonitrile Reactor Charge Reactor: - Substrate - Solvent (e.g., Methanol) - Catalyst (e.g., Raney Ni) Start->Reactor Inert Inert Gas Purge (Nitrogen) Reactor->Inert Hydrogenate Hydrogenation: - Pressurize with H2 - Heat & Stir Inert->Hydrogenate Monitor Monitor Progress (H2 uptake, LC/GC) Hydrogenate->Monitor Monitor->Hydrogenate Incomplete? Cooldown Cooldown & Depressurize Monitor->Cooldown Complete Filter Inert Filtration (Remove Catalyst) Cooldown->Filter Concentrate Solvent Removal Filter->Concentrate Purify Purification (Distillation or Crystallization) Concentrate->Purify End Final Product: This compound Purify->End

Caption: Experimental workflow for the synthesis via catalytic hydrogenation.

G cluster_causes Identify Cause cluster_solutions Implement Solution issue Issue Encountered During Scale-up incomplete Incomplete Reaction issue->incomplete Low Yield impurity Impurity Formation issue->impurity Low Purity safety Safety Hazard (e.g., Exotherm) issue->safety Process Control isolation Poor Isolation/ Purification issue->isolation Work-up sol_incomplete Check Catalyst Activity Increase Pressure/Temp Verify Reagent Stoichiometry incomplete->sol_incomplete sol_impurity Add NH3 for secondary amines Use milder conditions for dechlorination impurity->sol_impurity sol_safety Improve Cooling Slow Reagent Addition (Semi-batch) safety->sol_safety sol_isolation Use Filter Aid (Celite) Optimize Crystallization Solvent Employ Acid-Base Extraction isolation->sol_isolation

Caption: Troubleshooting decision tree for scale-up synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like (2-Chloropyridin-3-yl)methanamine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this key building block.

While specific validated methods for this compound are not extensively published, this document outlines proposed methodologies based on the analysis of structurally similar compounds, such as other chlorinated pyridines and amines.[1][2][3] The choice between HPLC and GC-MS will ultimately depend on the specific impurity profile of the sample and the analytical objectives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity analysis of a broad range of organic compounds, especially those that are non-volatile or thermally labile.[3][4] A reversed-phase HPLC (RP-HPLC) method is generally well-suited for the separation of polar and non-polar impurities from this compound.

Proposed HPLC Methodology

A C18 column is a versatile stationary phase for the separation of a wide variety of molecules and is a suitable starting point for method development.[1][3] The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, can be optimized to achieve good resolution between the main peak and any impurities.[1][5]

Experimental Protocol: HPLC

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.[3]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Water/Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for the purity analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for the identification of unknown impurities. For polar compounds containing amine groups like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape.[1]

Proposed GC-MS Methodology

A standard GC-MS method with a non-polar capillary column is proposed. The temperature program is designed to separate the main component from potential volatile impurities.

Experimental Protocol: GC-MS

ParameterProposed Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min[2]
Inlet Temperature 250°C[2]
Oven Program Start at 100°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min)[1]
Ion Source Temp. 230°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Range 40-450 amu
Sample Preparation Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.[3]
Derivatization (Optional) If peak tailing is observed, derivatize with a suitable agent like BSTFA with 1% TMCS.[1]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Spectra Analyze Mass Spectra TIC->Spectra Identify Identify Impurities Spectra->Identify

Caption: Workflow for the purity analysis of this compound by GC-MS.

Comparative Analysis

The selection of the most appropriate technique depends on the specific analytical needs.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection.
Advantages - Wide applicability to non-volatile and thermally labile compounds[3]- Robust and reproducible[1]- Well-established for quantitative analysis- High separation efficiency for volatile compounds- Provides structural information for impurity identification[1]- High sensitivity
Limitations - Limited structural information from UV detection alone- May require mass spectrometric detection (LC-MS) for impurity identification- Limited to volatile and thermally stable compounds (or those that can be derivatized)[6]- Derivatization can add complexity to sample preparation
Typical Purity Range (%) 95-99.9%95-99.9%

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of this compound. HPLC is often the method of choice for routine purity testing due to its robustness and broad applicability. GC-MS, on the other hand, is invaluable for the identification and quantification of volatile impurities, providing a deeper understanding of the impurity profile. For comprehensive characterization and in regulatory filings, the use of both techniques is often recommended to provide a complete picture of the compound's purity. The proposed methods in this guide serve as a strong starting point for method development and validation.

References

Navigating the Reactivity Landscape of Chloropyridines: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reactivity of (2-Chloropyridin-3-yl)methanamine in comparison to other chloropyridine isomers reveals a nuanced interplay of electronic and steric factors that significantly influence their behavior in key synthetic transformations. This guide provides researchers, scientists, and drug development professionals with a comparative overview of reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform synthetic design.

The position of the chlorine atom on the pyridine ring, as well as the nature and position of other substituents, dictates the susceptibility of the C-Cl bond to cleavage and subsequent functionalization. For unsubstituted chloropyridines, the established order of reactivity in SNAr reactions is 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[1][2] This trend is governed by the ability of the electron-withdrawing pyridine nitrogen to stabilize the anionic Meisenheimer intermediate formed during the reaction. For substitution at the 2- and 4-positions, the negative charge can be delocalized onto the nitrogen atom through resonance, thereby stabilizing the intermediate and accelerating the reaction.[1][2] In contrast, this resonance stabilization is not possible for the 3-position, resulting in a significantly slower reaction rate.[1][2]

The introduction of an aminomethyl group at the 3-position of 2-chloropyridine, as in this compound, is expected to modulate this reactivity. The aminomethyl group is an electron-donating group (EDG) by induction, which increases the electron density on the pyridine ring. This effect is anticipated to decrease the reactivity of the 2-chloro position towards nucleophilic attack compared to unsubstituted 2-chloropyridine. Conversely, in palladium-catalyzed cross-coupling reactions, the amino group can potentially coordinate to the metal center, influencing the catalytic cycle.

Quantitative Comparison of Reactivity

To provide a clear comparison, the following tables summarize available quantitative data for the reactivity of various chloropyridine derivatives.

Table 1: Reactivity of Chloropyridine Isomers in Nucleophilic Aromatic Substitution (SNAr)
CompoundRelative Activation Energy (Computational, kcal/mol)Apparent Unimolecular Rate Constant (k) for N-Oxide Analogues with Piperidine in Methanol at 80°C (s⁻¹)
2-Chloropyridine+1.03.70 x 10⁻⁴
3-Chloropyridine+12.01.04 x 10⁻⁷
4-Chloropyridine0.01.02 x 10⁻⁴

Note: Computational data indicates the relative difference in activation energies for the SNAr reaction, with 4-chloropyridine as the baseline.[1] Experimental data is for the corresponding chloropyridine N-oxides, which validates the reactivity trend.[1]

Table 2: Second-Order Rate Constants (k₂) for the Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C
SubstratePosition of ClPosition of NO₂Rate Constant (k₂) (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low

This data illustrates the powerful activating effect of an electron-withdrawing nitro group, especially when positioned ortho or para to the chlorine atom.

Table 3: Comparative Yields of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeChloropyridine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki-Miyaura2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, reflux85[3]
Suzuki-Miyaura4-ChloropyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, reflux65[3]
Suzuki-Miyaura2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane, 150°C (MW)71 (C4-coupling)[4]
Buchwald-Hartwig2-ChloropyridineMorpholinePd(OAc)₂ / RuPhos / NaOtBuToluene, 100°C95-99[5]
Buchwald-Hartwig2,4-DichloropyridineAnilinePd(OAc)₂ / Xantphos / Cs₂CO₃Toluene, 100°CHigh (C2-amination)[6]

Chloropyridines are generally less reactive than their corresponding bromides and iodides in palladium-catalyzed cross-coupling reactions, often requiring more forcing conditions and specialized ligands.[7] For this compound, the presence of the aminomethyl group could potentially lead to catalyst inhibition through coordination to the palladium center, which may necessitate careful optimization of reaction conditions.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for comparing the reactivity of different chloropyridines with an amine nucleophile.

Materials:

  • Chloropyridine substrate (e.g., 2-chloropyridine, 4-chloropyridine, this compound)

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous solvent (e.g., DMSO, DMF, NMP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the chloropyridine substrate (1.0 mmol), the amine nucleophile (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of chloropyridines with a boronic acid.

Materials:

  • Chloropyridine substrate

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

  • Ligand (if using a separate precursor, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), potentially with water

  • Schlenk flask or sealed tube

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • In a Schlenk flask, combine the chloropyridine substrate (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), the ligand (if applicable), and the base (2-3 mmol).

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by chromatography.[1]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of chloropyridines.

Materials:

  • Chloropyridine substrate

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3 or G4 palladacycle)

  • Bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere

Procedure:

  • To a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the ligand, and the base (1.2-1.5 mmol) to a Schlenk flask.

  • Add the chloropyridine substrate (1.0 mmol) and the amine (1.1-1.2 mmol).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat to the required temperature (typically 80-110 °C).[7]

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry, filter, and concentrate.

  • Purify the product by chromatography.

Visualizing Reactivity Factors

The following diagrams illustrate the key concepts governing the reactivity of chloropyridines.

SNAr_Reactivity cluster_factors Factors Influencing SNAr Reactivity Chloropyridine Isomer Chloropyridine Isomer Position of Cl Position of Cl Chloropyridine Isomer->Position of Cl Determines Electronic Effects Electronic Effects Position of Cl->Electronic Effects Influences Stability of Meisenheimer Complex Stability of Meisenheimer Complex Electronic Effects->Stability of Meisenheimer Complex Governs Reaction Rate Reaction Rate Stability of Meisenheimer Complex->Reaction Rate Dictates Cross_Coupling_Workflow start Reaction Setup (Substrates, Catalyst, Ligand, Base) inert Inert Atmosphere (Evacuate/Backfill) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor workup Workup (Quench, Extract, Wash) monitor->workup purify Purification (Chromatography) workup->purify

References

Navigating the Bioactive Landscape of Chloropyridinylmethanamine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides a comparative analysis of the biological activities of positional isomers of chloropyridinylmethanamine and its derivatives. By examining available experimental data, we aim to shed light on how the seemingly subtle shifts in substituent positions on the pyridine ring can profoundly impact pharmacological effects.

While direct comparative studies on the specific isomers of (2-Chloropyridin-3-yl)methanamine are not extensively available in the public domain, a survey of related structures provides valuable insights into their potential biological activities. This guide synthesizes findings from various studies on chloropyridinylmethanamine derivatives to offer a comparative perspective on their antimicrobial, insecticidal, and enzyme-inhibitory properties.

Comparative Biological Activity Data

The biological activities of chloropyridinylmethanamine derivatives are significantly influenced by the substitution pattern on the pyridine ring. The following table summarizes the observed activities for different positional isomers and related compounds.

Compound/Isomer ClassBiological ActivityTarget/OrganismKey Findings
Chlorophenyl-(pyridinyl)-methylamine hydrochloridesAntibacterialGram-positive and Gram-negative bacteriaSome derivatives displayed activity against a range of bacteria in agar diffusion assays.[1]
4-(Aminomethyl)pyridine derivativesDPP-4 InhibitionDipeptidyl peptidase-4Derivatives have shown potential as inhibitors of DPP-4, an enzyme relevant to type 2 diabetes.[2]
2-Chloro-5-aminomethylpyridine derivativesInsecticidal, FungicidalNot specifiedAsymmetric-cyclic phosphoramides containing this moiety possess potential insecticidal and fungicidal activities.

Experimental Methodologies

To ensure the reproducibility and validation of the cited findings, it is crucial to understand the experimental protocols employed. Below are outlines of the key assays mentioned in the literature for evaluating the biological activity of these compounds.

Antimicrobial Activity Screening

A common method to assess the antibacterial and antifungal properties of novel compounds is the agar well diffusion method .

Experimental Workflow:

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare sterile nutrient agar plates D Inoculate agar plates with microbial culture A->D B Culture target microorganisms B->D C Prepare compound solutions of known concentration F Add compound solutions to wells C->F E Create wells in the agar D->E E->F G Incubate plates F->G H Measure the zone of inhibition G->H I Compare with positive and negative controls H->I

Fig. 1: Agar Well Diffusion Assay Workflow

Protocol Details:

  • Preparation of Agar Plates: A sterile nutrient agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the target bacterium or fungus is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic/antifungal are also included.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Enzyme Inhibition Assays (e.g., DPP-4)

To determine the inhibitory effect of compounds on specific enzymes, in vitro enzyme assays are conducted. For an enzyme like Dipeptidyl Peptidase-4 (DPP-4), a typical assay involves a chromogenic or fluorogenic substrate.

Conceptual Signaling Pathway:

DPP4 DPP-4 Enzyme Product Cleaved Product (Colored/Fluorescent) DPP4->Product catalyzes cleavage of Substrate Chromogenic/ Fluorogenic Substrate Substrate->Product Measurement Spectrophotometric/ Fluorometric Detection Product->Measurement is detected by Inhibitor This compound Isomer/Derivative Inhibitor->DPP4 binds to and inhibits

Fig. 2: DPP-4 Inhibition Assay Principle

Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer containing the purified DPP-4 enzyme is prepared.

  • Inhibitor Addition: The test compounds (isomers of chloropyridinylmethanamine) are added to the reaction mixture at various concentrations.

  • Substrate Addition: A synthetic substrate that releases a detectable signal (color or fluorescence) upon cleavage by DPP-4 is added to initiate the reaction.

  • Incubation: The reaction is allowed to proceed for a specific period at a controlled temperature.

  • Signal Detection: The amount of product formed is quantified using a spectrophotometer or fluorometer.

  • IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is calculated to determine its potency.

Structure-Activity Relationship Insights

The positional isomerism of the chloro and aminomethyl groups on the pyridine ring is a critical determinant of biological activity. While a comprehensive structure-activity relationship (SAR) for this compound isomers is not yet established, general principles from medicinal chemistry can be applied to hypothesize potential differences:

  • Electronic Effects: The position of the electron-withdrawing chloro group and the electron-donating aminomethyl group influences the electron density of the pyridine ring. This can affect the molecule's ability to interact with biological targets through hydrogen bonding, and electrostatic interactions.

  • Steric Hindrance: The relative positions of the substituents can create steric hindrance, which may either favor or prevent binding to a specific active site of a protein or enzyme. For instance, the proximity of the chloro and aminomethyl groups in the 2,3-substitution pattern might impose conformational restrictions that are different from a 2,5- or other substitution patterns.

  • Lipophilicity and Pharmacokinetics: The overall lipophilicity of the molecule, which is influenced by the positions of the polar and non-polar groups, can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The available evidence, though not specific to the isomers of this compound, strongly suggests that positional isomerism plays a crucial role in defining the biological activity profile of chloropyridinylmethanamine derivatives. The observed antibacterial, insecticidal, and enzyme-inhibitory activities in related compounds underscore the potential of this chemical scaffold in drug discovery. Further systematic studies directly comparing the biological activities of the various isomers of this compound are warranted to fully elucidate their therapeutic potential and to establish a clear structure-activity relationship. Such research will be invaluable for the rational design of more potent and selective drug candidates.

References

A Comparative Guide to the Synthesis of Pyridylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridylmethanamine and its analogs are pivotal structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and selective synthesis of these molecules is therefore of critical importance. This guide provides an objective comparison of the most common synthetic strategies for preparing pyridylmethanamine analogs, supported by experimental data to inform methodology selection in a research and development setting.

Key Synthetic Strategies at a Glance

Three primary methodologies dominate the synthesis of pyridylmethanamine analogs:

  • Reductive Amination: A versatile and widely used one-pot reaction involving the condensation of a pyridinecarboxaldehyde or a pyridyl ketone with an amine to form an imine intermediate, which is subsequently reduced in situ.

  • Reduction of Precursors: This approach involves the reduction of nitrogen-containing functional groups, such as nitriles or amides, to the corresponding amine. The catalytic hydrogenation of cyanopyridines is a notable example.

  • Alkylation of Amines: This classic method involves the formation of a carbon-nitrogen bond through the reaction of an amine with an alkylating agent. To overcome challenges with overalkylation, variations like the Gabriel synthesis are often employed for the synthesis of primary amines.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data for the synthesis of various pyridylmethanamine analogs using the aforementioned strategies. The choice of method can significantly impact yield, purity, and applicability to different substitution patterns.

ProductSynthetic MethodStarting MaterialsKey Reagents/CatalystSolventReaction TimeYield (%)Reference
(Pyridin-4-yl)methanamineReductive Amination4-Pyridinecarboxaldehyde, AmmoniaH₂, Ruthenium-based catalystAcetonitrile12 h94%--INVALID-LINK--
N-Benzyl-(pyridin-4-yl)methanamineReductive Amination4-Pyridinecarboxaldehyde, BenzylamineCo-containing composite, H₂Methanol4 h72-96%--INVALID-LINK--
1-(Pyridin-3-ylmethyl)piperidineReductive Amination3-Pyridinecarboxaldehyde, PiperidineNot specifiedNot specifiedNot specified85%--INVALID-LINK--
(Pyridin-2-yl)methanamineReduction of Nitrile2-CyanopyridineH₂, PtO₂Acetic Acid16 h~90% (implied)--INVALID-LINK--
(Pyridin-2-yl)methanamineGabriel Synthesis2-(Chloromethyl)pyridine, Potassium PhthalimideHydrazineNot specifiedNot specifiedModerate (General)--INVALID-LINK--
N-Ethyl-(pyridin-2-yl)methanamineDirect Alkylation(Pyridin-2-yl)methanamine, Ethyl IodideBase (e.g., K₂CO₃)Not specifiedNot specifiedVariable (Prone to overalkylation)--INVALID-LINK--

Experimental Protocols

Reductive Amination

This method is highly versatile for producing primary, secondary, and tertiary amines.

General Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the pyridinecarboxaldehyde or pyridyl ketone (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls or amines, the addition of a catalytic amount of acid (e.g., acetic acid) and/or a dehydrating agent (e.g., molecular sieves) can be beneficial.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent portion-wise. Common reducing agents include:

    • Sodium borohydride (NaBH₄): (1.5 eq.) A cost-effective and mild reducing agent.

    • Sodium cyanoborohydride (NaBH₃CN): (1.5 eq.) Selective for the iminium ion in the presence of unreacted aldehyde.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): (1.5 eq.) A mild and effective reducing agent, often used in dichloromethane.

    • Catalytic Hydrogenation: Transfer the imine solution to a pressure vessel with a suitable catalyst (e.g., Pd/C, PtO₂, or a Co-based catalyst) and pressurize with hydrogen gas (typically 50-150 bar).

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully (e.g., with water or a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction of 2-Cyanopyridine

This method is a direct route to (pyridin-2-yl)methanamine (2-picolylamine).

Procedure for Catalytic Hydrogenation:

  • In a high-pressure reaction vessel, dissolve 2-cyanopyridine (1.0 eq.) in a suitable solvent such as acetic acid or ethanol.

  • Add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) or another suitable catalyst (e.g., Raney Nickel, Rhodium on carbon).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 50-70 bar) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Remove the catalyst by filtration through a pad of Celite.

  • Neutralize the reaction mixture if an acidic solvent was used (e.g., with sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by distillation or crystallization.

Gabriel Synthesis of Primary Pyridylmethanamines

This two-step procedure is ideal for the synthesis of primary amines, as it prevents the common issue of overalkylation.

Step 1: N-Alkylation of Potassium Phthalimide

  • Suspend potassium phthalimide (1.1 eq.) in a polar aprotic solvent such as DMF in a round-bottom flask.

  • Add the pyridylmethyl halide (e.g., 2-(chloromethyl)pyridine) (1.0 eq.) to the suspension.

  • Heat the reaction mixture (typically to 80-100 °C) and stir for several hours until the starting halide is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the N-(pyridylmethyl)phthalimide.

  • Collect the solid product by filtration, wash with water, and dry.

Step 2: Hydrazinolysis of N-(Pyridylmethyl)phthalimide

  • Suspend the N-(pyridylmethyl)phthalimide from Step 1 in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2.0 eq.) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to dissolve the desired amine.

  • Filter off the phthalhydrazide precipitate.

  • Make the filtrate basic with a strong base (e.g., NaOH) to precipitate the free amine.

  • Extract the primary pyridylmethanamine with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers, filter, and concentrate to yield the product.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methodologies.

Reductive_Amination PyridineCarbonyl Pyridinecarboxaldehyde or Pyridyl Ketone Imine Imine Intermediate PyridineCarbonyl->Imine + Amine - H2O Amine Amine (Primary or Secondary) Amine->Imine Product Pyridylmethanamine Analog Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4, H2/Catalyst) ReducingAgent->Imine

Caption: Reductive amination pathway for pyridylmethanamine synthesis.

Nitrile_Reduction Cyanopyridine Cyanopyridine PrimaryAmine Primary Pyridylmethanamine Cyanopyridine->PrimaryAmine ReducingAgent H2 / Catalyst (e.g., PtO2, Raney Ni) ReducingAgent->Cyanopyridine Reduction

Caption: Synthesis of primary pyridylmethanamines via nitrile reduction.

Gabriel_Synthesis cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrazinolysis Phthalimide Potassium Phthalimide N_Alkylphthalimide N-(Pyridylmethyl)phthalimide Phthalimide->N_Alkylphthalimide PyridylHalide Pyridylmethyl Halide PyridylHalide->N_Alkylphthalimide PrimaryAmine Primary Pyridylmethanamine N_Alkylphthalimide->PrimaryAmine Phthalhydrazide Phthalhydrazide (byproduct) N_Alkylphthalimide->Phthalhydrazide Hydrazine Hydrazine (N2H4) Hydrazine->N_Alkylphthalimide

Comparative Guide to Analytical Methods for the Quantification of (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methodologies for the quantitative determination of (2-Chloropyridin-3-yl)methanamine. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. The information presented is based on established methods for the analysis of related pyridine and chloropyridine derivatives.

Introduction to Analytical Approaches

The accurate quantification of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. The primary analytical techniques suitable for this compound include High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), Gas Chromatography (GC) often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[1][2]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] RP-HPLC with a C18 column is a common choice for separating pyridine derivatives.[2][4]

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds.[1] Given the potential volatility of this compound, GC-MS can provide excellent separation and structural identification of the analyte and any volatile impurities.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling.[5][6] This technique is particularly valuable when dealing with complex matrices.

Comparative Data of Analytical Methods

The following tables summarize the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of compounds structurally similar to this compound. This data is provided as a representative comparison to guide method selection.

Table 1: Comparison of HPLC-UV, GC-MS, and LC-MS/MS Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, UV detectionSeparation based on volatility and polarity, mass-based detectionSeparation based on polarity, mass-based detection and fragmentation
Primary Information Purity, Quantification, Retention TimeMolecular Weight, Structural Fragments, PurityMolecular Weight, Structural Fragments, Purity, High Sensitivity Quantification
Sensitivity Moderate (µg/mL range)[2]High (ng/mL to pg/mL range)Very High (pg/mL to fg/mL range)[5]
Selectivity Based on chromatographic separation[2]High (mass-to-charge ratio)[2]Very High (precursor/product ion monitoring)[5]
Key Advantage Robust, widely available, good for quantification[2]Provides molecular weight confirmation[2]Excellent for trace analysis and complex matrices
Key Limitation Limited structural informationRequires analyte to be volatile and thermally stableHigher instrumentation cost and complexity

Table 2: Typical Method Validation Parameters

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999[7]> 0.99[8]> 0.998[5]
Accuracy (% Recovery) 98.0 - 102.0%[7]Typically 90-110%97.6 - 98.2%[5]
Precision (%RSD) < 1.5%[7]< 15%< 5%
Limit of Detection (LOD) ng/mL rangepg/µL range[8]pg/mL range
Limit of Quantification (LOQ) ng/mL - µg/mL rangepg/µL rangepg/mL - ng/mL range[9]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on methods for analogous compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in Water.[4]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[4]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined, but a starting wavelength of 260 nm is recommended based on the pyridine chromophore.

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve in the mobile phase (initial conditions) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantification, a calibration curve is constructed by plotting the peak area of standards against their known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general GC-MS method for the analysis of this compound.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Injector Temperature: 250 - 280°C.[2]

  • Column: A non-polar capillary column (e.g., DB-5ms).[2]

  • Oven Program: Start at 100°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5-10 min).[2]

  • Carrier Gas: Helium.

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 50 - 400.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.[3]

  • If necessary, derivatization with an agent like BSTFA with 1% TMCS can be performed to improve volatility and chromatographic performance, especially for the amine group.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a highly sensitive LC-MS/MS method for the determination of this compound.

Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a tandem mass spectrometer.[5]

  • Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5µm).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water or 0.01M Ammonium acetate.[5]

    • Solvent B: Acetonitrile or Methanol.[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Ion Spray Voltage: 4500 volts.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selective Ion Monitoring (SIM).[5] The specific precursor and product ions for this compound would need to be determined by direct infusion.

Sample Preparation:

  • Prepare samples in a diluent compatible with the mobile phase, such as methanol.[5]

  • For trace analysis in complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required.[9]

Visualizations

The following diagrams illustrate the typical experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve in Volatile Solvent B Derivatization (Optional) A->B C Inject into GC B->C D Volatilization & Separation C->D E Mass Spectrometry Detection D->E F Mass Spectrum Generation E->F G Library Matching & Quantification F->G

Caption: Experimental workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Extraction (SPE/LLE) B Reconstitute in Mobile Phase A->B C Inject into LC B->C D Chromatographic Separation C->D E MS/MS Detection (MRM/SIM) D->E F Ion Chromatogram Generation E->F G Quantification based on Transitions F->G

Caption: Experimental workflow for LC-MS/MS analysis.

References

Navigating the Metabolic Maze: A Comparative Guide to LC-MS Analysis of (2-Chloropyridin-3-yl)methanamine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of (2-Chloropyridin-3-yl)methanamine and its putative metabolites. Detailed experimental protocols and visual workflows are presented to facilitate robust and reliable bioanalysis.

This compound is a versatile building block in medicinal chemistry. Its metabolic pathway, while not extensively documented for this specific molecule, can be predicted based on the known biotransformations of structurally related 2-chloropyridines and aminopyridines. Key metabolic transformations are expected to include N-oxidation, hydroxylation of the pyridine ring, and conjugation reactions. The analytical challenge lies in the separation and sensitive detection of the parent compound and its diverse range of metabolites from complex biological matrices.

Method Comparison: LC-MS vs. Alternative Techniques

LC-MS stands as the gold standard for metabolite analysis due to its high sensitivity, selectivity, and ability to provide structural information. Here, we compare its performance with other common analytical techniques.

ParameterLC-MS/MSHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by liquid chromatography, detection by UV/Vis absorbanceSeparation by gas chromatography, detection by mass spectrometrySeparation based on electrophoretic mobility
Sensitivity High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)Moderate to High (ng/mL)
Selectivity Very High (based on m/z)Moderate (co-elution can be an issue)Very High (based on m/z)High
Structural Info Yes (fragmentation patterns)NoYes (fragmentation patterns)No
Sample Derivatization Usually not requiredNot requiredOften required for polar analytesNot required
Matrix Effects Can be significantLess proneCan be significantLess prone
Throughput HighHighModerateModerate

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and LC-MS/MS analysis of this compound and its metabolites from a biological matrix such as plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point for method development.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amine-containing compounds.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: Optimize desolvation and cone gas flows for the specific instrument.

    • Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for the parent compound and its predicted metabolites. This involves selecting a precursor ion (typically the protonated molecule [M+H]+) and a characteristic product ion for each analyte.

Visualizing the Pathways and Processes

To aid in the understanding of the metabolic fate and the analytical workflow, the following diagrams have been generated.

Putative Metabolic Pathway of this compound parent This compound metabolite1 N-Oxide Metabolite parent->metabolite1 N-Oxidation metabolite2 Hydroxylated Metabolite (on Pyridine Ring) parent->metabolite2 Hydroxylation (CYP450) metabolite3 Glucuronide Conjugate metabolite2->metabolite3 Glucuronidation (UGT)

Caption: Putative metabolic pathway of this compound.

LC-MS Analysis Workflow start Biological Sample (e.g., Plasma) step1 Protein Precipitation (Acetonitrile) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Evaporation step2->step3 step4 Reconstitution step3->step4 step5 LC-MS/MS Analysis step4->step5 step6 Data Processing and Quantification step5->step6

Caption: General workflow for LC-MS analysis of biological samples.

This guide provides a foundational framework for the LC-MS analysis of this compound and its metabolites. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental needs and instrumentation. The combination of robust analytical techniques and a clear understanding of potential metabolic pathways is crucial for advancing drug discovery and development.

Structure-Activity Relationship of (2-Chloropyridin-3-yl)methanamine Derivatives as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The (2-chloropyridin-3-yl)methanamine scaffold is a key pharmacophore in a class of potent modulators of nicotinic acetylcholine receptors (nAChRs). This structural motif is famously present in neonicotinoid insecticides, such as imidacloprid. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of new, more selective, and effective therapeutic agents or safer agrochemicals. This guide provides a comparative analysis of this compound derivatives, focusing on their affinity for insect nAChRs and their corresponding insecticidal activity. The data presented is primarily based on studies of imidacloprid analogues, which provide a clear framework for understanding how structural modifications influence biological activity.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is predominantly attributed to their interaction with nAChRs, where they typically act as agonists. This interaction triggers a cascade of downstream signaling events, ultimately leading to the desired physiological effect, or in the case of insecticides, paralysis and death. The affinity of these compounds for the nAChR binding site and their in vivo efficacy can be significantly altered by substitutions on the core structure.

Nicotinic Acetylcholine Receptor (nAChR) Affinity

The affinity of this compound derivatives for nAChRs is a key determinant of their potency. The following table summarizes the nAChR binding affinity, represented by the inhibition constant (Ki), for a series of nitromethylene analogues of imidacloprid with modifications on the imidazolidine ring. The data is derived from competitive binding assays using [³H]imidacloprid on receptors from the housefly (Musca domestica).

Table 1: nAChR Affinity of this compound Derivatives

Compound IDImidazolidine Ring SubstitutionConfigurationnAChR Affinity (Ki, nM)[1]
2 Unsubstituted-0.53 ± 0.05
9 4S,5S-diMecis1.8 ± 0.2
10 4R,5R-diMecis0.82 ± 0.08
11 4R,5S-diMetrans0.51 ± 0.04
12 4S,5R-diMetrans0.39 ± 0.03

Data represents the mean and standard error of the mean from six separate experiments.[1]

SAR Insights for nAChR Affinity:

  • Unsubstituted Core: The parent compound with an unsubstituted imidazolidine ring (Compound 2) exhibits high affinity for the nAChR with a Ki value of 0.53 nM.[1]

  • Effect of Dimethylation: Introduction of two methyl groups on the imidazolidine ring has a significant impact on receptor affinity, which is highly dependent on the stereochemistry.

  • Cis vs. Trans Isomers: The trans isomers (Compounds 11 and 12) generally show higher or comparable affinity to the unsubstituted analogue. In contrast, the cis isomers (Compounds 9 and 10) display a decrease in affinity.[1]

  • Optimal Configuration: The 4S,5R-dimethyl analogue (Compound 12) demonstrates the highest affinity for the nAChR (Ki = 0.39 nM), suggesting that this specific stereochemical arrangement provides an optimal fit within the receptor's binding pocket.[1]

Insecticidal Activity

The in vivo efficacy of these derivatives as insecticides generally correlates with their nAChR binding affinity. The following table presents the insecticidal activity of the same series of compounds against the housefly (Musca domestica), expressed as the median lethal dose (LD50).

Table 2: Insecticidal Activity of this compound Derivatives

Compound IDImidazolidine Ring SubstitutionConfigurationInsecticidal Activity (LD50, nmol/fly)[1]
2 Unsubstituted-0.024 (0.021-0.028)
9 4S,5S-diMecis0.091 (0.076-0.11)
10 4R,5R-diMecis0.048 (0.040-0.057)
11 4R,5S-diMetrans0.036 (0.030-0.043)
12 4S,5R-diMetrans0.027 (0.023-0.032)

Data represents the effective dose for inducing paralysis or death 1 hour after injection in 50% of female adult houseflies. 95% confidence limits are shown in parentheses.[1]

SAR Insights for Insecticidal Activity:

  • Correlation with Affinity: A strong correlation is observed between nAChR affinity and insecticidal potency. The order of insecticidal activity (4S,5R > Unsubstituted ≈ 4R,5S > 4R,5R > 4S,5S) mirrors the trend in receptor binding affinity.[1]

  • Impact of Stereochemistry: The 4S,5R-dimethyl analogue (Compound 12), which has the highest receptor affinity, also exhibits potent insecticidal activity, comparable to the unsubstituted parent compound.[1]

  • Metabolic Stability: While receptor affinity is a primary driver, metabolic stability also plays a role. The study noted that the configuration of substituents on the imidazolidine ring can influence metabolic processes, which can affect the overall in vivo insecticidal activity.[1]

Signaling Pathway and Experimental Workflows

The biological effects of this compound derivatives are initiated by their binding to and activation of nAChRs. This leads to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and triggers downstream signaling cascades.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Agonist This compound Derivative (Agonist) Agonist->nAChR PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuronal Firing, Muscle Contraction) Akt->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Binding_Assay nAChR Radioligand Binding Assay Purification->Binding_Assay Insecticidal_Assay Insecticidal Bioassay Purification->Insecticidal_Assay Data_Analysis Data Analysis (Ki, LD50) Binding_Assay->Data_Analysis Insecticidal_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: General Experimental Workflow for SAR Studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR analysis of this compound derivatives.

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for insect nAChRs using a radiolabeled ligand, such as [³H]imidacloprid.[1]

a. Materials and Reagents:

  • Membrane Preparation: Crude membrane fractions from housefly (Musca domestica) heads, rich in nAChRs.

  • Radioligand: [³H]imidacloprid.

  • Test Compounds: this compound derivatives of interest.

  • Non-specific Binding Control: Unlabeled imidacloprid at a high concentration.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Cocktail.

  • Equipment: 96-well plates, vacuum filtration manifold, scintillation counter.

b. Membrane Preparation:

  • Homogenize insect heads in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in the binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).

c. Binding Assay Procedure:

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, [³H]imidacloprid, and binding buffer.

    • Non-specific Binding: Membrane preparation, [³H]imidacloprid, and a saturating concentration of unlabeled imidacloprid.

    • Competition Binding: Membrane preparation, [³H]imidacloprid, and varying concentrations of the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Insecticidal Activity Bioassay

This protocol outlines a method for assessing the in vivo insecticidal activity of the test compounds against adult houseflies (Musca domestica).[1]

a. Test Organisms:

  • Adult female houseflies, 3-5 days old.

b. Materials and Reagents:

  • Test compounds dissolved in a suitable solvent (e.g., acetone).

  • Microsyringe or microapplicator for topical application.

  • Observation containers with a food and water source.

c. Bioassay Procedure:

  • Prepare serial dilutions of the test compounds in the chosen solvent.

  • Anesthetize the houseflies lightly (e.g., with CO₂ or by chilling).

  • Using a microsyringe, apply a small, fixed volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each fly. A control group should be treated with the solvent only.

  • Place the treated flies in the observation containers.

  • Maintain the flies under controlled conditions (e.g., 25°C, 12:12 light:dark cycle).

  • Assess mortality at specified time points (e.g., 1, 24, and 48 hours) after application. Flies are considered dead if they are unable to move when prodded.

d. Data Analysis:

  • For each compound and concentration, calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula.

  • Perform probit analysis on the dose-mortality data to determine the LD50 value (the dose that causes 50% mortality) and its 95% confidence intervals.

Conclusion

The structure-activity relationship of this compound derivatives as modulators of nicotinic acetylcholine receptors is highly sensitive to stereochemical and substituent modifications on the heterocyclic ring system attached to the methanamine nitrogen. The data clearly indicates that while the core scaffold provides high intrinsic affinity for the nAChR, subtle changes in the three-dimensional structure of the molecule can either enhance or diminish this affinity, with a direct and predictable impact on in vivo insecticidal activity. The trans-4S,5R-dimethyl substitution on the imidazolidine ring represents a favorable modification for nAChR binding. These findings provide a valuable guide for the future design of novel compounds targeting nAChRs, whether for the development of new insecticides with improved safety profiles or for therapeutic applications in human health.

References

Benchmarking the synthesis of (2-Chloropyridin-3-yl)methanamine against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to (2-Chloropyridin-3-yl)methanamine, a valuable building block in pharmaceutical and agrochemical research. We present a detailed analysis of the most established synthesis pathway alongside plausible alternative routes, supported by available experimental data and detailed protocols.

Executive Summary

The most prevalent and well-documented method for the synthesis of this compound involves a two-step process: the chlorination of 3-cyanopyridine N-oxide to yield 2-chloro-3-cyanopyridine, followed by the catalytic reduction of the nitrile functionality. This route offers high overall yields and utilizes readily available starting materials. Alternative strategies, such as those starting from 2-chloronicotinic acid or 2-chloro-3-methylpyridine, present theoretically viable pathways but are less documented in the literature with respect to the specific target molecule.

Data Presentation: Comparison of Synthetic Routes

FeatureRoute 1: From 3-Cyanopyridine Route 2: From 2-Chloronicotinic Acid Route 3: From 2-Chloro-3-methylpyridine
Starting Material 3-Cyanopyridine2-Chloronicotinic Acid2-Chloro-3-methylpyridine
Key Intermediates 3-Cyanopyridine N-oxide, 2-Chloro-3-cyanopyridine2-Chloronicotinoyl chloride, 2-Chloronicotinamide2-Chloro-3-cyanopyridine
Overall Yield Good to High (typically 60-85% over 3 steps)Moderate (estimated)Moderate (estimated)
Number of Steps 33-42
Key Reagents & Conditions Oxidation (e.g., H₂O₂/H₂SO₄), Chlorination (e.g., POCl₃), Reduction (e.g., H₂/Catalyst)Thionyl chloride, Ammonia, Hofmann or Curtius rearrangement or reduction of amideAmmoxidation (e.g., NH₃, O₂, catalyst), Reduction (e.g., H₂/Catalyst)
Advantages Well-established, high yields reported for individual steps, readily available starting material.Avoids handling of cyanide in the final steps.Potentially shorter route.
Disadvantages Use of hazardous reagents like phosphorus oxychloride. Requires handling of cyanide derivatives.Potential for side reactions during amide formation and rearrangement. Less documented for this specific target.Ammoxidation requires specialized high-temperature catalytic reactors.

Experimental Protocols

Route 1: Synthesis from 3-Cyanopyridine (Established Method)

This synthesis is a three-step process starting from the commercially available 3-cyanopyridine.

Step 1: Synthesis of 3-Cyanopyridine N-oxide

  • Procedure: To a stirred solution of 3-cyanopyridine (1 equivalent) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water, a slight excess of an oxidizing agent like hydrogen peroxide (30-35% aq. solution) is added portion-wise while maintaining the temperature between 60-80°C. The reaction is monitored by TLC or HPLC until completion (typically 2-4 hours). The reaction mixture is then cooled, and the pH is adjusted with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 3-cyanopyridine N-oxide.

  • Reported Yield: 90-95%

Step 2: Synthesis of 2-Chloro-3-cyanopyridine

  • Procedure: 3-Cyanopyridine N-oxide (1 equivalent) is added portion-wise to a stirred excess of phosphorus oxychloride (POCl₃) at a temperature between 80-110°C. The reaction mixture is heated under reflux for 2-6 hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The precipitated solid is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

  • Reported Yield: 70-85%[1][2][3][4]

Step 3: Synthesis of this compound by Catalytic Hydrogenation

  • Procedure: 2-Chloro-3-cyanopyridine (1 equivalent) is dissolved in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) saturated with ammonia. A catalytic amount of a hydrogenation catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on alumina (Rh/Al₂O₃), is added to the solution. The mixture is then subjected to hydrogenation in a high-pressure reactor (autoclave) under a hydrogen atmosphere (pressure may vary from 50 to 1500 psi). The reaction is typically stirred at a temperature ranging from room temperature to 80°C until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to give this compound. The product can be purified by distillation or by salt formation.

  • Reported Yield: High (Specific yield for this substrate can vary but is generally expected to be in the range of 80-95% for similar nitrile reductions).

Alternative Synthetic Routes

Route 2: From 2-Chloronicotinic Acid

This route involves the conversion of the carboxylic acid to an amide, followed by a rearrangement or reduction to the amine.

  • Step 1: Formation of 2-Chloronicotinoyl chloride: 2-Chloronicotinic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.

  • Step 2: Amidation: The resulting acid chloride is then reacted with ammonia to produce 2-chloronicotinamide.

  • Step 3: Hofmann Rearrangement or Amide Reduction:

    • Hofmann Rearrangement: The amide can be treated with a reagent like sodium hypobromite (generated in situ from bromine and sodium hydroxide) to induce a Hofmann rearrangement, yielding the target amine with one less carbon.

    • Amide Reduction: Alternatively, the amide can be reduced to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Route 3: From 2-Chloro-3-methylpyridine

This pathway utilizes an ammoxidation reaction to convert the methyl group to a nitrile, which is then reduced.

  • Step 1: Ammoxidation: 2-Chloro-3-methylpyridine is subjected to a vapor-phase catalytic reaction with ammonia and oxygen (or air) at high temperatures (typically 350-450°C) over a suitable catalyst (e.g., vanadium-based).[5][6][7] This converts the methyl group directly to a nitrile, yielding 2-chloro-3-cyanopyridine.

  • Step 2: Reduction: The resulting 2-chloro-3-cyanopyridine is then reduced to this compound as described in Route 1, Step 3.

Visualizations

G cluster_0 Route 1: From 3-Cyanopyridine A 3-Cyanopyridine B 3-Cyanopyridine N-oxide A->B Oxidation (H₂O₂/H₂SO₄) C 2-Chloro-3-cyanopyridine B->C Chlorination (POCl₃) D This compound C->D Reduction (H₂/Catalyst)

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: From 2-Chloronicotinic Acid E 2-Chloronicotinic Acid F 2-Chloronicotinoyl chloride E->F SOCl₂ G 2-Chloronicotinamide F->G NH₃ H This compound G->H Hofmann Rearrangement or Amide Reduction

Caption: Synthetic pathway for Route 2.

G cluster_2 Route 3: From 2-Chloro-3-methylpyridine I 2-Chloro-3-methylpyridine J 2-Chloro-3-cyanopyridine I->J Ammoxidation (NH₃, O₂, Catalyst) K This compound J->K Reduction (H₂/Catalyst)

Caption: Synthetic pathway for Route 3.

References

Purity Assessment of Commercially Available (2-Chloropyridin-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative assessment of the purity of commercially available (2-Chloropyridin-3-yl)methanamine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines common analytical methods for purity determination, potential impurities, and a comparison of products from various suppliers based on publicly available data.

Comparison of Commercial this compound

The purity of this compound from different commercial suppliers is a critical factor in its selection for synthesis. While a comprehensive, independent, side-by-side analysis is not publicly available, a comparison of the purities stated by various suppliers provides valuable insight. The following table summarizes the advertised purities for this compound from several vendors. It is important to note that the analytical method used to determine purity may vary between suppliers.

SupplierProduct NumberStated PurityAnalytical Method(s) Mentioned
Sigma-AldrichCH637138380898%Not specified on product page
CP Lab SafetyALA-C175657-1gmin 97%Not specified on product page
BLD Pharm1432754-64-7Not specified, but documentation includes NMR, HPLC, LC-MS, UPLCNMR, HPLC, LC-MS, UPLC

Note: This data is based on information available on the suppliers' websites and may not reflect the actual purity of a specific batch. It is always recommended to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

A certificate of analysis for a structurally similar compound, (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride, showed a purity of ≥97.0% determined by ¹H NMR and confirmed by LCMS, indicating these are standard analytical techniques for this class of compounds[1].

Potential Impurities

The impurity profile of this compound can be influenced by the synthetic route employed. Common impurities may include starting materials, byproducts, and reagents from the synthesis and purification process. Based on the synthesis of related pyridine derivatives, potential impurities could include:

  • Isomeric Amines: Positional isomers such as (4-Chloropyridin-3-yl)methanamine or (6-Chloropyridin-3-yl)methanamine could be present.

  • Dichlorinated Species: If the starting material is 2-chloropyridine, a common byproduct of its synthesis is 2,6-dichloropyridine, which could potentially carry through the synthetic steps.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, dichloromethane) may be present in trace amounts.

  • Reagents and Byproducts: Unreacted starting materials or byproducts from the amination step could be potential impurities.

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. A typical reverse-phase HPLC method can be employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% TFA in Acetonitrile

Gradient Elution:

  • A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

Detection:

  • UV detection at 254 nm.

Sample Preparation:

  • Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility of the amine.

Instrumentation:

  • GC system coupled to a Mass Spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Oven Program:

  • Initial temperature of 60°C, hold for 2 minutes.

  • Ramp at 10°C/min to 280°C, hold for 5 minutes.

Injector and Detector Temperatures:

  • Injector: 250°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

Sample Preparation:

  • Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher for better resolution)

Solvent:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

Internal Standard (for qNMR):

  • A certified internal standard with a known purity, such as maleic anhydride or 1,4-dinitrobenzene.

Procedure:

  • Accurately weigh a known amount of the sample and the internal standard.

  • Dissolve both in the deuterated solvent.

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the experimental workflow for assessing the purity of this compound and a logical flow for its comparison with alternatives.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Assessment A Weigh and dissolve This compound B HPLC Analysis (Purity and Impurity Profiling) A->B C GC-MS Analysis (Volatile Impurities) A->C D NMR Spectroscopy (Structural Confirmation & qNMR) A->D E Quantify Purity (Area % or qNMR calculation) B->E F Identify Impurities (Mass Spectra and NMR shifts) C->F D->F G Purity Report (CoA Generation) E->G F->G

Caption: Experimental workflow for the purity assessment of this compound.

G A Define Application and Required Purity Specification B Identify Commercial Suppliers of This compound A->B C Request and Compare Certificates of Analysis (CoA) B->C D Evaluate Stated Purity and Impurity Profile C->D F Consider Alternative Building Blocks (e.g., other isomeric amines) D->F G Does Purity Meet Requirements? D->G E Select Supplier with Optimal Purity/Cost Ratio H Proceed with Synthesis E->H G->E Yes I Re-evaluate Supplier or Consider In-house Purification G->I No I->B

References

Safety Operating Guide

Safe Disposal of (2-Chloropyridin-3-yl)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step operational plan for the proper disposal of (2-Chloropyridin-3-yl)methanamine, a halogenated pyridine derivative. Adherence to these procedures is critical for minimizing risks and complying with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to handle this compound with the appropriate safety measures. This compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as butyl rubber.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1][2][3]

In Case of Spills: Spills should be immediately contained and absorbed using an inert material like vermiculite or sand. The contaminated absorbent must then be collected into a designated, sealed container for hazardous waste.[1] Do not permit the chemical to enter drains or waterways.[1][4]

Hazard and Disposal Data Summary
Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]Avoid all direct contact and inhalation. Utilize appropriate PPE at all times.
Skin Irritation Causes skin irritation.[5]Wear protective gloves and clothing.[5]
Eye Irritation Causes serious eye irritation.[5]Wear suitable eye protection.[5]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[4]Prevent release into the environment.[4][6]
Waste Category Halogenated Organic Compound.[7][8][9]Segregate from non-halogenated waste streams.[2][7][10]

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in a systematic manner, from waste segregation to final pickup.

Step 1: Waste Characterization and Segregation

Due to its chemical structure, this compound is classified as a halogenated organic waste .[7][8] This is a critical distinction for disposal, as halogenated waste streams are often more costly and complex to manage than their non-halogenated counterparts.[7][10]

  • Segregation is Key: Maintain separate, dedicated waste containers for halogenated and non-halogenated organic solvents.[10][11] This practice is essential for cost-effective and compliant waste management.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous chemical reactions.[9][10][12]

Step 2: Container Selection and Labeling

Proper containment and labeling are fundamental to safe waste handling.

  • Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting cap.[8][11] High-density polyethylene (HDPE) or glass containers are generally appropriate.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[8][10] The label must include:

    • The words "Hazardous Waste ".[1]

    • The full chemical name: "This compound " (avoid abbreviations or chemical formulas).[8]

    • A list of all constituents and their approximate percentages if it is a mixed waste stream.[1]

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").[7]

Step 3: Waste Accumulation and Storage

Waste should be accumulated and stored safely within the laboratory.

  • Secure Storage: Keep the waste container tightly closed when not in use.[7][8][11] Store it in a designated, cool, dry, and well-ventilated satellite accumulation area.[7][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate leaks or spills.[7]

  • Visibility: Ensure the hazardous waste label is always clearly visible.[7]

Step 4: Disposal and Decontamination
  • Scheduling Pickup: Once the waste container is nearly full (approximately 75% capacity) or is no longer needed, arrange for its collection through your institution's Environmental Health and Safety (EHS) department.[1][7]

  • Final Disposal Method: All waste containing this compound must be disposed of via a licensed hazardous waste disposal company.[13] The most common method for this type of waste is high-temperature incineration at a specialized facility.[14][15] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Empty Container Decontamination: Empty containers that held this compound must also be treated as hazardous waste.[6][13] They should not be rinsed into the sewer.[13] Seal the empty, un-rinsed container and dispose of it along with the chemical waste.[13] For a container to be considered non-hazardous, it may require triple rinsing with a suitable solvent; however, the rinsate must be collected and disposed of as hazardous waste.[1][11]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of this compound.

cluster_handling Chemical Handling Workflow cluster_disposal Disposal Pathway A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Generate Waste C->D E Characterize as Halogenated Organic Waste D->E F Segregate from Non-Halogenated Waste E->F G Select & Label Compatible Container F->G H Store in Secondary Containment G->H I Contact EHS for Pickup H->I J Licensed Hazardous Waste Disposal (Incineration) I->J Spill Spill Occurs Contain Contain Spill Spill->Contain Immediate Action Absorb Absorb with Inert Material Contain->Absorb Collect Collect into Sealed Container Absorb->Collect Label Label as 'Hazardous Waste' Collect->Label Dispose Dispose via EHS Label->Dispose

References

Personal protective equipment for handling (2-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Chloropyridin-3-yl)methanamine (CAS No. 205744-14-5). The information is compiled to ensure the safety of laboratory personnel and to minimize environmental impact.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety data of the closely related isomer, (3-Chloropyridin-4-yl)methanamine, and general principles for handling chlorinated amine compounds. It is imperative to treat this compound with, at a minimum, the same precautions outlined below.

Immediate Safety Considerations

This compound is anticipated to cause skin, eye, and respiratory irritation.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Emergency eyewash stations and safety showers must be readily accessible.

Hazard Identification and Classification

Based on analogous compounds, this compound is expected to have the following classifications:

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation.[1]
Eye IrritationH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate exposure risks. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]To prevent skin contact and irritation.
Eye and Face Protection Safety goggles with side shields or a full-face shield.To protect against splashes and airborne particles causing serious eye irritation.
Skin and Body Protection A lab coat is required. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended.To protect skin from accidental contact.
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent respiratory tract irritation from dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill cleanup materials (e.g., absorbent pads, sand, or vermiculite) readily available.

  • Handling:

    • Wear all required PPE before handling the chemical.

    • Handle the substance exclusively within a chemical fume hood to minimize inhalation exposure.[1]

    • Avoid generating dust or aerosols.

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in the laboratory area.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The recommended storage temperature is between 0-8°C.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all waste materials, including contaminated PPE, spill cleanup materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams.

  • Container Management:

    • Keep the waste container tightly sealed when not in use.

    • Store the waste container in a designated, secure area away from general laboratory traffic.

  • Final Disposal:

    • Dispose of the hazardous waste through a licensed and certified environmental disposal company.

    • Provide the disposal company with a comprehensive description of the waste.

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and appropriate disposal method for such compounds.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe spill_kit 3. Ready Spill Kit don_ppe->spill_kit handle 4. Handle Chemical in Fume Hood spill_kit->handle avoid_dust 5. Avoid Dust/Aerosol Generation handle->avoid_dust wash_hands 6. Wash Hands Thoroughly avoid_dust->wash_hands store 7. Store in Tightly Closed Container wash_hands->store collect_waste 8. Collect All Waste as Hazardous wash_hands->collect_waste store->handle Future Use seal_container 9. Seal Waste Container collect_waste->seal_container dispose_licensed 10. Dispose via Licensed Company seal_container->dispose_licensed

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloropyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Chloropyridin-3-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.